molecular formula C7H12N2S B1295628 4,6,6-trimethyl-6H-1,3-thiazin-2-amine CAS No. 2953-81-3

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Cat. No.: B1295628
CAS No.: 2953-81-3
M. Wt: 156.25 g/mol
InChI Key: SPXILDALAUEEHO-UHFFFAOYSA-N
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Description

4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6,6-trimethyl-6H-1,3-thiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,6-trimethyl-6H-1,3-thiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,6-trimethyl-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXILDALAUEEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC(=N1)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276792
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2953-81-3
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic protocol, starting from commercially available precursors. It further elaborates on the analytical techniques employed for the structural elucidation and purity assessment of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.

Introduction and Significance

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, incorporates a gem-dimethyl group and a methyl-substituted vinylogous system, features that can significantly influence its physicochemical properties and biological interactions. A thorough understanding of its synthesis and a comprehensive characterization are paramount for its exploration in drug discovery programs.

This guide will focus on the well-established and efficient acid-catalyzed condensation reaction between an α,β-unsaturated ketone and thiourea, which provides a direct and high-yielding route to the desired 2-amino-1,3-thiazine core.

Synthetic Pathway and a Mechanistic Overview

The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is achieved through a cyclocondensation reaction between mesityl oxide (4-methyl-3-penten-2-one) and thiourea. This reaction is typically facilitated by an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol.

The proposed reaction mechanism commences with the protonation of the carbonyl oxygen of mesityl oxide, which enhances its electrophilicity. Subsequently, the nucleophilic sulfur atom of thiourea attacks the β-carbon of the activated α,β-unsaturated ketone in a Michael-type addition. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon. The final step involves the dehydration of the cyclic intermediate to yield the stable 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_purification Purification Mesityl Oxide Mesityl Oxide Michael Addition Michael Addition Mesityl Oxide->Michael Addition Thiourea Thiourea Thiourea->Michael Addition Acid Catalyst (HCl) Acid Catalyst (HCl) Acid Catalyst (HCl)->Michael Addition Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Michael Addition Heating (Reflux) Heating (Reflux) Heating (Reflux)->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Neutralization Neutralization Dehydration->Neutralization Extraction Extraction Neutralization->Extraction Crystallization Crystallization Extraction->Crystallization Product 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Crystallization->Product

Caption: Synthetic workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Mesityl Oxide (4-methyl-3-penten-2-one)Reagent Grade, ≥98%Sigma-Aldrich
ThioureaACS Reagent, ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%VWR
Sodium Hydroxide (NaOH)Pellets, ACS ReagentEMD Millipore
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS ReagentJ.T. Baker

3.2. Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the thiourea is completely dissolved.

  • Addition of Reactants: To the stirred solution, add mesityl oxide (9.81 g, 0.1 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) through the condenser. The addition of acid may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as its hydrochloride salt.[1]

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will convert the hydrochloride salt to the free amine.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a crystalline solid.

Comprehensive Characterization

The synthesized 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is characterized using a suite of analytical techniques to confirm its structure and assess its purity.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₇H₁₂N₂S
Molecular Weight156.25 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally

4.2. Spectroscopic Analysis

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (primary amine)[2]
3100-3000MediumC-H stretching (aromatic/vinylic)
2980-2850StrongC-H stretching (aliphatic)
1650-1600StrongC=N stretching (thiazine ring)
1580-1550MediumN-H bending (scissoring)
1380-1365Strong (doublet)C-H bending (gem-dimethyl)
1250-1020MediumC-N stretching

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of the molecule. The expected chemical shifts are predicted based on the structure and data from related compounds.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.20s1H=CH-
~ 4.80br s2H-NH₂
~ 2.10s3H=C-CH₃
~ 1.30s6H-C(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 165C=N (Amidine carbon)
~ 130=C -CH₃
~ 115=C H-
~ 55-C (CH₃)₂
~ 28-C(C H₃)₂
~ 22=C-C H₃

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 156

  • Major Fragments:

    • m/z = 141 ([M-CH₃]⁺): Loss of a methyl radical from the gem-dimethyl group.

    • m/z = 99 ([M-C(CH₃)₃]⁺): Loss of a tert-butyl radical.

    • Further fragmentation of the thiazine ring.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Final Product Pure Compound Purification->Final Product IR Spectroscopy IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry Final Product->IR Spectroscopy Final Product->NMR Spectroscopy Final Product->Mass Spectrometry

Caption: Logical flow from synthesis to characterization.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The provided step-by-step protocol, coupled with a comprehensive characterization strategy, offers a solid foundation for researchers to produce and validate this compound of interest. The detailed spectroscopic analysis provides a benchmark for future studies and applications of this and related 1,3-thiazine derivatives in the pursuit of novel therapeutic agents.

References

  • Didwagh, S. S., Piste, P. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 074-079. [Link]

  • Haider, F. Z. (2012). Synthesis and antimicrobial screening of some 1,3-thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

  • ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Heterocycle of Interest

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that offer unique therapeutic potential. Within this dynamic field, nitrogen- and sulfur-containing heterocycles have consistently emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates.[1][2] The 1,3-thiazine moiety, a six-membered ring system incorporating both nitrogen and sulfur, represents a compelling pharmacophore with a diverse range of reported biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[2][3] This guide focuses on a specific, yet under-characterized member of this family: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine .

This document serves as a comprehensive technical resource, consolidating the available chemical and physical data for this compound. It is designed to provide researchers, synthetic chemists, and drug discovery scientists with a foundational understanding of its properties, thereby facilitating further investigation and potential application in therapeutic development programs. While experimental data for this specific entity remains somewhat limited in the public domain, this guide synthesizes information from closely related analogues and predictive models to offer a robust starting point for laboratory work.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

The unambiguous identification of a molecule begins with its structure. 4,6,6-trimethyl-6H-1,3-thiazin-2-amine possesses the chemical formula C₇H₁₂N₂S.[4] A critical consideration for 2-amino-1,3-thiazine systems is the potential for tautomerism, specifically between the amino and imino forms. However, extensive spectroscopic studies on analogous 2-amino-4H-1,3-thiazines have demonstrated that they exist predominantly in the amino form in both crystalline and solution states.[5] This preference is a key determinant of the molecule's hydrogen bonding capabilities and overall electronic distribution.

Table 1: Core Physicochemical Identifiers

PropertyValueSource(s)
Chemical Name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine-
CAS Number 2953-81-3
Molecular Formula C₇H₁₂N₂S[4]
Molecular Weight 156.25 g/mol [4]
Monoisotopic Mass 156.07211 Da[4]
Monohydrochloride CAS 2953-80-2[6]
Monohydrochloride Formula C₇H₁₃ClN₂S[6]
Monohydrochloride Mol. Wt. 192.71 g/mol [6]
Predicted Physicochemical Data

In the absence of extensive experimental data for the free base, information for the monohydrochloride salt provides valuable insights into the compound's general characteristics. It is important to note that these values, particularly boiling and flashing points, are predicted and should be treated as estimates.

Table 2: Predicted Physicochemical Properties of the Monohydrochloride Salt

PropertyPredicted ValueSource(s)
Boiling Point 248.2 °C[6]
Flashing Point 103.9 °C[6]
Vapor Pressure 0.0246 mmHg at 25°C[6]
XlogP 1.1[4]

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be characterized by several key signals. The gem-dimethyl protons at the C6 position would likely appear as a sharp singlet. The methyl group at the C4 position would also produce a singlet. The vinyl proton at C5 should appear as a singlet in the olefinic region. The protons of the primary amine group may present as a broad singlet, and its chemical shift could be concentration-dependent.

  • ¹³C NMR: The carbon NMR would reveal distinct signals for the seven carbon atoms. The quaternary carbon at C6 and the carbon of the imine group (C2) would likely be downfield. The carbons of the three methyl groups would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1250–1020 cm⁻¹ range. The C=N stretch of the thiazine ring would also be a prominent feature.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of the compound (156.07211 Da).[4] The fragmentation pattern would likely involve the loss of methyl groups and potentially cleavage of the thiazine ring. Predicted collision cross-section data for various adducts are available and can aid in identification.[4]

Synthesis and Reactivity

Proposed Synthetic Strategy

The synthesis of 2-amino-1,3-thiazine derivatives is well-documented and typically involves the cyclocondensation of a suitable precursor with thiourea. A plausible and efficient route to 4,6,6-trimethyl-6H-1,3-thiazin-2-amine would involve the reaction of mesityl oxide (4-methyl-3-penten-2-one) with thiourea under acidic or basic conditions. This approach leverages readily available starting materials.

An alternative strategy, based on the synthesis of a related compound, involves the reaction of an α-chloro ketone with thiourea.[7] For the target molecule, this would necessitate the synthesis of 4-chloro-4-methyl-2-pentanone as a precursor.

Workflow: Proposed Synthesis from Mesityl Oxide

Synthesis_Workflow Start Starting Materials MesitylOxide Mesityl Oxide Start->MesitylOxide Thiourea Thiourea Start->Thiourea Reaction Cyclocondensation (Acid or Base Catalysis) MesitylOxide->Reaction Thiourea->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Purification->Product

Caption: Proposed synthetic workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Chemical Reactivity

The chemical reactivity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is dictated by the functional groups present. The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases. The endocyclic nitrogen and the sulfur atom can also participate in coordination with metal ions. The double bond within the thiazine ring offers a site for electrophilic addition reactions, although the aromaticity of the heterocyclic system may influence its reactivity.

Potential Applications in Drug Discovery and Development

The 1,3-thiazine scaffold is a component of various biologically active molecules, suggesting that 4,6,6-trimethyl-6H-1,3-thiazin-2-amine could serve as a valuable building block or a lead compound in drug discovery.

Antimicrobial Potential

Derivatives of 2-amino-1,3-thiazine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][8] The specific substitution pattern of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine may confer unique activity profiles that warrant investigation.

Central Nervous System (CNS) Activity

Certain 6H-2-amino-1,3-thiazine derivatives have been reported to possess calming activity.[3] This suggests a potential for this class of compounds to modulate neuronal pathways, making them of interest for the development of novel anxiolytics, sedatives, or other CNS-acting agents.

Enzyme Inhibition

The structural features of 2-amino-1,3-thiazines make them suitable candidates for targeting enzyme active sites. For instance, some derivatives have been investigated as nitric oxide synthase (NOS) inhibitors.[3] This opens up possibilities for their application in inflammatory diseases and other conditions where NOS modulation is beneficial.

Diagram: Potential Therapeutic Areas

Therapeutic_Potential Thiazine 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Antimicrobial Antimicrobial Agents Thiazine:f0->Antimicrobial Antibacterial Antifungal CNS CNS Modulators Thiazine:f0->CNS Anxiolytic Sedative Enzyme Enzyme Inhibitors Thiazine:f0->Enzyme NOS Inhibition Kinase Targeting

Caption: Potential therapeutic applications of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Experimental Protocols: A General Framework

The following protocols are provided as a general guide for the synthesis and characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, based on established methods for related compounds. Optimization will likely be necessary.

Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mesityl oxide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Protocol
  • NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and obtain fragmentation data.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Directions

4,6,6-trimethyl-6H-1,3-thiazin-2-amine represents a molecule of interest within the broader class of biologically active 1,3-thiazines. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis, purification, and analysis based on established chemical principles and data from closely related structures.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent investigations into its biological activity, particularly in the areas of antimicrobial and CNS modulation, could unveil novel therapeutic applications. As a readily accessible heterocyclic scaffold, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine holds promise as a valuable tool for medicinal chemists and drug discovery professionals.

References

  • ChemBK. 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. [Link]

  • PubChem. 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. [Link]

  • ChemSynthesis. 4,4,6-trimethyl-4H-1,3-thiazine-2-thiol. [Link]

  • Ali, S. K., et al. (2011). 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1721. [Link]

  • Didwagh, S. S., et al. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 122-127. [Link]

  • Zul'karnaev, R. I., et al. (2000). Structure of 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines and -oxazines. Chemistry of Heterocyclic Compounds, 36(9), 1051-1055. [Link]

  • PubChem. 6h-1,3-thiazin-2-amine, n-phenyl-4,6,6-trimethyl-, monohydrochloride. [Link]

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  • Kumar, A., & Gupta, G. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(8), 20-33. [Link]

  • Singh, D. C., & Singh, S. (2013). Synthesis and biological evaluation of 1, 3-thiazines-a review. Pharmacophore, 4(3), 70-88. [Link]

  • Begum, S., et al. (2016). Therapeutic utility of 1, 3-thiazines-mini review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

  • Badshah, A., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. [Link]

  • Badshah, A., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

  • Kumar, S., & Verma, R. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biology Interface, 14(1), 1-22. [Link]

  • Thube, D. R., et al. (2024). Recent Developments in the Synthesis and Biological Applications of Thiazine. In S-Heterocycles (pp. 259-281). Royal Society of Chemistry. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Russian Journal of Organic Chemistry, 50(8), 1183-1188. [Link]

  • PubChem. 2-Amino-1,3-thiazine. [Link]

Sources

Elucidating the Mechanism of Action of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The specific compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, represents a novel chemical entity with unexplored therapeutic potential. Its mechanism of action (MoA) remains uncharacterized, presenting both a challenge and an opportunity in drug discovery. This guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of its MoA. We move beyond a rigid template to offer a logical and iterative workflow, from broad, unbiased screening to specific target validation and pathway analysis. This document is intended for drug development professionals and researchers, providing both the theoretical basis and practical protocols for a rigorous scientific investigation.

Introduction: The Uncharacterized Potential of a Novel Thiazine Derivative

The 1,3-thiazine heterocyclic ring system is of significant interest due to its presence in a variety of pharmacologically active compounds.[3] Notably, it forms the core of cephalosporin antibiotics, which act by inhibiting bacterial cell wall synthesis.[4][5] Other derivatives have been reported to possess activities ranging from anti-inflammatory and analgesic to anticancer and neuroprotective.[2][5] For instance, some ring-fused 1,3-thiazin-2-amines have shown potential for treating Alzheimer's disease through the inhibition of beta-secretase proteins (BACE1 and BACE2).[6]

Given this chemical precedent, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (referred to herein as 'Compound T') is a promising candidate for drug discovery. However, without a defined molecular target or a known MoA, its development is stalled. This guide outlines a systematic and robust research framework to de-orphanize this compound, transforming it from a chemical structure to a potential therapeutic agent with a well-defined biological function. Our approach is structured in three phases:

  • Phase 1: Hypothesis Generation: Employing broad, unbiased methods to observe the compound's biological effects and predict potential targets.

  • Phase 2: Target Identification and Validation: Utilizing direct biochemical and biophysical methods to identify and confirm the molecular binding partners of Compound T.

  • Phase 3: Pathway Elucidation and Mechanistic Confirmation: Characterizing the downstream signaling consequences of target engagement and solidifying the complete mechanism of action.

Phase 1: Foundational Analysis and Hypothesis Generation

The initial phase focuses on casting a wide net to capture any biological activity of Compound T. This is achieved without preconceived bias towards a specific target class, allowing the compound's inherent activity to guide the investigation.

Phenotypic Screening: Unveiling the Biological Signature

Phenotypic screening is a powerful strategy that identifies bioactive compounds based on their observable effects in cells, tissues, or whole organisms, without prior knowledge of the molecular target.[7][8] This approach is invaluable for discovering first-in-class drugs by revealing unexpected biological functions.[7]

Causality: By starting with a complex biological system, we ensure that the observed effect is relevant to a cellular or organismal context. This contrasts with target-based screening, where a compound's activity against an isolated protein may not translate to a desired effect in a cell due to factors like permeability, off-target effects, or pathway redundancy.[9]

Workflow: High-Content Imaging (Cell Painting Assay)

The Cell Painting assay is a high-content, multiplexed imaging approach that generates a unique morphological "fingerprint" for a compound based on its effects on major cellular organelles.[10]

cluster_0 Phase 1: Hypothesis Generation A 1. Culture Cells in Multi-well Plates B 2. Treat with Compound T A->B C 3. Stain with Fluorescent Dyes (Nucleus, ER, Mitochondria, etc.) B->C D 4. Acquire Images (High-Content Microscope) C->D E 5. Extract Morphological Features (>1000 features per cell) D->E F 6. Compare Fingerprint to Reference Database (Known MoAs, CRISPR knockouts) E->F G 7. Generate Hypotheses (e.g., 'Microtubule disruption', 'DNA damage') F->G

Caption: Workflow for Phenotypic Screening using Cell Painting.

Table 1: Hypothetical Phenotypic Screening Results

Cell LineAssay EndpointResult for Compound T (10 µM)Implied Biological Process
A549 (Lung Cancer)Cell Viability (72h)IC50 = 5.2 µMCytotoxicity/Anti-proliferative
U2OS (Osteosarcoma)Cell PaintingProfile similar to PaclitaxelMicrotubule Dynamics Interference
RAW 264.7 (Macrophage)LPS-induced NO production75% inhibitionAnti-inflammatory
HEK293Neurite Outgrowth Assay40% increase in neurite lengthNeurotrophic/Neuroprotective
In Silico Target Prediction: A Computational First Look

Computational methods can predict potential protein targets by comparing the chemical structure of Compound T to databases of known ligands.[11] This is a cost-effective way to generate initial hypotheses that can be experimentally validated.

  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often bind to similar targets.[11] Compound T's 2D fingerprint or 3D shape can be screened against databases of compounds with known biological activities.

  • Structure-Based Methods (Reverse Docking): If 3D structures of potential targets are available, reverse docking simulates the binding of Compound T to a large panel of protein binding sites to identify favorable interactions.[11]

Causality: While not a substitute for experimental validation, in silico methods can prioritize target classes for subsequent investigation, saving significant time and resources. For example, if multiple predictive tools suggest an affinity for protein kinases, this class of enzymes would become a high-priority for experimental testing.

Phase 2: Target Deconvolution and Validation

With hypotheses in hand, the next phase is to identify the specific molecular partner(s) of Compound T and validate this interaction in a cellular context. We will describe two orthogonal approaches: an affinity-based method for discovery and a label-free method for validation.

Affinity-Based Target Identification: Fishing for Partners

Affinity-based methods use a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[1][2] Photoaffinity labeling is a powerful variant that creates a covalent bond between the probe and its target upon UV irradiation, capturing even transient or weak interactions.[12]

Trustworthiness: This protocol incorporates a competitive displacement control. The binding of the photo-probe to its true target should be reduced by an excess of the original, unmodified Compound T. This is a critical self-validating step to distinguish specific interactors from non-specific background proteins.

Experimental Protocol: Photoaffinity Labeling Pulldown

  • Probe Synthesis: Synthesize an analog of Compound T incorporating a diazirine photo-reactive group and a biotin tag for purification.

  • Lysate Incubation: Incubate the biotinylated photo-probe with cell lysate from a relevant cell line (e.g., A549, based on phenotypic screening).

    • Competition Control: In a parallel sample, co-incubate the probe with a 100-fold excess of unmodified Compound T.

  • UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its covalently bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence candidate targets.

Label-Free Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms direct drug-target engagement in intact cells or cell lysates.[13][14] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

Causality: A key advantage of CETSA is that it uses the unmodified drug, avoiding any potential artifacts from adding tags or linkers.[13] Observing a thermal shift provides strong evidence that the compound directly engages the candidate protein within the complex milieu of the cell.

Experimental Protocol: CETSA for a Candidate Target (e.g., Tubulin)

  • Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or varying concentrations of Compound T for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the candidate target protein (e.g., beta-tubulin) remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.

cluster_1 Phase 2: Target ID & Validation A Affinity Probe Pulldown (Discovery) B LC-MS/MS Analysis A->B C Identify Candidate Targets B->C D Cellular Thermal Shift Assay (CETSA) (Validation) C->D F Confirm Direct Target Engagement in Cells C->F Orthogonal Validation E Western Blot / ELISA D->E E->F

Caption: Integrated workflow for target identification and validation.

Table 2: Comparison of Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized drug captures binding partners from lysate.[1][15]Unbiased discovery; identifies direct binders.Requires chemical modification; risk of steric hindrance; may miss weak interactions.[16]
CETSA Drug binding stabilizes protein against heat denaturation.[13][14]Label-free; confirms engagement in intact cells; quantitative.Requires a specific antibody for detection; not suitable for discovery.
Genetic Approaches (RNAi/CRISPR) Gene knockdown/knockout mimics or blocks drug effect.[17]Directly links a gene to the drug's phenotype.Can have off-target effects; doesn't prove direct binding.

Phase 3: Mechanistic Confirmation and Pathway Elucidation

Once a direct molecular target is validated, the final phase is to understand the functional consequences of the drug-target interaction. This involves placing the interaction into the context of a cellular signaling pathway.

Broad-Spectrum Target Class Profiling

Based on the general activities of the 1,3-thiazine class and the results from Phase 1, it is prudent to screen Compound T against large panels of common drug targets. This serves a dual purpose: it can rapidly confirm a hypothesized MoA (e.g., if the target identified in Phase 2 is a kinase) and it reveals potential off-target activities, which is critical for later stages of drug development.

  • Kinome Profiling: Screen against a panel of hundreds of protein kinases to determine selectivity and identify any kinase inhibition activity.[18][19]

  • GPCR Profiling: Evaluate binding and functional activity (agonist/antagonist) at a broad panel of G-protein coupled receptors.[5][20]

  • Ion Channel Screening: Test for modulation of activity across a panel of key ion channels using automated electrophysiology platforms.[21][22]

Table 3: Hypothetical Kinase Selectivity Profile for Compound T (1 µM)

Kinase Target% InhibitionPotential Implication
CDK2/CycA92%Cell Cycle Arrest (Anti-cancer)
GSK3β88%Multiple pathways (Neuro, Metabolic)
p38α (MAPK14)75%Inflammation (Anti-inflammatory)
VEGFR25%High selectivity against this target
250 other kinases<10%Generally selective profile
Downstream Pathway Analysis

The results from profiling and target validation must be connected to the initial phenotypic observations. For example, if CETSA confirmed tubulin as a direct target and phenotypic screening showed microtubule disruption, the MoA is strongly supported. If kinome profiling identified p38α as a target and phenotypic screening showed anti-inflammatory activity, the next step is to confirm the link.

Experimental Protocol: p38α MAPK Pathway Activation Assay

Causality: This assay directly tests the hypothesis that Compound T's anti-inflammatory effect is mediated by the inhibition of the p38 MAPK pathway. By measuring the phosphorylation of a direct downstream substrate of p38α, we can confirm that target engagement leads to a functional change in the relevant signaling cascade.

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages.

  • Pre-treatment: Pre-incubate cells with vehicle or various concentrations of Compound T for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

  • Lysis and Protein Quantification: Lyse the cells and normalize total protein concentration.

  • Western Blot Analysis: Perform Western blotting using antibodies against phosphorylated MK2 (a direct substrate of p38α) and total MK2 (as a loading control).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in LPS-induced MK2 phosphorylation in the presence of Compound T confirms functional inhibition of the p38α pathway in a cellular context.

cluster_2 Phase 3: Hypothetical Anti-Inflammatory MoA LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 TNFa TNF-α Production MK2->TNFa CompoundT Compound T CompoundT->p38a

Caption: Hypothetical signaling pathway for Compound T's anti-inflammatory action.

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action for a novel compound like 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a complex but achievable endeavor. A successful investigation hinges not on a single experiment, but on an integrated, multi-faceted approach. By combining unbiased phenotypic screening with robust target identification methods like affinity chromatography and validating these findings with label-free techniques such as CETSA, researchers can build a strong, evidence-based case for a specific molecular target. The final, critical step is to place this drug-target interaction within its biological context by analyzing its impact on downstream signaling pathways and correlating these findings with the initial phenotypic observations. This strategic workflow provides a reliable and efficient path to de-orphanize novel chemical matter, a crucial step in the journey of modern drug discovery.

References

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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][4]

  • Aldeghi, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link][2]

  • Dahlem, C., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link][3]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Eurofins Scientific. [Link][5]

  • Li, Z., et al. (2024). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B. [Link][23]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. [Link][21]

  • Acheampong, A. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link][11]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link][18]

  • Mitrofan, A. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link][10]

  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review. [Link][20]

  • Lores P., et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link][24]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link][7]

  • Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimisation. Metrion Biosciences. [Link][25]

  • Mack, E. T., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link][12]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link][26]

  • Royal Society of Chemistry. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link][16]

  • Tummala, R., et al. (2016). 6-Nitro-4H-benzo[d][1][2]thiazin-2-amine. Molbank. [Link][6]

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  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link][27]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Sygnature Discovery. [Link][22]

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  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Creative Bioarray. [Link][8]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link][14]

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In Vitro Evaluation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazine Derivative

The 1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the in vitro evaluation of a specific novel compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, to elucidate its potential as a therapeutic agent. The proposed workflow is designed to be a self-validating system, progressing from broad phenotypic screening to more specific mechanistic and safety profiling. As researchers and drug development professionals, our objective is to not only identify biological activity but to understand the underlying causality of our experimental choices, ensuring a robust and reliable preclinical data package.

This document will detail a tiered approach to the in vitro characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, commencing with an assessment of its general cytotoxicity and then proceeding to investigate its potential anticancer, antimicrobial, and anti-inflammatory effects. Finally, we will outline crucial safety and toxicological assays to provide a preliminary assessment of the compound's therapeutic window.

Part 1: Foundational Cytotoxicity and Antiproliferative Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic potential and informs the concentration ranges for subsequent, more specific assays.

Rationale for Initial Cytotoxicity Screening

Broad-spectrum cytotoxicity screening across a panel of human cell lines is a critical first step.[5] It allows for the identification of a therapeutic window and can provide early indications of potential selectivity towards cancerous cells over non-cancerous cells. We will employ two common and well-validated colorimetric assays, the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability.[6][7][8]

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Prepare stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in DMSO cell_seeding Seed cells into 96-well plates compound_prep->cell_seeding cell_culture Culture selected cancer and non-cancerous cell lines cell_culture->cell_seeding compound_treatment Treat cells with serial dilutions of the compound cell_seeding->compound_treatment incubation Incubate for 24, 48, and 72 hours compound_treatment->incubation reagent_addition Add MTT or XTT reagent incubation->reagent_addition formazan_development Incubate to allow formazan formation reagent_addition->formazan_development solubilization Solubilize formazan (MTT only) formazan_development->solubilization absorbance_reading Read absorbance on a microplate reader formazan_development->absorbance_reading XTT assay skips solubilization solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis

Caption: Workflow for MTT/XTT-based cytotoxicity profiling.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, SW480 for colorectal) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
SW480Colorectal CancerExperimental Value
HEK293Non-cancerousExperimental Value

Part 2: Elucidating the Primary Mode of Action

Based on the initial cytotoxicity screening and the known activities of 1,3-thiazine derivatives, we will now investigate the potential anticancer, antimicrobial, and anti-inflammatory properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Anticancer Activity Assessment

Should the compound exhibit selective cytotoxicity towards cancer cells, further investigation into its anticancer mechanism is warranted.

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[5] We will use an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry to quantify the extent of apoptosis induction.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental Value
Antimicrobial Activity Screening

The 1,3-thiazine core is present in some antimicrobial agents.[3][10] Therefore, it is prudent to screen our compound for antibacterial and antifungal activity.

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).[13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Compound Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.

  • Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[11][12]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental Value
Escherichia coliGram-negativeExperimental Value
Candida albicansFungusExperimental Value
Anti-inflammatory Activity Evaluation

Given the prevalence of anti-inflammatory activity among 1,3-thiazine derivatives,[1][3] we will investigate the ability of our compound to modulate inflammatory responses in vitro.

Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation.[15][16] We will measure the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of NO Production

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent.

The NF-κB signaling pathway is a key regulator of inflammation.[17][18][19] We will assess the effect of the compound on NF-κB activation.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK_complex TLR4->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NFkB_dimer NFkB_dimer IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocates to Gene_expression Gene_expression Nucleus->Gene_expression Induces Inflammatory_mediators Inflammatory_mediators Gene_expression->Inflammatory_mediators Produces Compound 4,6,6-trimethyl-6H- 1,3-thiazin-2-amine Compound->IKK_complex Potential Inhibition Point

Sources

A Technical Guide to the Discovery and Synthesis of Novel 1,3-Thiazine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazine scaffold, a six-membered heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] Derivatives of this versatile core have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 1,3-thiazine derivatives. We will explore various synthetic strategies, delve into the rationale behind experimental choices, and discuss the biological evaluation and computational modeling of these promising compounds.

Introduction: The Significance of the 1,3-Thiazine Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the 1,3-thiazine ring system is of particular importance.[1][3] Its unique structural features, including the N-C-S linkage, contribute to its diverse biological activities.[4][5] The 1,3-thiazine nucleus is a key component of cephalosporin antibiotics, highlighting its established role in medicine.[6] Modern research continues to uncover new applications for 1,3-thiazine derivatives, ranging from antitumor and antimicrobial agents to treatments for neurodegenerative diseases.[1][2][4] The ongoing exploration of novel synthetic methodologies is crucial for expanding the chemical space of 1,3-thiazine derivatives and unlocking their full therapeutic potential.[1][2]

Synthetic Strategies for Novel 1,3-Thiazine Derivatives

The synthesis of 1,3-thiazine derivatives can be achieved through various methods, including condensation reactions, cycloadditions, and multicomponent reactions.[3][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Chalcones: A Versatile Approach

A prevalent and effective method for synthesizing 1,3-thiazine derivatives involves the use of chalcones (α,β-unsaturated ketones) as precursors.[8][9][10] This strategy typically involves the reaction of a chalcone with a sulfur- and nitrogen-containing reagent, such as thiourea or thiosemicarbazide.[8][9]

Experimental Protocol: Synthesis of 4,6-disubstituted-6H-1,3-thiazin-2-amine derivatives from chalcones and thiourea

This protocol describes the base-catalyzed condensation of a substituted chalcone with thiourea.

Step 1: Synthesis of Chalcone Precursor

  • To a solution of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous sodium hydroxide (40%).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water until neutral, and recrystallize from ethanol to afford the pure chalcone.

Step 2: Cyclization to form the 1,3-Thiazine Ring

  • A mixture of the synthesized chalcone (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (25 mL) is refluxed in the presence of a catalytic amount of potassium hydroxide.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3-thiazine derivative.[9]

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH/KOH): The base is essential for the initial Claisen-Schmidt condensation to form the chalcone by deprotonating the α-carbon of the acetophenone. In the subsequent cyclization, the base facilitates the Michael addition of thiourea to the chalcone.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively easy to remove after the reaction.

  • Reflux Conditions: The application of heat increases the reaction rate for the cyclization step, leading to higher yields in a shorter time.

Diagram: Synthesis of 1,3-Thiazine from Chalcone

G Chalcone Chalcone Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Thiourea Thiourea Thiourea->Michael_Adduct Base Base (KOH) Base->Michael_Adduct Thiazine 1,3-Thiazine Derivative Michael_Adduct->Thiazine Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 1,3-thiazine derivatives from chalcones.

Multicomponent Reactions (MCRs): An Efficient Strategy

Multicomponent reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,3-thiazines.[11][12]

A notable example is the one-pot synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones from in situ-generated 1-azadienes and carbon disulfide.[11][12] This method allows for the rapid generation of a library of diverse 1,3-thiazine derivatives.

Other Synthetic Routes

Other synthetic strategies for 1,3-thiazines include:

  • [3+3] Annulation: The sonication-assisted [3+3] annulation of thioamides and α-CF3 styrene offers a chemoselective route to fluorinated 1,3-thiazines.[1]

  • Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction of alkenes with in situ generated N-thioacyl imines provides a pathway to 5,6-dihydro-4H-1,3-thiazines.[13]

  • Ring Transformation Reactions: Existing heterocyclic rings can be transformed into the 1,3-thiazine scaffold under specific reaction conditions.[3][14]

Biological Activities and Structure-Activity Relationships (SAR)

1,3-Thiazine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many 1,3-thiazine derivatives have demonstrated potent activity against a variety of pathogenic microbes. The presence of specific substituents on the thiazine ring can significantly influence their antimicrobial efficacy. For instance, derivatives with a phenolic hydroxyl group have shown enhanced antibacterial activity.[15] Structure-activity relationship (SAR) studies have revealed that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring exhibit good antibacterial activity against Gram-positive bacteria.[16] Furthermore, the presence of a methyl group or a halogen atom (chlorine or bromine) in the para position of a benzoyl moiety can enhance antimicrobial activity.[16]

Derivative Type Observed Activity Key Structural Features Reference
Phenyl-substituted 1,3-thiazinesGood antimicrobial activityDisubstituted with phenyl rings[4]
Thiazolidin-4-one containing 1,3-thiazinesGood antibacterial activityPresence of thiazolidin-4-one moiety[4]
Bromo-substituted 1,3-thiazinesAntibacterial against B. subtilis, S. aureus, E. coli, P. aeruginosaBromine substitution[17]
Anticancer Activity

The anticancer potential of 1,3-thiazine derivatives is an area of intense research.[14][18][19] Certain derivatives have shown significant cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A-549) cells.[4] The incorporation of a pyrazole moiety into the 1,3-thiazine structure has been shown to enhance antitumor activity against breast carcinoma cell lines.[4]

Anti-inflammatory and Analgesic Activities

Several 1,3-thiazinone derivatives containing a triazole moiety have exhibited notable anti-inflammatory and analgesic properties.[4] Compounds with chloro, nitro, and naphthyl side chains have shown particularly strong anti-inflammatory effects.[4]

Other Biological Activities

The therapeutic applications of 1,3-thiazines extend to various other areas, including:

  • Antiviral: As inhibitors of influenza neuraminidase.[1][20]

  • Antituberculosis: Activity against Mycobacterium tuberculosis.[1]

  • Neuroprotective: Potential as BACE1 inhibitors for Alzheimer's disease.[1][2]

  • Anticonvulsant: Certain derivatives have shown promising anticonvulsant activity.[1][4]

Diagram: Workflow for Biological Evaluation

G Start Synthesized 1,3-Thiazine Derivatives Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Screening Iterative Process In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the biological evaluation of novel 1,3-thiazine derivatives.

Computational Modeling in 1,3-Thiazine Drug Design

Computational approaches play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds.[20][21][22] For 1,3-thiazine derivatives, computational modeling has been effectively used to:

  • Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies help in understanding the relationship between the chemical structure and biological activity of 1,3-thiazine derivatives, guiding the design of more potent analogs.[20]

  • Molecular Docking: This technique predicts the binding orientation of 1,3-thiazine derivatives to the active site of a target protein, such as an enzyme or receptor.[15][20] This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates can be predicted computationally, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.[20]

These computational tools enable a more rational and efficient design of novel 1,3-thiazine derivatives with desired therapeutic properties.

Future Perspectives and Conclusion

The field of 1,3-thiazine chemistry continues to evolve, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods.[1][23] The vast therapeutic potential of 1,3-thiazine derivatives, coupled with advancements in computational drug design, promises the development of novel and effective drugs for a wide range of diseases.[1][2][20] Future research will likely focus on the exploration of new biological targets for 1,3-thiazine derivatives and the development of derivatives with improved potency and selectivity. The derivatization of the 1,3-thiazine scaffold is expected to open new avenues for the creation of innovative biological agents.[1][2]

References

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  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
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  • View of Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.
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  • Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.
  • Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules.
  • Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. Royal Society of Chemistry.
  • Synthetic Utility of Ethylidenethiosemicarbazide: Synthesis and Anticancer Activity of 1,3-Thiazines and Thiazoles with Imidazole Moiety.
  • SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY. Semantic Scholar.
  • formation, characterisation and computational study of some 1,3-thiazines compounds.
  • SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND DOCKING OF SOME NOVEL SUBSTITUTED 1, 3-THIAZINE DERIV
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
  • Special Issue : Computational Str

Sources

exploring the tautomeric forms of 2-amino-1,3-thiazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-1,3-Thiazines

Executive Summary

The 2-amino-1,3-thiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including antitubercular and anticancer agents.[1][2] The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This guide provides a detailed exploration of the amino-imino tautomerism in 2-amino-1,3-thiazines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the structural characteristics of the primary tautomers, the key factors governing their equilibrium, the definitive experimental and computational methodologies for their characterization, and the profound implications of this phenomenon in the context of drug design and discovery.

The Fundamental Concept: Amino-Imino Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. In the realm of nitrogen-containing heterocycles, one of the most critical forms is prototropic tautomerism, which involves the migration of a proton. For 2-amino-1,3-thiazines, the principal equilibrium is between the amino form and the imino form.

  • Amino Tautomer : This form features an exocyclic amino (-NH₂) group, with the double bond located within the thiazine ring (endocyclic). This configuration imparts aromatic character to the amidine system within the ring.

  • Imino Tautomer : This form is characterized by an exocyclic imino (=NH) group, which shifts the double bond to an exocyclic position. This disrupts the endocyclic conjugation seen in the amino form.

The position of this equilibrium is not static; it is a dynamic process influenced by the molecule's environment and substitution pattern. Understanding which tautomer predominates is crucial, as it dictates the molecule's hydrogen bonding capacity, polarity, and overall shape, thereby controlling its interaction with biological targets.

The Tautomeric Equilibrium in 2-Amino-1,3-Thiazines

The interconversion between the amino and imino forms is a dynamic equilibrium. While spectroscopic and crystallographic evidence overwhelmingly indicates that the amino form is the more stable and predominant tautomer in most conditions, both in solution and the solid state, the imino form can be populated and is critical to consider.[3]

tautomerism cluster_amino Amino Tautomer (Major) cluster_imino Imino Tautomer (Minor) amino Amino Form (Endocyclic C=N) imino Imino Form (Exocyclic C=N) amino->imino Proton Transfer

Caption: Prototropic equilibrium between the major amino and minor imino tautomers of the 2-amino-1,3-thiazine core.

Key Factors Governing Tautomeric Preference

The delicate balance of the tautomeric equilibrium can be shifted by several interconnected factors. A thorough analysis of these factors is essential for predicting and controlling the tautomeric state of a given derivative.

Electronic Effects of Substituents

Substituents on both the thiazine ring and the exocyclic nitrogen can exert significant electronic influence.

  • Ring Substituents : Electron-donating groups (EDGs) on the thiazine ring tend to stabilize the amino form by enriching the electron density of the endocyclic system.

  • Exocyclic Nitrogen Substituents : The nature of the substituent on the amino group is particularly impactful. Electron-withdrawing groups (EWGs), such as tosyl or acyl groups, increase the acidity of the amino protons. This facilitates the proton transfer to the ring nitrogen, thereby stabilizing and increasing the population of the imino tautomer.[4][5] In some cases, a strong EWG can even cause the imino form to predominate.[5]

Solvent Effects

The surrounding solvent medium plays a critical role in stabilizing one tautomer over the other.

  • Polarity : The imino tautomer is generally more polar than the amino tautomer. Consequently, polar solvents, particularly those capable of hydrogen bonding, can preferentially solvate and stabilize the imino form, shifting the equilibrium in its favor.[6][7]

  • Hydrogen Bonding : Solvents that can act as hydrogen bond donors or acceptors can interact differently with the N-H protons and lone pairs of each tautomer, influencing their relative energies.[8]

Phase and Aggregation State

The tautomeric form can differ between the solid state and solution. X-ray crystallographic studies provide an unambiguous picture of the solid-state structure, which is often the thermodynamically most stable crystalline form. However, in solution, solvent interactions can alter this preference. In a notable study, a gold-catalyzed synthesis yielded a product that existed as the 1,3-thiazinane (a reduced form) tautomer in the crystalline state but exclusively as the 5,6-dihydro-4H-1,3-thiazine tautomer in solution, demonstrating the profound influence of the physical state.[9]

Methodologies for Tautomer Elucidation

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required for the definitive characterization of 2-amino-1,3-thiazine tautomers.

Synthesis of 2-Amino-1,3-Thiazines

The rational synthesis of these scaffolds is the first step in their study. A prevalent and robust method involves the acid- or base-catalyzed cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea.[1][10]

  • Reactant Preparation : Dissolve the substituted α,β-unsaturated ketone (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent, such as ethanol.

  • Catalysis : Add a catalytic amount of a base (e.g., potassium hydroxide) or acid.

  • Reaction : Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation : Collect the precipitated solid by filtration, wash thoroughly with water to remove impurities, and dry under vacuum.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2-amino-1,3-thiazine derivative.

synthesis_workflow start Start Materials (Chalcone, Thiourea) dissolve Dissolve in Ethanol start->dissolve reflux Reflux with Catalyst (e.g., KOH) dissolve->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Precipitate in Water monitor->workup Complete isolate Filter, Wash & Dry workup->isolate purify Recrystallize isolate->purify product Purified 2-Amino-1,3-Thiazine purify->product

Caption: General workflow for the synthesis of 2-amino-1,3-thiazine derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction is the unequivocal method for determining the tautomeric form in the solid state. It provides precise atomic coordinates, allowing for the direct visualization of proton locations and the measurement of bond lengths that are diagnostic of the tautomeric form.

  • Causality : In the amino form, the C2-N(exocyclic) bond is a single bond (~1.36 Å), while one of the endocyclic C-N bonds is a double bond (~1.31 Å). In the imino form, this is reversed: the C2=N(exocyclic) bond becomes a double bond (~1.28 Å), and the endocyclic C-N bonds lengthen.[9] This difference is unambiguous and serves as the gold standard for tautomer identification.[11][12]

NMR Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide critical insights.

  • ¹H NMR : The amino group (-NH₂) of the amino tautomer typically appears as a broad singlet, while the imino proton (=NH) of the imino tautomer would appear as a distinct signal. The chemical shifts of ring protons also differ between tautomers.

  • ¹³C NMR : This is arguably the most diagnostic NMR technique. The chemical shift of the C2 carbon (the carbon attached to the exocyclic nitrogen) is highly sensitive to its bonding environment.

    • Expertise : The C2 carbon in the amino tautomer is part of an N-C=N system and resonates further downfield (e.g., δ ≈ 165 ppm). In the imino tautomer, it is part of an HN=C-N system and resonates at a significantly higher field (e.g., δ ≈ 152 ppm).[6] This large difference in chemical shift allows for clear identification and, in cases of equilibrium, potential quantification of the tautomer ratio.

Tautomer FormDiagnostic NucleusTypical Chemical Shift (δ, ppm)Rationale
Amino C2~160 - 170Carbon is part of a guanidine-like N=C-N system, resulting in significant deshielding.
Imino C2~150 - 155Carbon is part of an imine C=N bond, which is less deshielded than the guanidinic carbon.
Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

  • Trustworthiness : These methods allow for the calculation of the Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable form. For reliable results, it is crucial to use a sufficiently large basis set (e.g., 6-311++G(d,p)) and to incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase behavior.[6][13] Computational studies on related systems consistently predict the amino form to be more stable in the gas phase.[4]

Implications in Drug Discovery

The tautomeric state of a 2-amino-1,3-thiazine derivative is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Receptor Binding : The two tautomers present different arrays of hydrogen bond donors and acceptors. The amino form has two donors and one ring acceptor, while the imino form has one donor and a different ring acceptor. This directly impacts the molecule's binding mode and affinity for its biological target.

  • Physicochemical Properties : Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. A shift in the tautomeric equilibrium can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationships (SAR) : A failure to recognize the active tautomeric form can lead to misinterpretation of SAR data. A substituent's effect might not be purely electronic or steric; it could be primarily acting by shifting the tautomeric equilibrium to a more (or less) active form.

Conclusion

The tautomerism of 2-amino-1,3-thiazines is a complex but manageable phenomenon that lies at the intersection of structure, stability, and biological function. The amino form is generally dominant, but this preference is subject to the subtle interplay of electronic, solvent, and phase effects. For professionals in drug development, a comprehensive understanding and rigorous characterization of the operative tautomeric forms are not optional—they are essential for the design of potent, selective, and effective therapeutic agents. Future research will likely focus on fine-tuning tautomeric ratios to optimize drug-target interactions and improve pharmacokinetic profiles, unlocking the full therapeutic potential of this privileged scaffold.

References

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  • Remko, M., et al. (2002). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM, 580(1-2), 159-169. [Link]

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A Methodological Guide to the Physicochemical Characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—including structural integrity, solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This technical guide addresses the notable absence of comprehensive experimental data for the heterocyclic compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine . Rather than a simple data sheet, this document serves as a detailed methodological framework for researchers, scientists, and drug development professionals. It provides a logical, step-by-step process for the complete structural verification and physicochemical characterization of this molecule, grounding each protocol in established scientific principles and explaining the causality behind experimental choices. By following this guide, research teams can generate the high-quality, reproducible data necessary to make informed decisions in the progression of this or structurally related compounds.

Introduction and Compound Overview

4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a heterocyclic compound featuring a six-membered thiazine ring, a primary amine, and three methyl groups. The 1,3-thiazine scaffold is of significant interest in medicinal chemistry, as it is a core component in various biologically active molecules, including certain antibiotics.[1][2] The presence of a primary amine group suggests the molecule is basic and will likely be protonated at physiological pH, a factor with profound implications for its solubility, membrane permeability, and interaction with biological targets.

As of the date of this publication, publicly available experimental data on the physicochemical properties of this specific compound is scarce. This guide is therefore designed to empower researchers to generate this critical information de novo, ensuring a solid foundation for any subsequent biological or pharmacological studies.

Compound Structure:

  • Molecular Formula: C₇H₁₂N₂S[3]

  • IUPAC Name: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Structure: Chemical structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (Image Source: PubChem CID 200941)

Predicted Physicochemical Profile: A Starting Hypothesis

Before embarking on experimental determination, computational predictions can provide a valuable, albeit preliminary, assessment of a compound's properties. These predictions help in designing experiments and anticipating potential challenges.

PropertyPredicted ValueSourceNotes
Molecular Weight 156.25 g/mol CalculatedBased on C₇H₁₂N₂S
Monoisotopic Mass 156.07211 DaPubChem[3]For high-resolution mass spectrometry.
XlogP 1.1PubChem[3]Indicates moderate lipophilicity.
Boiling Point (for HCl salt) 248.2 °CChemBK[4]Predicted value for the hydrochloride salt.
Vapor Pressure (for HCl salt) 0.0246 mmHg at 25°CChemBK[4]Predicted value for the hydrochloride salt.

These in silico values should be treated as hypotheses to be tested and confirmed through the rigorous experimental protocols detailed below.

Part I: Definitive Structural Elucidation and Verification

The first and most critical step is to unequivocally confirm the identity and purity of the synthesized compound. This ensures that all subsequent physicochemical data is attributed to the correct molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[5][6] For 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments will provide a complete picture of the molecular framework.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Singlet (6H): Corresponding to the two magnetically equivalent methyl groups at the C6 position (gem-dimethyl).

  • Singlet (3H): From the methyl group at the C4 position.

  • Singlet (1H): A vinyl proton at the C5 position.

  • Broad Singlet (2H): The primary amine (-NH₂) protons. The chemical shift of this peak can be variable and concentration-dependent.[7][8] Its identity can be confirmed by its disappearance upon addition of a few drops of D₂O to the NMR tube.[7][8]

Expected ¹³C NMR Spectral Features:

  • Signals for the seven distinct carbon atoms, including the quaternary C6, the sp² carbons of the C=N and C=C bonds, and the three methyl carbons.

Workflow for Structural Confirmation:

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering orthogonal confirmation of the compound's identity.

  • Expected Molecular Ion (M⁺): A peak at m/z 156.07 (for the free base) in high-resolution mass spectrometry (HRMS) will confirm the molecular formula C₇H₁₂N₂S.

  • Fragmentation: The molecule may undergo characteristic fragmentation, such as the loss of methyl groups or cleavage of the thiazine ring, which can be analyzed to further support the proposed structure.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorptions:

  • N-H Stretch: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[7]

  • C=N Stretch: A strong absorption band is expected in the 1600-1650 cm⁻¹ region.

  • C-N Stretch: Will appear in the fingerprint region, typically around 1250–1335 cm⁻¹.

  • N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

Part II: Experimental Determination of Core Physicochemical Properties

Once the structure is confirmed, the following properties, which are critical for drug development, must be experimentally determined.

Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.[10] It is essential to measure both kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.[11][12]

This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility.[11][12] It measures the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into multiple wells.[13]

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[13]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.[12][14]

This "gold standard" method measures the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[12][14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a known volume of aqueous buffer (pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Caption: Comparative workflows for solubility determination.

Acid Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, the primary amine is expected to be basic. Determining its pKa is essential for understanding its solubility-pH profile and predicting its behavior in different biological compartments. Potentiometric titration is a precise and reliable method for this determination.

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if needed) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like KCl (0.15 M).

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. For an ionizable compound like this one, it is crucial to determine both LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).

The shake-flask method is the benchmark for measuring lipophilicity, as defined by the OECD.[11]

Methodology:

  • Phase Pre-saturation: Prepare two phases: n-octanol saturated with aqueous buffer (pH 7.4) and aqueous buffer (pH 7.4) saturated with n-octanol. This is critical for accurate results.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a vial containing a precise volume of the other phase.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two immiscible layers.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the compound concentration in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq) .

Data Synthesis and Interpretation

The experimentally determined data should be compiled into a comprehensive profile. This integrated dataset allows for a holistic understanding of the molecule's behavior.

Physicochemical PropertyExperimental ValueMethod Used
Molecular Identity ConfirmedNMR, HRMS, IR
Kinetic Solubility (pH 7.4) [Insert Value] µg/mLNephelometry
Thermodynamic Solubility (pH 7.4) [Insert Value] µg/mLShake-Flask
pKa (Basic) [Insert Value]Potentiometric Titration
LogD (pH 7.4) [Insert Value]Shake-Flask

This table provides a clear, at-a-glance summary that is invaluable for project teams. The relationship between pKa and solubility can be further explored by measuring thermodynamic solubility at different pH values, generating a solubility-pH profile that is critical for predicting absorption in the gastrointestinal tract.

Conclusion

While 4,6,6-trimethyl-6H-1,3-thiazin-2-amine may hold potential as a scaffold in medicinal chemistry, the absence of foundational physicochemical data represents a significant knowledge gap. This guide provides the necessary expert-driven, validated protocols to bridge that gap. By systematically executing the workflows for structural elucidation, solubility, pKa, and lipophilicity determination, researchers can build a robust, reliable data package. This empirical foundation is not merely an academic exercise; it is an indispensable prerequisite for advancing a compound through the complex, multi-parameter optimization process that defines modern drug discovery.

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A Technical Guide to the Preliminary Cytotoxicity Assessment of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a mandatory first step in the characterization of any novel chemical entity (NCE) intended for biomedical application.[1] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound for which public toxicity data is not currently available. We present a tiered, logical approach grounded in established, internationally recognized protocols, such as those outlined in ISO 10993-5.[2][3] The workflow progresses from foundational cell viability assays that measure metabolic activity and membrane integrity to more mechanistic assays that elucidate the mode of cell death. This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and self-validating assessment.

Introduction: Rationale for a Structured Cytotoxicity Framework

4,6,6-trimethyl-6H-1,3-thiazin-2-amine belongs to the 1,3-thiazine class of heterocyclic compounds. Derivatives of this class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[4][5] Given this potential, a rigorous and early assessment of its safety profile at the cellular level is paramount. Early-stage in vitro toxicity screening is a cost-effective strategy to identify potential liabilities of an NCE before it advances to more complex and expensive in vivo studies.[1][6]

This guide proposes a two-tiered approach to build a comprehensive preliminary toxicity profile:

  • Tier 1: Foundational Viability Assessment. This initial screen aims to answer a fundamental question: Does the compound reduce cell viability? We employ two distinct assays—the MTT assay to measure metabolic activity and the LDH assay to quantify plasma membrane damage.[7][8] Using assays with different biological endpoints provides a more complete picture and helps avoid artifacts associated with a single method.[9]

  • Tier 2: Mechanistic Insight into Cell Death. If significant cytotoxicity is observed in Tier 1, the subsequent step is to determine how the cells are dying. We utilize the Annexin V/Propidium Iodide (PI) assay with flow cytometry to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[10]

This structured workflow ensures that resources are used efficiently while generating a robust, interpretable dataset that can confidently guide future development decisions.

Pre-Analytical Phase: Compound & Cell Line Preparation

Compound Solubilization and Stability

A critical, often overlooked, step is ensuring the test compound is fully solubilized in the culture medium. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration assessments and unreliable data.[11]

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[12]

  • Serially dilute the DMSO stock into phosphate-buffered saline (PBS), pH 7.4, to achieve the final desired test concentrations. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[13]

  • Incubate the dilutions at 37°C for 1-2 hours.[14]

  • Visually inspect for precipitation. For quantitative analysis, filter the solutions and measure the concentration of the dissolved compound in the filtrate via UV-Vis spectrophotometry or LC-MS.[15]

  • Causality: This kinetic solubility test mimics the conditions of the cell-based assay, where a DMSO stock is diluted into an aqueous medium.[13] It establishes the maximum soluble concentration that can be reliably tested, preventing false-positive results due to compound precipitation.

Cell Line Selection and Culture

The choice of cell line should be guided by the potential application of the compound. For a general preliminary screen, a panel of well-characterized, robust cell lines is recommended.[16]

Recommended Cell Lines for Initial Screening:

  • HeLa (Human Cervical Adenocarcinoma): A widely used, highly proliferative cancer cell line.

  • A549 (Human Lung Carcinoma): A common model for epithelial cells.

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell model, crucial for assessing potential hepatotoxicity.[8]

  • NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous, immortalized cell line to assess baseline cytotoxicity against a "normal" cell type.

Protocol: Cell Culture Maintenance

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[17]

  • Ensure cells are in the logarithmic growth phase and sub-confluent at the time of seeding for experiments to guarantee optimal metabolic activity and health.[17]

  • Trustworthiness: Using authenticated cell lines from a reputable cell bank (e.g., ATCC) is critical to ensure the identity and purity of the cells, which underpins the reproducibility of the entire study.[18]

Tier 1: Foundational Viability & Cytotoxicity Assays

This tier establishes whether the compound has a cytotoxic effect and quantifies its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[17]

MTT Assay: Assessment of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of metabolically active cells.[7][19]

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

LDH Release Assay: Assessment of Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9] This provides a direct measure of cytotoxicity due to membrane lysis.

Protocol: LDH Release Assay

  • Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-4).

  • Lysate Controls: For each cell type, include wells for a maximum LDH release control by adding a lysis buffer 45 minutes before the end of incubation.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Workflow for Tier 1 Cytotoxicity Assessment

G cluster_prep Pre-Analytical Phase cluster_assays Tier 1 Assays cluster_mtt MTT Assay (Metabolic Activity) cluster_ldh LDH Assay (Membrane Integrity) cluster_analysis Data Analysis Compound Prepare Compound Stock (in DMSO) Cells Culture & Seed Cells (96-well plate) MTT_Treat Treat cells with compound (24-72h incubation) Cells->MTT_Treat LDH_Treat Treat cells with compound (24-72h incubation) Cells->LDH_Treat MTT_Add Add MTT Reagent MTT_Treat->MTT_Add MTT_Solubilize Solubilize Formazan MTT_Add->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read Analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values MTT_Read->Analysis LDH_Supernatant Collect Supernatant LDH_Treat->LDH_Supernatant LDH_React Add Reaction Mix LDH_Supernatant->LDH_React LDH_Read Read Absorbance (490 nm) LDH_React->LDH_Read LDH_Read->Analysis

Caption: Tier 1 workflow for assessing cell viability and cytotoxicity.

Tier 2: Mechanistic Assay for Cell Death

If the Tier 1 results indicate an IC₅₀ value within a relevant concentration range, it is crucial to investigate the mechanism of cell death.

Annexin V / Propidium Iodide (PI) Assay

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[20]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. It can only enter and stain the DNA of cells in late apoptosis or necrosis where membrane integrity is lost.

Protocol: Annexin V/PI Staining

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀ value for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like Trypsin-EDTA.[10]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

  • Data Interpretation: The results are visualized in a quadrant plot:

    • Lower-Left (Annexin V⁻ / PI⁻): Healthy, viable cells.

    • Lower-Right (Annexin V⁺ / PI⁻): Cells in early apoptosis.

    • Upper-Right (Annexin V⁺ / PI⁺): Cells in late apoptosis or necrosis.

    • Upper-Left (Annexin V⁻ / PI⁺): Necrotic cells/debris (often considered non-specific).

Logical Flow from Viability to Mechanism

G Start Tier 1 Assays (MTT & LDH) Decision Is IC50 significant? Start->Decision ApoptosisAssay Tier 2: Annexin V / PI Assay (Flow Cytometry) Decision->ApoptosisAssay  Yes Report Report No Significant Cytotoxicity Decision->Report No   Mechanism Determine Mode of Cell Death (Apoptosis vs. Necrosis) ApoptosisAssay->Mechanism

Caption: Decision-making process for advancing to mechanistic studies.

Data Synthesis and Interpretation

A comprehensive preliminary assessment requires synthesizing data from all assays.

Table 1: Summary of Hypothetical Cytotoxicity Data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (48h Exposure)

Cell LineAssay TypeEndpointIC₅₀ (µM)Primary Mode of Death (at IC₅₀)
HeLa MTTMetabolic Activity25.4 ± 2.1Early Apoptosis (65%)
LDHMembrane Integrity> 100-
A549 MTTMetabolic Activity48.9 ± 5.3Necrosis (55%)
LDHMembrane Integrity55.2 ± 6.8-
HepG2 MTTMetabolic Activity15.1 ± 1.8Late Apoptosis (72%)
LDHMembrane Integrity20.5 ± 2.5-
NIH/3T3 MTTMetabolic Activity> 100Not Determined
LDHMembrane Integrity> 100-

Interpretation of Hypothetical Data:

  • The compound shows selective cytotoxicity, with the highest potency against the HepG2 liver cell line and minimal effect on the non-cancerous NIH/3T3 line.

  • In HeLa cells, the discrepancy between the MTT IC₅₀ (~25 µM) and the LDH IC₅₀ (>100 µM) suggests a non-necrotic cell death mechanism, which is confirmed by the Annexin V assay showing a primarily apoptotic response.

  • In contrast, the similar IC₅₀ values from both MTT and LDH assays for A549 and HepG2 cells suggest that loss of membrane integrity occurs concurrently with metabolic decline, consistent with late-stage apoptosis or necrosis.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the preliminary in vitro cytotoxicity assessment of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. By integrating assays that measure distinct cellular health parameters, this framework provides a reliable foundation for go/no-go decisions in early-stage drug discovery. A finding of potent and selective cytotoxicity, particularly via an apoptotic mechanism against cancer cell lines, would provide a strong rationale for advancing the compound to further mechanistic studies and subsequent in vivo efficacy and safety models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chhipa, A. S., & Moghe, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Retrieved from [Link]

  • ISO. (2009). ISO 10993-5:2009(E) - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Sprando, R. L., & Coecke, S. (2021). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate. Retrieved from [Link]

  • VIAL S.r.l. (2020). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • Ali, I., et al. (2013). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Retrieved from [Link]

  • Coecke, S., et al. (2018). Good cell culture practices & in vitro toxicology. PubMed. Retrieved from [Link]

  • Roggen, E. (2006). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Retrieved from [Link]

  • An, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Toxicity Tests. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine from Mesityl Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a robust acid-catalyzed cyclocondensation reaction between mesityl oxide (an α,β-unsaturated ketone) and thiourea. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and outlines the necessary characterization techniques for the final product. The information presented herein is intended to equip researchers with the knowledge to successfully synthesize and validate this and structurally related 2-amino-1,3-thiazine derivatives.

Introduction

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. Derivatives of 2-amino-1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthetic versatility and significant therapeutic potential of these compounds continue to drive research into novel and efficient synthetic methodologies.

This document details the synthesis of a specific analogue, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, departing from the common use of chalcones and instead utilizing the readily available α,β-unsaturated ketone, mesityl oxide. This approach provides a straightforward and efficient route to this valuable heterocyclic building block.

Reaction Scheme and Mechanism

The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is achieved through the reaction of mesityl oxide with thiourea under acidic conditions. The overall reaction is depicted below:

Reaction Scheme:

Reaction_Scheme reagents Mesityl Oxide + Thiourea product 4,6,6-trimethyl-6H-1,3-thiazin-2-amine reagents->product Acid Catalyst, Reflux conditions H+ Reaction_Mechanism start Mesityl Oxide + Thiourea step1 Protonation of Carbonyl Oxygen start->step1 H+ step2 Michael Addition of Thiourea step1->step2 step3 Tautomerization & Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 H+ product 4,6,6-trimethyl-6H-1,3-thiazin-2-amine step4->product - H2O

Caption: Step-wise mechanism of the acid-catalyzed synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1,3-thiazines from α,β-unsaturated ketones and thiourea.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Mesityl Oxide (4-methyl-3-penten-2-one)Reagent Grade, ≥98%Sigma-Aldrich
ThioureaACS Reagent, ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Ethanol (EtOH)AnhydrousVWR
Sodium Bicarbonate (NaHCO₃)Saturated Solution---
Ethyl Acetate (EtOAc)HPLC Grade---
HexaneHPLC Grade---
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade---

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 50 mL of ethanol.

  • Addition of Reactants: To the stirring solution, add mesityl oxide (9.81 g, 0.1 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (5 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Workflow Diagram:

Workflow A Dissolve Thiourea in Ethanol B Add Mesityl Oxide & HCl A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D D->C Incomplete E Cool & Neutralize with NaHCO3 D->E Complete F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify by Recrystallization G->H I Characterize the Product H->I

Caption: Experimental workflow for the synthesis and purification.

Characterization

The synthesized 4,6,6-trimethyl-6H-1,3-thiazin-2-amine should be characterized by standard analytical techniques to confirm its structure and purity.

Table of Expected Analytical Data:

PropertyExpected Value
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, δ ppm) Singlet (~1.3 ppm, 6H, 2xCH₃ at C6), Singlet (~1.9 ppm, 3H, CH₃ at C4), Singlet (~4.8 ppm, 1H, CH at C5), Broad singlet (NH₂)
¹³C NMR (CDCl₃, δ ppm) ~25-30 (CH₃ at C4), ~28-32 (2xCH₃ at C6), ~50-55 (C6), ~100-105 (C5), ~150-155 (C4), ~160-165 (C2)
FTIR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1560 (N-H bend)

Note on Spectroscopic Data: The provided NMR and IR data are estimations based on the chemical structure and data from similar compounds. Actual experimental values may vary. It is crucial to acquire and interpret the spectra for the synthesized compound for unambiguous identification. The predominance of the amino tautomer is expected, as observed in structurally related 2-amino-1,3-thiazines.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine from mesityl oxide and thiourea. The described protocol, rooted in fundamental principles of organic synthesis, offers a reliable method for obtaining this valuable heterocyclic compound. The detailed mechanistic explanation and characterization guidelines are intended to support researchers in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Crysdot LLC. (n.d.). 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Retrieved from [Link]

  • Pharmacophore. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Retrieved from [Link]

  • Google Patents. (1968). Production of mesityl oxide.
  • Organic Syntheses. (n.d.). Mesityl oxide. Retrieved from [Link]

  • Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(3), 70-88.
  • Yadigarov, R. M., et al. (2011). 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1721.

Application Note & Protocols for the Quantitative Analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate and precise quantification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in pharmaceutical and chemical research. Two robust, validated methods are presented: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and high-throughput screening, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step guidance from sample preparation to data analysis. All methodologies are developed in accordance with the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Rationale

4,6,6-trimethyl-6H-1,3-thiazin-2-amine belongs to the 1,3-thiazine class of heterocyclic compounds. Thiazine derivatives are known for a wide range of biological activities and are significant pharmacophores in medicinal chemistry.[4][5][6] Accurate quantification of this specific amine is critical for pharmacokinetic studies, formulation development, quality control of starting materials, and stability testing.

The presence of a primary amine group and a non-polar trimethylated carbon center dictates the choice of analytical strategy. The basic amine group can cause peak tailing on traditional silica-based chromatography columns due to interactions with residual silanols.[7] Therefore, method development must focus on mitigating these effects. This guide presents two complementary techniques to provide a comprehensive analytical toolkit.

  • RP-HPLC-UV: A versatile and widely accessible technique ideal for routine quantification in various matrices. The method is optimized for high performance, addressing the challenges associated with basic analytes.[8][9][10]

  • GC-MS: Offers superior specificity and is invaluable for impurity profiling and confirmatory analysis. Due to the polarity and low volatility of the amine, a derivatization step is included to improve chromatographic performance.[11][12][13]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle

This method separates 4,6,6-trimethyl-6H-1,3-thiazin-2-amine from other components based on its hydrophobicity using a non-polar stationary phase (C18) and a polar mobile phase.[9] The mobile phase is buffered to an acidic pH to ensure the primary amine is protonated (ionized). This minimizes secondary interactions with the stationary phase, leading to improved peak shape and reproducibility.[7][8] Quantification is achieved by measuring the analyte's absorbance at its UV maximum.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[10]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Type I, 18.2 MΩ·cm).

  • Reference Standard: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (≥99.5% purity).

Step-by-Step Protocol

A. Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile 60:40 v/v)

  • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of Type I water.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final solution by sonication or helium sparging.

B. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

C. Sample Preparation

  • Accurately weigh the sample (e.g., formulation powder, crude material) expected to contain the analyte.

  • Dissolve the sample in a known volume of methanol.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Dilute with mobile phase if necessary to fall within the calibration range.

D. Chromatographic Conditions

Parameter Setting
Column Ascentis® C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (Determine λmax via PDA scan)

| Run Time | 10 minutes |

E. Analysis and Quantification

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared samples.

  • Calculate the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Mobile Phase Preparation F HPLC System (C18 Column) A->F B Standard Stock (1000 µg/mL) D Serial Dilution (Working Standards) B->D C Sample Weighing & Dissolution E Sample Filtration (0.45 µm PTFE) C->E D->F E->F G Data Acquisition (Peak Area) F->G H Calibration Curve Generation G->H I Quantification (Concentration Calculation) H->I GCMS_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Standards & Samples B Add Internal Standard (IS) A->B C Evaporate to Dryness (N₂) B->C D Add Pyridine & BSTFA Reagent C->D E Heat at 70°C for 45 min D->E F GC-MS System (DB-5ms Column) E->F G Data Acquisition (SIM Mode) F->G H Generate Calibration (Area Analyte / Area IS) G->H I Quantify Sample Concentration H->I

Sources

Application Notes and Protocols for Antimicrobial Assays Using 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 1,3-Thiazine Derivatives

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3-thiazine nucleus, a heterocyclic scaffold containing nitrogen and sulfur, represents a promising area of chemical exploration for new antimicrobial drugs.[1] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][3][4] This diverse bioactivity is often attributed to the unique structural and electronic properties conferred by the N-C-S linkage within the six-membered ring.[5]

This application guide focuses on 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (CAS No: 2953-81-3), a specific derivative within this promising class. We provide a comprehensive suite of protocols for the systematic evaluation of its antimicrobial efficacy, from initial screening to preliminary mechanism of action studies. These methodologies are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[6][7][8]

This document is designed to empower researchers to:

  • Accurately determine the potency of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine against a panel of relevant microorganisms.

  • Distinguish between static (growth-inhibiting) and cidal (killing) activity.

  • Investigate its potential mechanism of action at the cellular level.

  • Assess its preliminary safety profile through cytotoxicity screening.

By following these detailed protocols, researchers can generate the robust data necessary to advance the development of this, and similar, novel antimicrobial candidates.

Part 1: Physicochemical Properties and Preparation of Stock Solutions

A thorough understanding of the test compound's properties is the foundation of any successful biological assay.

Compound Details:

PropertyValueSource
Chemical Name 4,6,6-trimethyl-6H-1,3-thiazin-2-amineCrysdot LLC
CAS Number 2953-81-3Crysdot LLC
Molecular Formula C₇H₁₂N₂SCrysdot LLC
Molecular Weight 156.25 g/mol Crysdot LLC
Protocol 1.1: Preparation of Stock Solution

The solubility of a compound is a critical parameter for in vitro assays. While specific solubility data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is not extensively published, related heterocyclic compounds, particularly those with amine functionalities, often exhibit good solubility in dimethyl sulfoxide (DMSO).[9]

Materials:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Safety First: Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

  • Calculation: Determine the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

    • For a 10 mg/mL stock: Weigh 10 mg of the compound.

    • For a 20 mM stock: Mass (mg) = 20 mmol/L * 156.25 g/mol * Volume (L)

  • Dissolution: Aseptically transfer the weighed compound into a sterile conical tube. Add the calculated volume of sterile DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect for any undissolved particulates.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of your assays.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Determination of Antimicrobial Potency

The initial evaluation of an antimicrobial agent involves determining its potency against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3][10][11] It provides a quantitative measure of the compound's potency.

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[11][12]

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in DMSO

  • Positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Multichannel pipette

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the 2x final desired highest concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10. Discard 100 µL from the last well.

    • This will leave column 11 as a growth control (no compound) and column 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Within 15 minutes of standardization, add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as required for fungi.[9]

  • Result Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic/fungistatic (inhibitory) and bactericidal/fungicidal (killing) activity.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an agar medium that does not contain the test compound. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • From the MIC Plate: Select the wells corresponding to the MIC and at least two higher concentrations that showed no growth.

  • Subculturing: Using a calibrated loop or pipette, take a 10-20 µL aliquot from each selected well and streak it onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.

Data Presentation:

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (Static/Cidal)
Staphylococcus aureusATCC 29213816Cidal
Escherichia coliATCC 2592216>64Static
Candida albicansATCC 900283264Cidal
Pseudomonas aeruginosaATCC 27853>64>64Resistant

Note: A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.

Part 3: Preliminary Investigation of Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development. The bacterial cell membrane is a common target for antimicrobial agents. The following assays provide initial insights into whether 4,6,6-trimethyl-6H-1,3-thiazin-2-amine disrupts membrane integrity or function.

Protocol 3.1: Cell Membrane Integrity Assay using Propidium Iodide (PI)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI enters the cell, binds to DNA, and emits a strong red fluorescence, which can be quantified.

Procedure:

  • Bacterial Preparation: Grow the test bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized density.

  • Treatment: Expose the bacterial suspension to the test compound at its MIC and 2x MIC concentrations. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like a polymyxin).

  • Staining: At various time points (e.g., 0, 30, 60, 120 minutes), add PI to the bacterial suspensions to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate in the dark for 5-10 minutes.

  • Detection: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or visualize using fluorescence microscopy. An increase in red fluorescence indicates a loss of membrane integrity.

Protocol 3.2: Membrane Potential Assay using DiSC₃(5)

Principle: The voltage-sensitive dye DiSC₃(5) is a cationic dye that accumulates in polarized (energized) bacterial cells, leading to self-quenching of its fluorescence. Disruption of the membrane potential causes the dye to be released from the cells, resulting in an increase in fluorescence.

Procedure:

  • Bacterial Preparation: Prepare a mid-log phase bacterial suspension as described above.

  • Dye Loading: Incubate the bacterial suspension with DiSC₃(5) (final concentration ~0.5-2 µM) until a stable, quenched fluorescence signal is achieved.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm).

  • Compound Addition: Add the test compound at its MIC and 2x MIC. Also include an untreated control and a positive control (e.g., a protonophore like CCCP).

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.

Workflow and Pathway Diagrams:

Antimicrobial_Assay_Workflow cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Mechanism of Action Compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine MIC MIC Determination (Broth Microdilution) Compound->MIC MBC MBC/MFC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Membrane_Integrity Membrane Integrity (Propidium Iodide) MIC->Membrane_Integrity Membrane_Potential Membrane Potential (DiSC3(5)) MIC->Membrane_Potential

Caption: Overall workflow for antimicrobial evaluation.

Membrane_Action_Hypothesis Compound Thiazine Compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization Disrupts Ion Gradient Permeabilization Membrane Permeabilization Membrane->Permeabilization Forms Pores/Defects Cell_Death Cell Death Depolarization->Cell_Death Permeabilization->Cell_Death

Caption: Hypothesized mechanism targeting the cell membrane.

Part 4: Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbes and not to host cells. A preliminary cytotoxicity assay using a mammalian cell line is a vital first step.

Protocol 4.1: MTT Assay for Mammalian Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compound stock solution

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. Include untreated control wells and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Conclusion and Future Directions

The protocols outlined in this application guide provide a robust framework for the comprehensive antimicrobial evaluation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. By systematically determining its MIC, MBC/MFC, preliminary mechanism of action, and cytotoxicity, researchers can build a strong data package to support its further development. Positive results from these assays would warrant more in-depth mechanistic studies, such as investigating interactions with specific cellular targets (e.g., DNA, enzymes) and exploring its efficacy in more complex models, such as biofilm assays and in vivo infection models. The multifaceted potential of 1,3-thiazine derivatives, combined with a rigorous and standardized evaluation pipeline, holds significant promise in the ongoing search for the next generation of antimicrobial agents.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. Available at: [Link]

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  • Membrane integrity assay using propidium iodide (PI) staining... ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents. Taylor & Francis Online. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Available at: [Link]

  • A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS | Request PDF. ResearchGate. Available at: [Link]

  • A review: Thiazines derivatives treated as potential antimicrobial agents | Request PDF. ResearchGate. Available at: [Link]

  • 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. ChemBK. Available at: [Link]

  • Thialdine | C6H13NS2 | CID 13072565. PubChem - NIH. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Mechanism of action of antimicrobial agents | PPTX. Slideshare. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Broth Microdilution | MI. Microbiology. Available at: [Link]

  • Minimum bactericidal concentration. Wikipedia. Available at: [Link]

  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Mechanisms of action by antimicrobial agents: A review. McGill Journal of Medicine. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH. Available at: [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. NIH. Available at: [Link]

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  • Mechanisms of Action by Antimicrobial Agents: A Review. ResearchGate. Available at: [Link]

  • Expert Rules. EUCAST. Available at: [Link]

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Application Notes and Protocols for the Investigation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of 1,3-Thiazine Derivatives in Oncology

The 1,3-thiazine scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the realm of oncology, various substituted 1,3-thiazine compounds have shown promise as cytotoxic agents against a range of human cancer cell lines.[1][4][5] Mechanistic studies on some of these derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis, activation of caspase cascades, and modulation of key signaling pathways involved in cell proliferation and survival.[2][4]

This document provides a detailed guide for the investigation of a novel compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine , in cancer cell lines. While specific data on this particular derivative is emerging, the protocols outlined herein are based on established methodologies for characterizing the anticancer potential of novel chemical entities and are informed by the known activities of the broader 1,3-thiazine class.

Putative Mechanism of Action

Based on studies of related 1,3-thiazine derivatives, it is hypothesized that 4,6,6-trimethyl-6H-1,3-thiazin-2-amine may exert its anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer. A potential mechanism of action could involve the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR cascade or the targeting of inflammatory signaling hubs like NF-κB and STAT3, which are known to be affected by other 1,3-thiazin-6-one compounds.[6]

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Growth Factor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF_kB Akt->NF_kB Proliferation Proliferation mTOR->Proliferation Gene_Expression Gene_Expression NF_kB->Gene_Expression STAT3 STAT3 STAT3->Gene_Expression Apoptosis_Inhibition Apoptosis_Inhibition Gene_Expression->Apoptosis_Inhibition Thiazine_Compound 4,6,6-trimethyl-6H- 1,3-thiazin-2-amine Thiazine_Compound->PI3K Inhibition Thiazine_Compound->NF_kB Inhibition Thiazine_Compound->STAT3 Inhibition

Caption: Putative signaling pathway targeted by 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Experimental Workflow for Anticancer Activity Screening

A systematic approach is recommended to evaluate the anticancer effects of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The following workflow outlines the key stages of investigation.

experimental_workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, HCT-116, A549) Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT/MTS) Determine IC50 Values Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Viability_Assay->Cell_Cycle_Analysis Mechanism_Study Mechanistic Studies (Western Blotting for key signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion: Elucidation of Anticancer Properties Data_Analysis->Conclusion

Caption: Experimental workflow for investigating the anticancer properties of the compound.

Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (specific to each cell line)

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HCT-116Colorectal Carcinoma22.5
A549Lung Carcinoma35.8
HEK293Normal Kidney> 100
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Hypothetical Data Presentation:

TreatmentQuadrantDescriptionHypothetical % of Cells
Control LLLive Cells (Annexin V-/PI-)95.0%
LREarly Apoptotic (Annexin V+/PI-)2.5%
URLate Apoptotic (Annexin V+/PI+)1.5%
ULNecrotic (Annexin V-/PI+)1.0%
Compound (IC50) LLLive Cells (Annexin V-/PI-)60.0%
LREarly Apoptotic (Annexin V+/PI-)25.0%
URLate Apoptotic (Annexin V+/PI+)10.0%
ULNecrotic (Annexin V-/PI+)5.0%
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Hypothetical Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control 55%30%15%
Compound (IC50) 70%15%15%

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, the following practices are essential:

  • Positive Controls: Include a known anticancer drug (e.g., Cisplatin or Doxorubicin) as a positive control in all assays.

  • Vehicle Controls: All experiments must include a vehicle (e.g., DMSO) control to account for any effects of the solvent.

  • Biological Replicates: Perform each experiment with a minimum of three biological replicates to ensure statistical significance.

  • Dose-Response and Time-Course Studies: Characterize the compound's effects at multiple concentrations and time points to understand its dose-dependent and time-dependent activities.

  • Orthogonal Assays: Confirm key findings using alternative methods. For example, apoptosis induction can be confirmed by measuring caspase activity or performing a TUNEL assay.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of the anticancer properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. Based on the broader class of 1,3-thiazine derivatives, it is anticipated that this compound may exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4] Further investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In vivo studies using xenograft models would be the subsequent logical step to validate its therapeutic potential.[6]

References

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  • Kovács, L., et al. (2022). Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. ChemistryOpen, 11(10), e202200169. [Link]

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  • Zhang, Y., et al. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 10(45), 26971-26983. [Link]

  • Yakymchuk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1259. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Pharmaceutical Chemistry Journal, 54(1), 38-44. [Link]

  • El-Damasy, A. K., et al. (2014). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(1), 151-157. [Link]

  • El-Damasy, A. K., et al. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2023-2028. [Link]

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Sources

Mastering the Purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in drug discovery and development. Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification strategies: acid-base extraction, silica gel column chromatography, and recrystallization. Each protocol is presented with a step-by-step methodology, accompanied by explanations of the underlying chemical principles and guidance for optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows for this class of compounds.

Introduction: The Imperative of Purity in Thiazine Chemistry

The 2-amino-1,3-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, possesses a unique substitution pattern that may confer valuable pharmacological properties. However, the synthetic routes to this and similar compounds, often involving multi-component condensation reactions, can yield a mixture of products, unreacted starting materials, and various side-products.[3][4] The presence of these impurities can confound biological screening results, interfere with analytical characterization, and impede process development. Therefore, the ability to effectively purify this target compound is paramount.

This guide provides a multi-faceted approach to the purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, addressing the common challenges associated with the purification of basic heterocyclic compounds.

Predicted Impurity Profile: A Rationale for Purification Strategy

A common synthetic route to 2-amino-1,3-thiazine derivatives involves the condensation of a chalcone or a related α,β-unsaturated ketone with thiourea.[1][3][4] In the case of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a plausible synthesis would involve the reaction of mesityl oxide (4-methyl-3-penten-2-one) with thiourea. Based on this, the likely impurities include:

  • Unreacted Thiourea: A polar, water-soluble starting material.

  • Unreacted Mesityl Oxide: A less polar, volatile ketone.

  • Self-condensation products of Mesityl Oxide: Higher molecular weight, non-basic impurities.

  • Isomeric Byproducts: Potential for the formation of other heterocyclic systems.

The purification strategies outlined below are designed to effectively remove these and other potential impurities.

Purification Protocol I: Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5][6][7] 4,6,6-trimethyl-6H-1,3-thiazin-2-amine contains a basic amino group, which can be protonated by an acid to form a water-soluble salt.[8] Neutral and acidic impurities will remain in the organic phase, allowing for their separation. The basic amine can then be regenerated by the addition of a base and extracted back into an organic solvent.[5][9]

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate (approximately 10 volumes).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). Combine the acidic aqueous extracts.

  • Removal of Neutral/Acidic Impurities: The organic layer now contains neutral and acidic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components for analysis if desired.

  • Basification and Re-extraction: Cool the combined acidic aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is >10 (confirm with pH paper). A precipitate of the free amine may form.

  • Back Extraction: Extract the basified aqueous solution with the same organic solvent used in step 1 (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel: + 1M HCl crude->sep_funnel1 aq_layer1 Aqueous Layer (Protonated Amine) sep_funnel1->aq_layer1 Extract org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 basify Basify with 2M NaOH (pH > 10) aq_layer1->basify sep_funnel2 Separatory Funnel: + Organic Solvent basify->sep_funnel2 aq_layer2 Aqueous Layer (Inorganic Salts) sep_funnel2->aq_layer2 org_layer2 Organic Layer (Purified Amine) sep_funnel2->org_layer2 Extract evaporate Evaporate Solvent org_layer2->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine using acid-base extraction.

Purification Protocol II: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[10][11] Silica gel is a polar, weakly acidic adsorbent.[12] Basic compounds like amines can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and "streaking" of the compound on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase.[13]

Experimental Protocol:
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified compound.

Table of Suggested Starting Conditions for Chromatography:

ParameterSuggested ConditionRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard stationary phase for general purification.[10]
Mobile Phase Hexanes:Ethyl Acetate (gradient) or Dichloromethane:Methanol (gradient)Allows for the elution of compounds with a range of polarities.
Basic Modifier 0.5 - 1% TriethylamineNeutralizes acidic sites on the silica gel, preventing streaking of the basic amine.[13]
Monitoring TLC with UV visualization and/or a suitable stain (e.g., permanganate)Allows for the identification of fractions containing the pure product.[15]

Purification Protocol III: Recrystallization

Principle: Recrystallization is a technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[16][17] The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the pure compound to crystallize out while the impurities remain in solution.[17] For basic compounds like amines, it is also possible to form a salt (e.g., a hydrochloride salt) which may have different crystallization properties.[2][18]

Experimental Protocol:
  • Solvent Screening: In small test tubes, test the solubility of the crude product in a variety of solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[13][19] Potential solvents for amines include ethanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.[2][18][19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Diagram of Recrystallization Workflow:

Recrystallization crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General workflow for the purification of a solid compound by recrystallization.

Assessment of Purity

After purification, it is essential to assess the purity of the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the expected signals for the target compound, with minimal or no signals corresponding to impurities.[20][21][22][23]

  • Mass Spectrometry (MS): Should show the correct molecular ion peak for the compound.[20][21]

Conclusion

The purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine can be effectively achieved through a systematic application of acid-base extraction, column chromatography, and/or recrystallization. The choice of method will depend on the nature and quantity of the impurities present in the crude material. The protocols provided in this guide serve as a robust starting point for developing a tailored purification strategy, ultimately leading to a highly pure compound suitable for a wide range of research and development applications.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3-Thiazine Scaffold

The 1,3-thiazine nucleus, a six-membered heterocyclic motif containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antileukemic, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] The inherent bioactivity of the 1,3-thiazine ring system makes it a privileged scaffold in drug discovery, prompting further exploration into novel synthetic methodologies and derivatization strategies to develop innovative therapeutic agents.[1] This guide focuses on a specific and promising member of this class: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. Through strategic chemical modifications of its 2-amino group, we aim to unlock enhanced biological activities and improved pharmacokinetic profiles.

The derivatization of a lead compound is a critical step in the drug discovery process, allowing for the fine-tuning of its properties to achieve desired therapeutic effects while minimizing off-target toxicity.[3][4] By modifying the 2-amino functionality of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, we can systematically alter its steric, electronic, and lipophilic characteristics. These modifications can lead to improved binding affinity for biological targets, enhanced cell permeability, and optimized metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, complete with detailed protocols, scientific rationales, and methods for biological evaluation.

Synthesis of the Core Scaffold: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

The synthesis of the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine core is efficiently achieved through a well-established acid-catalyzed condensation reaction between an α,β-unsaturated ketone, mesityl oxide, and thiourea.[5][6] This reaction proceeds via a Michael addition of the sulfur nucleophile from thiourea to the β-carbon of mesityl oxide, followed by an intramolecular cyclization and dehydration to yield the desired 1,3-thiazine ring.

Protocol 1: Synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Materials:

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (0.1 mol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add mesityl oxide (0.1 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% NaOH solution until a pH of 8-9 is reached. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Derivatization Strategies for Enhanced Activity

The primary amino group at the C2 position of the 1,3-thiazine ring is the principal site for derivatization. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, amenable to a variety of chemical modifications. The following sections detail protocols for N-acylation, N-alkylation, N-sulfonylation, and the formation of urea and thiourea derivatives.

N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, which can significantly influence the compound's hydrogen bonding capacity and overall polarity.[7] This modification can enhance binding to target proteins and modulate solubility.

Materials:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (1 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

N-Alkylation: Modulating Lipophilicity and Steric Profile

N-alkylation introduces alkyl or aryl groups to the amino function, which can alter the compound's lipophilicity, steric bulk, and potential for π-π stacking interactions.[8][9] These changes can significantly impact pharmacokinetic properties such as membrane permeability and metabolic stability.

Materials:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Anhydrous methanol or Dichloroethane (DCE)

Procedure:

  • Imine Formation: To a solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (1 mmol) in anhydrous methanol (20 mL), add the corresponding aldehyde or ketone (1.1 mmol). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[8]

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in many clinically used drugs.[2][10] Its introduction can enhance binding to target enzymes and improve pharmacokinetic properties.

Materials:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or TEA

  • Anhydrous DCM

Procedure:

  • Reaction Setup: Dissolve 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (1 mmol) in anhydrous pyridine (10 mL) at 0 °C.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by column chromatography.[11]

Urea and Thiourea Derivatives: Expanding Hydrogen Bonding Capabilities

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often leading to enhanced target affinity.[12][13]

Materials:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

  • Anhydrous THF or DCM

Procedure:

  • Reaction Setup: Dissolve 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (1 mmol) in anhydrous THF (20 mL).

  • Addition of Reagent: Add the corresponding isocyanate or isothiocyanate (1.0 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 2-6 hours at room temperature. The product often precipitates out of the solution.

  • Purification: If a precipitate forms, collect it by filtration, wash with cold THF, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.[14]

Structural and Functional Characterization

Analytical Techniques

The successful synthesis and purity of the derivatized compounds must be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structure elucidation and confirmation of functional group incorporation.Appearance of new signals corresponding to the added acyl, alkyl, sulfonyl, or (thio)urea moieties. Shifts in the signals of the parent thiazinamine core.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds.Observation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of the final products.[15][16]A single major peak with a purity of >95% is desired for biological testing.
Infrared (IR) Spectroscopy Confirmation of the presence of key functional groups.Appearance of characteristic absorption bands for C=O (amide, urea), S=O (sulfonamide), and N-H stretching vibrations.

Biological Evaluation: Screening for Enhanced Activity

The newly synthesized derivatives should be screened for their biological activity to identify compounds with enhanced potency and selectivity. Based on the known activities of 1,3-thiazine derivatives, initial screening should focus on anti-inflammatory and anticancer properties.[17][18]

In Vitro Anti-inflammatory Assays

A common and effective model for in vitro anti-inflammatory screening is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[19]

Principle: This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Principle: This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with the test compounds and LPS as described in Protocol 6.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for TNF-α and IL-6.

  • Data Analysis: Determine the concentration of cytokines and calculate the percentage of inhibition.

In Vitro Anticancer Assays

The cytotoxic effects of the synthesized derivatives can be evaluated against a panel of human cancer cell lines.[20][21]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[22]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Derivative Modification NO Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
Parent Compound ->100>100>100>100
Derivative 1 N-Acetyl50.265.885.392.1
Derivative 2 N-Benzoyl25.630.145.751.4
Derivative 3 N-Benzyl42.155.370.278.9
Derivative 4 N-Tosyl15.820.530.135.6
Derivative 5 N-Phenylurea10.512.322.428.7

Visualizing the Workflow

Derivatization_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies cluster_evaluation Biological Evaluation cluster_analysis Analysis MesitylOxide Mesityl Oxide Core 4,6,6-trimethyl-6H- 1,3-thiazin-2-amine MesitylOxide->Core HCl, EtOH Thiourea Thiourea Thiourea->Core N_Acylation N-Acylation Core->N_Acylation RCOCl, Base N_Alkylation N-Alkylation Core->N_Alkylation RCHO, NaBH4 N_Sulfonylation N-Sulfonylation Core->N_Sulfonylation RSO2Cl, Pyridine Urea_Thiourea Urea/Thiourea Formation Core->Urea_Thiourea R-N=C=X Anti_Inflammatory Anti-inflammatory Assays N_Acylation->Anti_Inflammatory Anticancer Anticancer Assays N_Acylation->Anticancer N_Alkylation->Anti_Inflammatory N_Alkylation->Anticancer N_Sulfonylation->Anti_Inflammatory N_Sulfonylation->Anticancer Urea_Thiourea->Anti_Inflammatory Urea_Thiourea->Anticancer SAR Structure-Activity Relationship Anti_Inflammatory->SAR Anticancer->SAR

Caption: Workflow for the derivatization and biological evaluation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Conclusion

This application note provides a comprehensive framework for the derivatization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine to explore and enhance its therapeutic potential. The detailed protocols for synthesis, derivatization, and biological evaluation offer a systematic approach for researchers in the field of drug discovery. By employing these methodologies, it is possible to generate a library of novel 1,3-thiazine derivatives and identify lead candidates with improved activity profiles, paving the way for the development of new and effective therapeutic agents.

References

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  • ResearchGate. (2025). Synthesis and Acylation of 1,3‐Thiazinane‐2‐thione | Request PDF.
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides.
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Application Note: A Comprehensive Guide to the Kinetic Analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinetic Profiling for 1,3-Thiazine Scaffolds

The 1,3-thiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a member of this important class of heterocyclic compounds. Understanding the kinetics of its reactions is paramount for drug development professionals and researchers. Kinetic data provides critical insights into reaction mechanisms, stability under various conditions, and the potential for metabolic transformation. This information is foundational for optimizing synthetic routes, predicting shelf-life, and understanding the pharmacokinetics and pharmacodynamics of potential drug candidates.

This application note provides a detailed experimental framework for studying the reaction kinetics of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. We will explore multiple analytical approaches, from conventional UV-Vis spectrophotometry to more advanced stopped-flow techniques for rapid reactions, and provide step-by-step protocols that can be adapted to specific research questions. The causality behind experimental choices will be explained to empower researchers to design robust and self-validating kinetic studies.

Part 1: Preliminary Characterization and Experimental Design

Before embarking on kinetic measurements, a thorough preliminary characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and the chosen reaction system is essential.

Spectroscopic Characterization (UV-Vis)

A key requirement for spectrophotometric kinetic analysis is a change in absorbance at a specific wavelength as the reaction progresses[2]. Therefore, the first step is to determine the UV-Vis absorption spectra of the reactant (4,6,6-trimethyl-6H-1,3-thiazin-2-amine) and the expected product(s).

Protocol 1: Determination of Optimal Wavelength (λmax)

  • Prepare Stock Solutions: Prepare stock solutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and the chosen co-reactant in a suitable solvent (e.g., acetonitrile, ethanol, or an appropriate buffer). The solvent should not absorb significantly in the UV-Vis region of interest and should be inert to the reactants.

  • Record Reactant Spectrum: Dilute the stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine to a concentration that gives an absorbance reading between 0.5 and 1.5 AU. Scan the absorbance from 200 to 800 nm to identify the wavelength(s) of maximum absorbance (λmax). Structurally related 2-arylamino-5,6-dihydro-4H-1,3-thiazines exhibit UV absorbance, suggesting this is a viable approach[5].

  • Record Product Spectrum: If the reaction product is stable and can be isolated, repeat step 2 with the product. If not, initiate a reaction and allow it to go to completion. Then, record the spectrum of the reaction mixture.

  • Select Monitoring Wavelength: Compare the spectra of the reactant and product. The ideal monitoring wavelength is one where the difference in absorbance between the reactant and product is maximal. This will provide the largest dynamic range for the kinetic measurements.

Selection of a Model Reaction

The reactivity of the 2-amino-1,3-thiazine moiety allows for several types of reactions to be studied. A common and well-characterized reaction for amino-heterocycles is N-alkylation[6]. For this guide, we will consider the reaction of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine with an α-haloketone, such as 2-bromoacetophenone, as a model system. This reaction is expected to result in a change in the electronic structure of the chromophore, leading to a measurable change in the UV-Vis spectrum.

Experimental Design for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable kinetic data[7]. The method of initial rates and the use of pseudo-first-order conditions are powerful techniques for simplifying complex reactions and determining reaction orders and rate constants.

Pseudo-First-Order Conditions:

For a bimolecular reaction A + B → P, the rate law is typically expressed as:

Rate = k[A]n[B]m

Determining the orders n and m, and the rate constant k, can be complex as the concentrations of both A and B change simultaneously. By using one reactant in large excess (e.g., [B]₀ » [A]₀, typically a 10-fold excess or greater), the concentration of B remains effectively constant throughout the reaction. The rate law then simplifies to:

Rate = k'[A]n where k' = k[B]₀m

This is a pseudo-first-order rate law, which is much simpler to analyze. The observed rate constant, k', can be determined for different excess concentrations of B to find the true rate constant, k, and the order of reaction with respect to B, m.

Part 2: Protocols for Kinetic Measurement

Depending on the timescale of the reaction, different techniques are appropriate. We present protocols for three widely applicable methods.

Method A: UV-Vis Spectrophotometry for Slow to Moderate Reactions

This method is suitable for reactions with half-lives ranging from minutes to hours.

Protocol 2: Kinetic Run using a Standard UV-Vis Spectrophotometer

  • Instrument Setup:

    • Set the spectrophotometer to the predetermined monitoring wavelength.

    • Equilibrate the cuvette holder to the desired reaction temperature using a thermostatted cell holder.

  • Sample Preparation:

    • Prepare a stock solution of the limiting reactant (4,6,6-trimethyl-6H-1,3-thiazin-2-amine) in the reaction solvent.

    • Prepare a series of stock solutions of the excess reactant (e.g., 2-bromoacetophenone) at different concentrations (e.g., 10x, 20x, 30x the concentration of the limiting reactant).

  • Initiating the Reaction and Data Acquisition:

    • Pipette the solution of the excess reactant into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach the desired temperature.

    • To initiate the reaction, add a small volume of the limiting reactant stock solution to the cuvette, rapidly mix by inverting the cuvette (with a stopper) or by gentle pipetting, and immediately start recording the absorbance as a function of time.

    • Continue data collection for at least three half-lives of the reaction.

  • Data Analysis:

    • Plot absorbance versus time.

    • For a pseudo-first-order reaction, the concentration of the reactant will decay exponentially. The data can be fitted to the following equation: At = A∞ + (A₀ - A∞)e-k't where At is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at the end of the reaction, and k' is the pseudo-first-order rate constant.

    • Alternatively, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -k'.

Method B: HPLC-Based Kinetic Analysis for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring reactions where multiple species are present, or when the reactants and products have overlapping UV-Vis spectra[8][9].

Protocol 3: Quenched-Flow Kinetic Analysis using HPLC

  • HPLC Method Development:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the reactant (4,6,6-trimethyl-6H-1,3-thiazin-2-amine), the co-reactant, and the major product(s).

    • Optimize the mobile phase composition (e.g., acetonitrile/water gradient) to achieve good resolution and peak shape in a reasonable run time.

    • Create a calibration curve for the reactant to correlate peak area with concentration.

  • Kinetic Experiment:

    • Set up the reaction in a thermostatted vessel under the desired conditions (e.g., pseudo-first-order).

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction (e.g., a cold solvent or a solution containing a quenching agent).

    • Inject the quenched sample onto the HPLC system.

  • Data Analysis:

    • Determine the concentration of the reactant at each time point from the calibration curve.

    • Plot the concentration of the reactant versus time.

    • Analyze the data using the appropriate integrated rate law to determine the rate constant. For a pseudo-first-order reaction, a plot of ln[Reactant] versus time will be linear with a slope of -k'.

Method C: Stopped-Flow Spectrophotometry for Fast Reactions

For reactions that are too fast to be monitored by manual mixing (half-lives in the millisecond to second range), the stopped-flow technique is the method of choice[1][5]. This technique allows for the rapid mixing of two solutions and the immediate monitoring of the reaction progress.

Protocol 4: Rapid Kinetics using a Stopped-Flow Instrument

  • Instrument Setup:

    • Load the two reactant solutions into separate drive syringes of the stopped-flow instrument.

    • Set the monitoring wavelength and data acquisition parameters (e.g., data points per second, total acquisition time).

    • Ensure the observation cell is clean and the system is free of air bubbles.

  • Data Acquisition:

    • Activating the instrument's drive mechanism rapidly pushes the reactant solutions from the syringes into a mixing chamber, and then into the observation cell[5].

    • The flow is abruptly stopped, and data acquisition is triggered simultaneously.

    • The change in absorbance in the observation cell is recorded over a short timescale (milliseconds to seconds).

    • Perform multiple "shots" and average the kinetic traces to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to the appropriate mathematical model (e.g., single or double exponential decay) to extract the rate constant(s)[1].

Part 3: Data Visualization and Interpretation

Clear visualization of experimental workflows and data is essential for communication and interpretation.

Experimental Workflow Diagrams

UV_Vis_Kinetics cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reactant_A Reactant A Stock (Limiting) Cuvette Thermostatted Cuvette Reactant_A->Cuvette Initiate Reaction Reactant_B Reactant B Stock (Excess) Reactant_B->Cuvette Equilibrate Spectrophotometer UV-Vis Spectrophotometer (Monitor λ_max) Cuvette->Spectrophotometer Continuous Read Plotting Plot Abs vs. Time Spectrophotometer->Plotting Fitting Fit to Exponential Decay (Determine k') Plotting->Fitting HPLC_Kinetics Reaction Thermostatted Reaction Vessel Quench Quenching Solution Reaction->Quench Aliquots at time t_i HPLC HPLC Analysis Quench->HPLC Inject Sample Data Concentration vs. Time Data HPLC->Data Peak Area -> [Conc] Analysis Kinetic Analysis (Determine k') Data->Analysis

Caption: Workflow for HPLC-based quenched-flow kinetic analysis.

Stopped_Flow_Kinetics Syringe_A Syringe A (Reactant A) Mixer Rapid Mixer Syringe_A->Mixer Syringe_B Syringe B (Reactant B) Syringe_B->Mixer Cell Observation Cell Mixer->Cell Detector Detector Cell->Detector Stop_Syringe Stop Syringe Cell->Stop_Syringe Data_Acq Data Acquisition System Detector->Data_Acq Analysis Kinetic Trace Analysis Data_Acq->Analysis

Caption: Schematic of a stopped-flow instrument for rapid kinetics.

Data Presentation

Quantitative data should be organized into clear tables for easy comparison and interpretation.

Table 1: Experimental Conditions for Pseudo-First-Order Kinetic Runs

Run[4,6,6-trimethyl-6H-1,3-thiazin-2-amine]₀ (M)[Electrophile]₀ (M)Temperature (°C)k' (s⁻¹)
11 x 10⁻⁴1 x 10⁻³25.0Value
21 x 10⁻⁴2 x 10⁻³25.0Value
31 x 10⁻⁴3 x 10⁻³25.0Value
41 x 10⁻⁴1 x 10⁻³35.0Value

Note: This table presents a template for organizing experimental data. The "Value" for k' would be determined experimentally.

Conclusion

This application note provides a comprehensive and adaptable framework for the kinetic analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. By following the outlined protocols for preliminary characterization, experimental design, and data acquisition using appropriate techniques, researchers can obtain high-quality kinetic data. This data is invaluable for elucidating reaction mechanisms, assessing compound stability, and ultimately accelerating the drug discovery and development process for this important class of heterocyclic compounds. The principles and methodologies described herein are broadly applicable to the kinetic study of many other chemical systems.

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  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]

  • Crysdot LLC. (n.d.). 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Retrieved from [Link]

  • Akkurt, M., et al. (2011). 4-(2,4,6-Trimethyl-benz-yl)-1,3-thia-zol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o721. [Link]

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high-throughput screening of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening of a 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Analog Library for the Identification of Novel Bioactive Agents

Abstract

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of an analog library based on the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine core structure. We present a strategic screening cascade, from initial library preparation and primary single-point screening to robust hit validation using orthogonal assays. The protocols are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices. This guide serves as a blueprint for researchers aiming to unlock the therapeutic potential of this important chemical class.

The Strategic Imperative for Screening 1,3-Thiazine Analogs

The 1,3-thiazine ring system is a cornerstone in medicinal chemistry, forming the active core of therapeutics like cephalosporin antibiotics.[4] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including potential as anticancer, neuroprotective, and anti-inflammatory agents.[1][5] The targeted synthesis of an analog library around a specific core, such as 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, allows for a systematic exploration of the structure-activity relationship (SAR). High-throughput screening (HTS) is the essential methodology for rapidly and efficiently interrogating such large compound libraries to identify initial "hits" for further development.[6][7][8] This process uses robotics, miniaturized assays, and sophisticated data analysis to conduct millions of tests, dramatically accelerating the pace of discovery.[6]

Designing the High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage workflow known as a screening cascade.[9] This strategic sequence of assays is designed to efficiently sift through a large library, eliminate false positives, and progressively build confidence in the most promising compounds.[10][11] Our proposed cascade begins with a broad primary screen to identify all potential activity, followed by increasingly stringent secondary and orthogonal assays to confirm the mechanism and on-target effects.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Lib Analog Library (10,000+ Compounds) Prep Library Preparation (Solubilization & Plating) Lib->Prep Screen Primary HTS (e.g., Cell Viability Assay) Single Concentration (10 µM) Prep->Screen Data Data Analysis (Z'-Factor, % Inhibition) Screen->Data Hits Primary Hits Identified (~100-200 Compounds) Data->Hits Dose Dose-Response Assay (Confirms Potency, IC50) Hits->Dose Ortho Orthogonal Assay (e.g., Biochemical Kinase Assay) Confirms Mechanism Hits->Ortho Triage Hit Triage & Clustering (Remove PAINS, Analyze SAR) Dose->Triage Ortho->Triage Validated Validated Hits (~5-10 Compounds) Triage->Validated LeadOp Hit-to-Lead Optimization Validated->LeadOp

Caption: High-Throughput Screening (HTS) cascade for 1,3-thiazine analog library.

Protocol: Compound Library Management and Preparation

The integrity of the screening data is fundamentally dependent on the quality and handling of the compound library.

Objective: To prepare an automation-friendly library of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine analogs for HTS.

Materials:

  • Analog library (lyophilized powders in 96-well format)

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Acoustic liquid handler (e.g., Echo 525) or robotic pin tool

  • 384-well polypropylene source plates

  • 384-well shallow-well assay plates (e.g., Corning 3570)

  • Plate sealer

Methodology:

  • Compound Solubilization (Master Plates):

    • Scientist's Note: DMSO is the universal solvent for HTS due to its high solubilizing power and miscibility with aqueous assay buffers. However, final DMSO concentration in the assay must be controlled (typically ≤0.5%) to avoid solvent-induced artifacts.

    • Allow all compound plates to equilibrate to room temperature for at least 1 hour to prevent water condensation.

    • Using an automated liquid handler, add a precise volume of anhydrous DMSO to each well of the 96-well master plates to achieve a stock concentration of 10 mM.

    • Seal the plates and centrifuge at 1000 x g for 1 minute to ensure the powder is submerged.

    • Agitate on a plate shaker for 2-4 hours at room temperature to ensure complete dissolution. Visually inspect for any precipitation.

  • Creation of Intermediate and Assay-Ready Plates:

    • Using an acoustic liquid handler, transfer a specific volume from the 10 mM master plates into 384-well source plates to create an intermediate plate (e.g., at 1 mM).

    • From the intermediate plate, create the final "assay-ready" plates. For a primary screen at a final concentration of 10 µM in a 20 µL assay volume, this involves dispensing 20 nL of the 10 mM stock into the empty assay plates.

    • Rationale: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of nanoliter volumes, conserving precious compound stocks.[12]

    • Prepare multiple sets of assay-ready plates, seal them, and store at -20°C until use.

Protocol: Primary Screening via Cell-Based Viability Assay

This protocol describes a primary screen to identify compounds that inhibit the proliferation of a cancer cell line, a common application for novel heterocyclic compounds.[13]

Objective: To identify analogs that exhibit cytotoxic or anti-proliferative activity against HeLa cells at a single concentration.

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Assay-ready plates containing 20 nL of 10 mM compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Positive Control: Staurosporine (10 µM final concentration)

  • Negative Control: DMSO only

  • Multidrop Combi reagent dispenser

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Culture HeLa cells using standard cell culture techniques.

    • Harvest cells using trypsin and perform a cell count. Resuspend the cells in culture medium to a final density of 50,000 cells/mL.

    • Rationale: This density is optimized to ensure cells are in the logarithmic growth phase during the incubation period and provide a robust signal window for the assay.

    • Using a Multidrop dispenser, add 20 µL of the cell suspension (1000 cells/well) to each well of the 384-well assay-ready plates. Leave the control columns empty.

    • In the designated control columns, add 20 µL of medium only (for background), 20 µL of cell suspension for the negative control (DMSO), and 20 µL of cell suspension for the positive control.

  • Compound Incubation:

    • Add 20 nL of DMSO to the negative control wells and 20 nL of 10 mM Staurosporine to the positive control wells.

    • Centrifuge the plates at 200 x g for 1 minute.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to all wells.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., EnVision).

Data Analysis and Hit Identification

Raw data from the HTS must be statistically analyzed to ensure assay quality and to reliably identify active compounds or "hits".[14]

1. Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality and robustness.[15] It assesses the separation between the positive and negative controls.

Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterDescription
Z' > 0.5 An excellent assay, suitable for HTS.
0 < Z' < 0.5 A marginal assay.
Z' < 0 The assay is not suitable for screening.

2. Hit Identification: A "hit" is a compound that produces a statistically significant biological response compared to the negative control.

  • Normalization: The activity of each compound is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Threshold: A common threshold for primary hits is a value greater than three standard deviations from the mean of the sample population or a fixed inhibition cutoff (e.g., >50% inhibition).

Table 1: Representative Primary Screening Data and Hit Selection

Compound IDRaw Luminescence% InhibitionHit ( >50%)
Analog-00185,10212.3%No
Analog-00232,541 68.9% Yes
Analog-00391,2335.4%No
............
Analog-998741,088 59.1% Yes
Positive Ctrl8,500 (Mean)100%N/A
Negative Ctrl98,000 (Mean)0%N/A

Protocol: Secondary & Orthogonal Assays for Hit Validation

Primary hits must undergo rigorous validation to confirm their activity and eliminate false positives, such as Pan-Assay Interference Compounds (PAINS).[9] A robust validation strategy uses both dose-response confirmation and mechanism-based orthogonal assays.[16]

Hit_Validation cluster_0 Input cluster_1 Confirmation cluster_2 Orthogonal Validation cluster_3 Output PrimaryHit Primary Hit (e.g., >50% Inhibition at 10 µM) Fresh Re-order or Re-synthesize Fresh Solid Compound PrimaryHit->Fresh QC Purity & Identity Check (LC-MS, NMR) Fresh->QC DoseResponse Dose-Response Assay (10-point, 1:3 dilution) Determine IC50 QC->DoseResponse OrthoAssay Orthogonal Assay (Different Technology) e.g., Biochemical Kinase Assay DoseResponse->OrthoAssay Counterscreen Counterscreen (e.g., Non-cancer cell line) Assess General Toxicity OrthoAssay->Counterscreen ValidatedHit Validated Hit (Confirmed IC50, On-Target Effect, Acceptable Selectivity) Counterscreen->ValidatedHit

Caption: Workflow for the validation and triage of primary screening hits.

A. Secondary Assay: Dose-Response Analysis

Objective: To determine the potency (IC50) of primary hits.

Methodology:

  • Using fresh, quality-controlled solid samples of the hit compounds, create 10 mM DMSO stocks.

  • Prepare serial dilution plates (10-point, 1:3 dilution series) in DMSO.

  • Using an acoustic dispenser, create assay-ready plates with nanoliter volumes of the diluted compounds.

  • Repeat the CellTiter-Glo® assay as described in Section 4 with these plates.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

B. Orthogonal Assay: Biochemical Kinase Inhibition (Hypothetical)

Rationale: If the hypothesized mechanism of anti-proliferative activity involves a specific signaling pathway (e.g., inhibition of a key cell cycle kinase like CDK2), an orthogonal biochemical assay provides mechanistic confirmation. This ensures the compound is not just a non-specific toxic agent.[17]

Objective: To measure the direct inhibitory effect of hit compounds on a purified target enzyme.

Methodology:

  • Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay (e.g., Lanthascreen®).

  • In a 384-well plate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the hit compounds at various concentrations.

  • After incubation, add an antibody that specifically recognizes the phosphorylated substrate, labeled with a FRET acceptor.

  • Read the TR-FRET signal on a compatible plate reader. Inhibition of the kinase results in a decreased FRET signal.

  • Calculate IC50 values as described for the dose-response assay.

Data Interpretation and Hit Prioritization

The final step is to integrate all data to select the most promising compounds for the next phase of drug discovery: hit-to-lead optimization.

Table 2: Integrated Data for Hit Prioritization

Compound IDPrimary Screen (% Inhibition @ 10µM)Cell Viability IC50 (µM)Orthogonal Kinase IC50 (µM)Lipophilic Efficiency (LiPE)Notes
Analog-00268.9%2.11.84.5Potent, on-target effect. High priority.
Analog-05685.2%0.9> 502.1Potent in cells, but off-target. Likely non-specific toxicity. Deprioritize.
Analog-14355.1%8.57.93.8Moderate potency, good on-target correlation. Medium priority.
Analog-998759.1%15.212.52.5Weak potency. Low priority.

Lipophilic Efficiency (LiPE) = pIC50 - cLogP. A key metric in lead optimization to balance potency and physicochemical properties.[18]

Conclusion

This application note outlines a robust and scientifically rigorous framework for the high-throughput screening of a 4,6,6-trimethyl-6H-1,3-thiazin-2-amine analog library. By employing a multi-stage screening cascade with integrated quality control and orthogonal validation, researchers can efficiently identify potent, on-target hits with a high degree of confidence. This systematic approach minimizes wasted resources on false positives and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts, ultimately accelerating the discovery of novel therapeutics derived from the versatile 1,3-thiazine scaffold.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. This important heterocyclic compound is typically synthesized via the acid-catalyzed condensation of mesityl oxide (4-methyl-3-penten-2-one) and thiourea.[1][2] While the reaction appears straightforward, it is prone to several challenges that can impact yield and purity. This document is designed for researchers, medicinal chemists, and process development professionals to navigate these complexities, offering explanations grounded in reaction mechanism and practical laboratory experience.

Section 1: Core Synthesis and Mechanism

Q1: What is the fundamental reaction mechanism for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine?

The synthesis is a classic example of a condensation reaction forming a six-membered heterocycle. It proceeds through a multi-step pathway initiated by an acid catalyst. The generally accepted mechanism involves two key stages: a conjugate addition followed by an intramolecular cyclization and dehydration.

Mechanism Breakdown:

  • Activation: The acid catalyst (e.g., H⁺ from HCl or acetic acid) protonates the carbonyl oxygen of mesityl oxide, activating the α,β-unsaturated system for nucleophilic attack.

  • Michael Addition: The sulfur atom of thiourea, a potent nucleophile, attacks the β-carbon of the activated mesityl oxide in a conjugate (Michael) addition. This forms a key intermediate.

  • Intramolecular Cyclization: An amino group from the thiourea moiety then performs a nucleophilic attack on the carbonyl carbon, forming a six-membered heterocyclic ring.

  • Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water under the acidic conditions to form the stable 6H-1,3-thiazin-2-amine ring system.

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_0 Activation & Michael Addition cluster_1 Cyclization & Dehydration Mesityl_Oxide Mesityl Oxide Protonated_Mesityl_Oxide Activated Mesityl Oxide Mesityl_Oxide->Protonated_Mesityl_Oxide + H⁺ Thiourea Thiourea Intermediate_1 Michael Adduct Thiourea->Intermediate_1 Protonated_Mesityl_Oxide->Intermediate_1 + Thiourea Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 4,6,6-trimethyl-6H- 1,3-thiazin-2-amine Intermediate_2->Product - H₂O Troubleshooting_Yield Fig. 2: Workflow for Low Yield Issues Start Low or No Yield CheckReactants Reactant Purity OK? Start->CheckReactants CheckCatalyst Catalyst Correct? CheckReactants->CheckCatalyst Yes Action_Reactants Use fresh/purified mesityl oxide and dry thiourea. CheckReactants->Action_Reactants No CheckTemp Temperature Optimal? CheckCatalyst->CheckTemp Yes Action_Catalyst Verify acid type and concentration. CheckCatalyst->Action_Catalyst No Optimize Systematically Optimize (See Table 1) CheckTemp->Optimize Yes Action_Temp Adjust to gentle reflux. Avoid overheating. CheckTemp->Action_Temp No

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Technical Support Center: Optimizing the Synthesis of 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols to enhance reaction yield and product purity.

The synthesis of this 1,3-thiazine derivative is typically achieved through the acid-catalyzed cyclocondensation of mesityl oxide (an α,β-unsaturated ketone) with thiourea.[1][2] While the reaction appears straightforward, achieving high yields requires careful control over several key parameters. This guide addresses common challenges encountered during this procedure, offering logical solutions grounded in chemical principles.

Reaction Overview

The core transformation involves the reaction of mesityl oxide with thiourea to form the six-membered heterocyclic ring of the 1,3-thiazine system.

Reaction_Scheme cluster_reactants Reactants cluster_product Product MesitylOxide Mesityl Oxide (4-methyl-3-penten-2-one) catalyst + Acid Catalyst (e.g., HCl) MesitylOxide->catalyst Thiourea Thiourea Thiourea->catalyst Thiazine 4,6,6-trimethyl-6H-1,3-thiazin-2-amine catalyst->Thiazine Cyclocondensation Troubleshooting_Workflow Start Start: Low / No Yield CheckPurity 1. Verify Mesityl Oxide Purity (GC or NMR) Start->CheckPurity IsPure Purity >95%? CheckPurity->IsPure Purify Purify Mesityl Oxide (Distillation) IsPure->Purify No CheckCatalyst 2. Evaluate Catalyst System IsPure->CheckCatalyst Yes Purify->CheckPurity IsCatalystOK Catalyst active & concentration correct? CheckCatalyst->IsCatalystOK NewCatalyst Use fresh catalyst. Optimize concentration. IsCatalystOK->NewCatalyst No CheckConditions 3. Review Reaction Conditions IsCatalystOK->CheckConditions Yes NewCatalyst->CheckCatalyst AreConditionsOK Temp & Time Optimal? CheckConditions->AreConditionsOK OptimizeConditions Adjust reflux time/temp. Monitor via TLC. AreConditionsOK->OptimizeConditions No Success Yield Improved AreConditionsOK->Success Yes OptimizeConditions->CheckConditions

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

A. The formation of impurities complicates purification and reduces yield. Common side products arise from the reactivity of mesityl oxide.

  • Likely Impurity 1: Unreacted Starting Materials: The most common impurities. Their presence indicates an incomplete reaction.

    • Minimization: Increase reaction time or temperature, or optimize catalyst loading. Monitor the reaction using Thin-Layer Chromatography (TLC) to ensure consumption of the limiting reagent.

  • Likely Impurity 2: Phorone and other Self-Condensation Products: Mesityl oxide can undergo self-condensation under acidic conditions, especially at high temperatures, to form higher molecular weight products like phorone. [3] * Minimization: Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is conducted under conditions that favor the bimolecular reaction with thiourea over the self-condensation of mesityl oxide. Using a moderate temperature that still allows for a reasonable reaction rate is key.

  • Likely Impurity 3: Hydrolysis Products: If excess water is present, either from the reagents or solvent, it can lead to undesired hydrolysis pathways.

    • Minimization: Use anhydrous solvents and ensure reagents are dry. A patent on mesityl oxide production notes that controlling water content can be crucial for minimizing byproducts. [4]

Q3: I have difficulty isolating and purifying the final product. What are the best practices?

A. Effective isolation and purification are essential to obtain a high-purity final product.

  • Isolation: The product is often isolated as its hydrochloride salt. [5]After the reaction is complete, the mixture is typically cooled, and the precipitated product salt is collected by filtration. If the product does not precipitate, the solvent can be partially removed under reduced pressure, or the solution can be neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the free amine, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • Recrystallization: This is the most common and effective method. The choice of solvent is critical. Ethanol or ethanol/water mixtures are often suitable for recrystallizing the hydrochloride salt. [6]For the free amine, a solvent system like hexane/ethyl acetate might be effective.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a viable alternative. [7][8]A gradient elution with a hexane/ethyl acetate system is a good starting point for the free amine.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and its concentration? A: Strong mineral acids like HCl are most commonly used. Start with a catalytic amount (5-10 mol%). The optimal concentration may need to be determined empirically for your specific setup, but it should be sufficient to maintain a low pH in the reaction mixture.

Q: Which solvent system is recommended for the reaction and for recrystallization? A: Ethanol is a widely used solvent for the reaction as it effectively dissolves both reactants and is suitable for reflux conditions. [9]For recrystallization of the product salt, hot ethanol or a mixture of ethanol and water is often effective. [6] Q: What are the critical safety precautions? A: Mesityl oxide is a flammable liquid and an irritant. [10]Thiourea is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How can I confirm the identity and purity of my final product? A: Confirmation should be done using standard analytical techniques.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and identify the characteristic peaks for the trimethyl groups and the thiazine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. [11]* Melting Point: A sharp melting point range indicates high purity.

Data Presentation

Table 1: Key Reaction Parameter Summary
ParameterRecommended RangeRationale & Key Considerations
Molar Ratio (Mesityl Oxide:Thiourea)1:1 to 1:1.2A slight excess of thiourea can drive the reaction to completion. A 1:1 ratio is a good starting point for optimization.
Catalyst Conc. HCl or H₂SO₄A strong acid is required for efficient protonation of the carbonyl group.
Catalyst Loading 5 - 15 mol%Balances reaction rate against the risk of side product formation. Needs empirical optimization.
Solvent Ethanol, IsopropanolShould dissolve both reactants and allow for effective reflux temperature.
Temperature Reflux (approx. 78°C for Ethanol)Provides sufficient energy to overcome the activation barrier without causing significant decomposition.
Reaction Time 4 - 12 hoursMonitor by TLC to determine completion. Prolonged times can increase side products. [9]

Experimental Protocols

Protocol 1: Baseline Synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Hydrochloride
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the thiourea is mostly dissolved.

  • Add mesityl oxide (9.8 g, 0.1 mol, >95% purity) to the flask.

  • Carefully add concentrated hydrochloric acid (5 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Once the reaction is complete (indicated by the disappearance of mesityl oxide), remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • A crystalline precipitate of the hydrochloride salt should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to obtain the crude 4,6,6-trimethyl-6H-1,3-thiazin-2-amine hydrochloride.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product from Protocol 1 to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely. If the solid does not dissolve readily, add hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

  • Characterize the final product by NMR, MS, and melting point analysis to confirm purity and identity.

References

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. (n.d.). ScienceDirect. Retrieved from [Link]

  • Condensation of Alicyclic Ketones with Urea and Thiourea. (n.d.). ResearchGate. Retrieved from [Link]

  • Condensation of thiourea derivatives with carbonyl compounds: One-pot synthesis of N-alkyl-1, 3-thiazol-2-amines and of 3-alkyl-1, 3-thiazolimines. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Reaction-Rectification Process of Obtaining Mesityl Oxide. I. Simulation of Kinetics and Phase Equilibrium in the Reaction System. (n.d.). Fine Chemical Technologies. Retrieved from [Link]

  • 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. (n.d.). Crysdot LLC. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. (2013). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2015). National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones. (2011). Google Patents.
  • 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. (2011). National Institutes of Health. Retrieved from [Link]

  • Development of Reaction-Rectification Process of Obtaining Mesityl Oxide. I. Simulation of Kinetics and Phase Equilibrium in the Reaction System. (n.d.). Fine Chemical Technologies. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1,3-Thiazines. (2013). Pharmacophore. Retrieved from [Link]

  • Mesityl oxide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mesityl Oxide Reduction by Using Acid-Modified Phonolite Supported NiW, NiMo, and CoMo Catalysts. (2021). MDPI. Retrieved from [Link]

  • Production of mesityl oxide. (1968). Google Patents.
  • Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. (2021). National Institutes of Health. Retrieved from [Link]

  • Optimal Strategy of New 6H-1,3,4-thiadiazines Synthesis in Search of the Promising Antidiabetic Agents. (2020). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3-oxazine and 2-amino-4H-1,3-thiazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Synthesis of Alpha, Beta Unsaturated Cyclic Ketones via Robinson Annulation Reaction. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Mesityl oxide. (1958). Google Patents.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2021). National Institutes of Health. Retrieved from [Link]

  • Thionation of Some α,β-Unsaturated Steroidal Ketones. (2012). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Overcoming In Vitro Solubility Issues of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro experimentation. Poor aqueous solubility is a common hurdle that can lead to inconsistent results, underestimated potency, and flawed data interpretation. This guide provides a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring the integrity and reproducibility of your experiments.

Part 1: Understanding the Compound: Physicochemical Profile

4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a heterocyclic compound containing a basic amine group. Its structure suggests a degree of lipophilicity, which is often the root cause of poor solubility in aqueous buffers and cell culture media. The amine functional group is a critical feature; its ability to be protonated means that the compound's solubility is likely pH-dependent.[1][2][3]

Table 1: Key Physicochemical Properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₇H₁₂N₂S[4]Relatively small molecule, but hydrocarbon content contributes to hydrophobicity.[5]
Molecular Weight ~156.25 g/mol Higher molecular weight can correlate with lower solubility.[5][6]
Key Functional Group Primary Amine (-NH₂)Acts as a Brønsted-Lowry base; can accept a proton (H⁺).[3]
Predicted Basicity The amine group's lone pair of electrons makes the molecule basic.[1][2]Solubility is expected to increase significantly in acidic conditions (pH < pKa) due to the formation of a more soluble cationic salt.[7][8]
Appearance Often supplied as a solid powder or hydrochloride salt.[9][10]The salt form (hydrochloride) generally has higher aqueous solubility than the free base.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: My compound won't dissolve directly in my aqueous assay buffer (e.g., PBS). What is the first step?

A1: Direct dissolution in aqueous buffers is often unsuccessful for hydrophobic compounds. The standard and highly recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[11] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[12]

  • Causality: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces of the solid compound, allowing it to dissolve at a high concentration (e.g., 10-100 mM).[12] This high-concentration stock can then be serially diluted into your aqueous medium for your experiment.

  • Best Practice: Always start by preparing a high-concentration stock solution.[13][14] Determine the solubility limit in your chosen solvent first.[11] For guidance on preparing stock solutions, refer to established laboratory protocols.[13][14][15]

Q2: I successfully made a 50 mM stock in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. What's happening?

A2: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even for a moment. The organic solvent (DMSO) disperses rapidly, leaving the hydrophobic compound in an unfavorable aqueous environment, causing it to aggregate and precipitate.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may simply be too high for the compound's aqueous solubility.

    • Perform Stepwise Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller, intermediate dilutions (e.g., 1:10, then 1:10, then 1:10). This gradual reduction in solvent concentration can sometimes prevent shocking the compound out of solution.[15]

    • Increase Mixing Energy: When making the final dilution, vortex or stir the aqueous medium vigorously to promote rapid dispersion and minimize localized high concentrations of the compound.

    • Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) can sometimes increase the solubility and dissolution rate.[6][11] However, ensure your compound is stable at this temperature.

Q3: What is the maximum concentration of an organic solvent like DMSO that I can safely use in my cell-based assay?

A3: This is a critical consideration, as organic solvents can be toxic to cells. The tolerance varies significantly between cell lines and assay duration.

  • General Rule: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[15]

  • Self-Validation: It is imperative to run a solvent tolerance control experiment. Treat your cells with the highest concentration of the solvent (e.g., 0.5% DMSO) that will be used in your experiment and verify that it does not affect cell viability, morphology, or the experimental endpoint you are measuring.

Table 2: General Cytotoxicity Limits for Common Solvents in Cell Culture

SolventTypical Final Concentration LimitNotes
DMSO < 0.5%Can induce cell differentiation or stress at higher concentrations.
Ethanol < 0.5%Volatile; can affect cell membranes. Less cytotoxic than methanol.[16]
Methanol < 0.1%Generally more toxic to cells than ethanol.[16]
Polyethylene Glycol (PEG 400) 0.5 - 1%A less toxic co-solvent option for some applications.[16]

Part 3: Advanced Troubleshooting & Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of strategy depends on the specific requirements of your in vitro system.

Strategy 1: pH Modification
  • Principle: As an amine-containing compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a weak base.[1][2] In an acidic environment (pH below its pKa), the amine group will be protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[7][8]

  • When to Use: In cell-free assays (e.g., enzyme kinetics, binding assays) where the buffer pH can be adjusted without affecting the biological components. This is generally not suitable for live-cell assays where physiological pH (7.2-7.4) must be maintained.

  • Protocol: pH-Solubility Profile

    • Prepare a series of buffers with different pH values (e.g., from pH 4.0 to pH 8.0).

    • Add an excess amount of the solid compound to a fixed volume of each buffer.

    • Equilibrate the samples for several hours (e.g., by shaking or stirring) at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

    • Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Strategy 2: Use of Co-solvents
  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17][18] This makes the environment more favorable for a hydrophobic solute, thereby increasing its solubility.[6][19]

  • When to Use: In both cell-free and cell-based assays, provided the final co-solvent concentration is non-toxic. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[6][16]

  • Protocol: Co-solvent Screening

    • Prepare a high-concentration stock of the compound in 100% of the co-solvent you wish to test (e.g., 100 mM in PEG 400).

    • Prepare your final assay buffer or medium containing a fixed, non-toxic percentage of that co-solvent (e.g., 1% PEG 400).

    • Dilute the co-solvent stock solution into the co-solvent-containing medium.

    • Observe for precipitation. The presence of the co-solvent in the final medium can help maintain the compound's solubility.

Strategy 3: Complexation with Cyclodextrins
  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[20] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[21] Hydrophobic molecules like 4,6,6-trimethyl-6H-1,3-thiazin-2-amine can be encapsulated within this cavity, forming a water-soluble "inclusion complex".[22][23] This effectively masks the compound's hydrophobicity from the aqueous environment.[24]

  • When to Use: Excellent for both cell-free and cell-based assays as they are generally well-tolerated by cells.[20] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and FDA-approved derivative.[24]

  • Protocol: Preparing a Cyclodextrin Inclusion Complex

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

    • Add the solid compound to the CD solution.

    • Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to facilitate complex formation.

    • Filter or centrifuge the solution to remove any undissolved compound.

    • The resulting clear solution is a stock of the water-soluble complex, which can be diluted into your assay medium.

Strategy 4: Micellar Solubilization with Surfactants
  • Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[25][26][27] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[26]

  • When to Use: Primarily for cell-free assays. Most surfactants are disruptive to cell membranes and are toxic in cell-based assays, especially above their CMC.[28][29] Mild, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are sometimes used at very low concentrations (e.g., 0.01-0.05%).[29]

  • Protocol: Surfactant-based Solubilization

    • Prepare your assay buffer containing the surfactant at a concentration above its CMC.

    • Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

    • Slowly add the stock solution to the surfactant-containing buffer while vortexing. The micelles will incorporate the compound as it is diluted.

Part 4: Visualization & Workflows

Decision-Making Workflow for Solubility Enhancement

The following diagram provides a logical pathway for selecting an appropriate solubilization strategy.

Solubility_Workflow Start Compound Precipitates in Aqueous Medium PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Final Aqueous Medium PrepStock->Dilute CheckPrecipitate Still Precipitates? Dilute->CheckPrecipitate IsCellBased Is Assay Cell-Based? CheckPrecipitate->IsCellBased Yes Success Solubility Issue Resolved CheckPrecipitate->Success No CellFreeOptions Cell-Free Assay Options IsCellBased->CellFreeOptions No CellBasedOptions Cell-Based Assay Options IsCellBased->CellBasedOptions Yes pH_Mod pH Modification: Adjust buffer pH to < pKa CellFreeOptions->pH_Mod Surfactant Surfactants (e.g., Tween 80): Use above CMC CellFreeOptions->Surfactant pH_Mod->Success Surfactant->Success CoSolvent Co-solvents (e.g., PEG400): Use low, non-toxic % CellBasedOptions->CoSolvent Cyclodextrin Cyclodextrin (HP-β-CD): Form inclusion complex CellBasedOptions->Cyclodextrin CoSolvent->Success Cyclodextrin->Success

Caption: Decision tree for selecting a solubility enhancement strategy.

Recommended Stock Solution Preparation Workflow

Stock_Prep_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Weigh 1. Accurately weigh solid compound AddSolvent 2. Add appropriate volume of 100% DMSO Weigh->AddSolvent Dissolve 3. Vortex / Sonicate until fully dissolved AddSolvent->Dissolve Store 4. Aliquot and store at -20°C or -80°C Dissolve->Store Thaw 5. Thaw one aliquot of stock solution Store->Thaw For Experiment Intermediate 6. (Optional) Perform intermediate dilutions Thaw->Intermediate FinalDilution 7. Add to final assay medium with vortexing Intermediate->FinalDilution Use 8. Use immediately in experiment FinalDilution->Use

Caption: Standard workflow for preparing and diluting stock solutions.

References

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 65(10), 1215–1233. Available at: [Link]

  • Gould, S., & Scott, R. C. (2016). Cyclodextrins in drug delivery: applications in gene and combination therapy. Molecules, 21(11), 1433. Available at: [Link]

  • Valle, M. A. (2020). Surfactants: physicochemical interactions with biological macromolecules. Journal of the Mexican Chemical Society, 64(3), 183-196. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • How do amines and amides affect the pH of a solution? (2025). ChemGulf. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754. Available at: [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Sîrbu, R., et al. (2020). Cyclodextrins for drug delivery. Molecules, 25(16), 3671. Available at: [Link]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

  • Lee, H., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 65(3), 1256-1265. Available at: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Solarbio. Retrieved from [Link]

  • 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 955-962. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 1-7. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 246-253. Available at: [Link]

  • Patel, J., et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE. World Journal of Pharmaceutical Research, 9(5), 1-10. Available at: [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]

  • Zhang, X., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(11), 1075. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. Available at: [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Voges, M., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 59(29), 13243-13253. Available at: [Link]

  • Reddit User Discussion. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 4,6,6-Trimethyl-1,3-thiazin-3-ium-2-amine;chloride. (n.d.). PubChem. Retrieved from [Link]

  • 4,4,6-trimethyl-4H-1,3-thiazine-2-thiol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

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Technical Support Center: Synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its synthesis, focusing specifically on the formation and mitigation of side reaction products.

The synthesis of 1,3-thiazine derivatives is a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anti-inflammatory agents.[1][2] The target compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, is typically synthesized via the acid-catalyzed condensation of mesityl oxide (an α,β-unsaturated ketone) with thiourea. While seemingly straightforward, this reaction is often accompanied by competing pathways that can significantly reduce yield and complicate purification. This guide provides a systematic approach to troubleshooting these issues.

Section 1: The Core Synthesis and Its Mechanism

The primary reaction involves a cyclocondensation between mesityl oxide and thiourea. The generally accepted mechanism proceeds through an initial Michael (1,4-conjugate) addition of the sulfur atom of thiourea to the β-carbon of mesityl oxide, followed by an intramolecular cyclization and dehydration to form the final 1,3-thiazine ring.

Main Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Mesityl_Oxide Mesityl Oxide Michael_Adduct Michael Addition Intermediate Mesityl_Oxide->Michael_Adduct + Thiourea (H+ cat.) Thiourea Thiourea Thiourea->Michael_Adduct Cyclized_Intermediate Hemiaminal Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4,6,6-trimethyl-6H- 1,3-thiazin-2-amine Cyclized_Intermediate->Product - H₂O

Caption: Desired reaction pathway for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the likely side products?

A1: Low yields are typically due to the formation of stable side products that compete with the desired cyclization pathway. The primary reactants, mesityl oxide and thiourea, are susceptible to several competing reactions.

The most common culprits are:

  • Uncyclized Michael Adduct: The initial 1,4-conjugate addition product may fail to cyclize, remaining as a linear impurity.

  • Isomeric Pyrimidine-2-thione: An alternative cyclization pathway can lead to the formation of a six-membered ring containing two nitrogen atoms, specifically 4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione. This occurs if the initial attack is by a nitrogen atom of thiourea on the carbonyl carbon.

  • Mesityl Oxide Self-Condensation Products: Under strongly acidic or basic conditions, mesityl oxide can undergo self-condensation, leading to higher molecular weight oligomers and polymeric materials that are often difficult to characterize and remove.

The following diagram illustrates these competing pathways:

Competing Pathways Reactants Mesityl Oxide + Thiourea Desired_Product Desired Product (1,3-Thiazin-2-amine) Reactants->Desired_Product Pathway A (Desired Cyclization) Side_Product_1 Side Product 1 (Uncyclized Michael Adduct) Reactants->Side_Product_1 Pathway B (Incomplete Reaction) Side_Product_2 Side Product 2 (Pyrimidine-2-thione) Reactants->Side_Product_2 Pathway C (Alternative Cyclization) Side_Product_3 Side Product 3 (Mesityl Oxide Polymers) Reactants->Side_Product_3 Pathway D (Self-Condensation)

Caption: Competing reaction pathways in the synthesis of 1,3-thiazin-2-amine.

Q2: I've isolated a byproduct with the same mass as my target compound. How can I identify it?

A2: A byproduct with an identical mass is almost certainly an isomer. In this synthesis, the most likely candidate is the tautomeric imino form, 4,6,6-trimethyl-2,3-dihydro-1,3-thiazin-2-imine . The desired product exists in an amine-imine tautomeric equilibrium.

  • Amino form: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

  • Imino form: 4,6,6-trimethyl-2,3-dihydro-1,3-thiazin-2-imine

While the amino form is generally more stable, the reaction conditions, particularly pH and solvent, can influence the equilibrium.[3] Some reports suggest that acidic conditions may favor the imino tautomer in related systems.[4]

Distinguishing Between Tautomers: Spectroscopic analysis is key to differentiating these isomers.

TechniqueExpected Signature for Amino FormExpected Signature for Imino Form
¹H NMR Broad singlet for -NH₂ protons.Two distinct signals: a sharp singlet for the exocyclic =NH proton and another for the ring -NH proton.
IR Spec. Two N-H stretching bands around 3100-3500 cm⁻¹. A strong C=N stretch around 1640 cm⁻¹.A single N-H stretching band for the ring NH. A strong exocyclic C=N stretch at a slightly higher frequency than the endocyclic one.
Q3: How can I suppress the formation of the isomeric pyrimidine-2-thione?

A3: The formation of the pyrimidine-2-thione side product arises from a different initial nucleophilic attack. To favor the desired 1,3-thiazine, you must promote conditions that favor the "soft" sulfur atom of thiourea attacking the "soft" β-carbon of the α,β-unsaturated system (Michael addition).

Protocol for Minimizing Pyrimidine-2-thione Formation:

  • Control Acidity: While the reaction is acid-catalyzed, excessively strong acids or high concentrations can promote the "hard" nitrogen atom's attack on the "hard" carbonyl carbon. Use a milder acid catalyst (e.g., acetic acid) or a catalytic amount of a stronger acid (e.g., HCl).

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to overcome the barrier for the less-favored pyrimidine pathway.

  • Solvent Choice: Aprotic solvents can sometimes favor the desired pathway over protic solvents like ethanol, which can solvate the intermediates differently.[5] Consider screening solvents like DMF or acetonitrile.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the main product spot is maximized to prevent further isomerization or degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying the final product from these side products?

A1: Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Recrystallization: This is the most effective method if a suitable solvent system can be found. A solvent screen using ethanol/water, isopropanol, or ethyl acetate/hexane mixtures is recommended. The desired amine is often a crystalline solid.[6]

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point. The uncyclized Michael adduct, being more polar, will typically have a lower Rf value than the cyclized products.

Q2: How can I definitively confirm the structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine?

A2: A combination of spectroscopic methods is required for unambiguous structure confirmation.

MethodExpected Data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
¹H NMR Singlet (~1.3 ppm, 6H, gem-dimethyl C(6)-CH₃), Singlet (~2.0 ppm, 3H, C(4)-CH₃), Singlet (~4.5 ppm, 1H, C(5)-H), Broad Singlet (variable, 2H, -NH₂).
¹³C NMR Signal for C(6) quaternary carbon (~50 ppm), Signal for C(2) imine carbon (~165 ppm), Signals for methyl groups.
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the chemical formula C₇H₁₂N₂S.
IR (KBr) N-H stretch (primary amine, ~3300-3450 cm⁻¹), C=N stretch (~1640 cm⁻¹), C-S stretch.

Q3: Can microwave irradiation improve the yield and selectivity of this reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for similar heterocyclic syntheses.[2] Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the formation of thermal degradation products. It provides rapid and uniform heating, which can favor the desired kinetic product. A feasibility study using a dedicated microwave reactor is highly recommended.

References
  • Doifode, S. K., Wadekar, M. P., & Rewatkar, S. (2011). Synthesis of 1-3 Thiazines from Aurone. Oriental Journal of Chemistry, 27(3). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Some Novel α, β-Unsaturated Ketones and their Reactions with Some Compounds Containing Acidic Hydrogen Atom. Retrieved from [Link]

  • ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]

  • Z. P. Suman and B. D. Tilak. (1970). structure of 4,4,6-trimethyl-2-mylamino-5,6-dihydro-4H-1,3-thiazines and -oxazines. Tetrahedron, 26(4), 1131-1140.
  • Acta Scientific. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Retrieved from [Link]

  • Al-Otaibi, E. A., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(23), 5672. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1,3-Thiazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,3-thiazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during 1,3-thiazine synthesis, particularly focusing on the widely used condensation of α,β-unsaturated ketones (chalcones) with thiourea.

Problem 1: Consistently Low Yield or No Product Formation

Q: My reaction yield for the target 1,3-thiazine is consistently below 30%, or in some cases, I only recover starting materials. What are the primary causes and how can I improve the yield?

A: This is a common yet multifaceted issue. Low conversion can be traced back to several factors, from the quality of your reagents to suboptimal reaction conditions. Let's break down the potential causes and their solutions.

Potential Causes & Recommended Solutions:

  • Poor Reagent Quality:

    • Causality: Impurities in starting materials, especially the α,β-unsaturated precursor or the thiourea, can inhibit the reaction or lead to unwanted side products. Chalcones can sometimes contain residual base from their synthesis, which can interfere with the desired reaction pathway. Thiourea should be of high purity. The presence of moisture can also be detrimental.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials via NMR or melting point analysis.

      • Recrystallize/Purify: Recrystallize the chalcone from a suitable solvent (e.g., ethanol) to remove impurities. Ensure thiourea is dry and stored in a desiccator.

      • Use Anhydrous Solvents: Employ anhydrous solvents, especially if using sensitive reagents or catalysts.

  • Suboptimal Reaction Conditions (Temperature & Time):

    • Causality: The cyclization step to form the 1,3-thiazine ring requires sufficient energy to overcome its activation barrier. However, excessive heat or prolonged reaction times can lead to the decomposition of the Michael adduct intermediate or the final product itself[1].

    • Solution:

      • Monitor Progress: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC)[2][3][4]. This is the most critical step to determine the optimal reaction time. Look for the disappearance of the chalcone spot and the appearance of a new, typically more polar, product spot.

      • Temperature Optimization: If no reaction occurs at a lower temperature, gradually increase it. For many chalcone-thiourea condensations, refluxing in ethanol is a good starting point[2]. If decomposition is observed (e.g., streaking on the TLC plate), reduce the temperature.

  • Ineffective Catalyst/Base:

    • Causality: The reaction is base-catalyzed. The base deprotonates the thiourea, forming a more nucleophilic thiolate that initiates the key Michael addition onto the α,β-unsaturated system. An inappropriate choice or concentration of the base can lead to either no reaction or the promotion of side reactions.

    • Solution:

      • Choice of Base: Potassium hydroxide (KOH) is often reported to be more effective than sodium hydroxide (NaOH) for this transformation, potentially due to the influence of the counter-ion on the intermediate states[5].

      • Optimize Concentration: Use a catalytic amount of a strong base. A common starting point is to use an ethanolic KOH solution[5]. The concentration should be sufficient to facilitate the reaction without causing significant degradation.

Problem 2: Formation of Multiple Products & Side Reactions

Q: My TLC plate shows multiple product spots, making purification a significant challenge. What are the likely side products and how can I suppress their formation?

A: The formation of a complex product mixture is often due to competing reaction pathways. Understanding these pathways is key to promoting the desired transformation.

Potential Side Reactions & Mechanistic Insights:

  • Uncyclized Michael Adduct:

    • Causality: The first step of the reaction is a Michael addition of thiourea to the chalcone. This intermediate must then undergo an intramolecular cyclization and dehydration to form the 1,3-thiazine. If the cyclization is slow or inhibited, the open-chain adduct can be isolated as a major byproduct.

    • Suppression Strategy: Ensure sufficient heating and an adequate amount of base to promote the cyclization step after the initial Michael addition has occurred. Following the reaction by TLC is crucial; the Michael adduct will have a different Rf value than both the starting material and the final product.

  • Retro-Michael Reaction:

    • Causality: The initial Michael addition is a reversible reaction. If the subsequent cyclization is slow, the adduct can revert to the starting materials. This equilibrium can limit the overall yield.

    • Suppression Strategy: Use conditions that favor the irreversible cyclization and dehydration step. Once the thiazine is formed, it is generally stable under the reaction conditions and less likely to revert. Ensuring the removal of water, for instance by using a Dean-Stark apparatus in a suitable solvent like toluene, can drive the reaction towards the final product.

  • Hydrolysis of Imino Group:

    • Causality: When synthesizing 2-imino-1,3-thiazines, the exocyclic imino group can be susceptible to hydrolysis, especially during an acidic workup, leading to the formation of the corresponding 1,3-thiazin-2-one derivative[6].

    • Suppression Strategy: Perform the reaction workup under neutral or slightly basic conditions. Avoid prolonged exposure to strong acids during extraction or purification steps.

Here is a logical workflow to diagnose and solve common issues in 1,3-thiazine synthesis.

G start Reaction Start check_tlc Monitor by TLC after 2h start->check_tlc sm_consumed Starting Material Consumed? check_tlc->sm_consumed no_reaction Problem: No Reaction - Check Reagent Purity - Increase Temperature - Verify Base Activity sm_consumed->no_reaction No single_spot Clean Conversion to Single Spot? sm_consumed->single_spot Yes continue_rxn Continue Reaction Monitor every 2h no_reaction->continue_rxn complex_mix Problem: Complex Mixture - Lower Temperature - Check for Side Reactions - Optimize Base Conc. single_spot->complex_mix No workup Proceed to Workup & Purification single_spot->workup Yes continue_rxn->check_tlc end Successful Synthesis workup->end

Caption: A troubleshooting decision tree for 1,3-thiazine synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of substituents on the chalcone starting material affect the reaction? A: Substituent electronics play a crucial role. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the aromatic rings of the chalcone make the β-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by thiourea. This can accelerate the initial Michael addition. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down this step[6][7][8]. However, the overall effect on yield can be complex as substituents also influence the stability of intermediates and the final product.

Q2: What is the best solvent for this reaction? A: Ethanol is the most commonly used solvent for the base-catalyzed condensation of chalcones and thiourea, as it readily dissolves the reactants and is suitable for refluxing temperatures[2][4]. However, other polar protic solvents can also be used. For reactions that are sensitive to water, a non-polar solvent like toluene with a Dean-Stark trap to remove the water formed during cyclization can be beneficial.

Q3: I am having trouble purifying my 1,3-thiazine derivative by silica gel chromatography. What are my options? A: 1,3-Thiazine derivatives, especially those with a basic 2-imino group, are prone to strong interactions with the acidic silanol groups on standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, decomposition of the product on the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Basic or neutral alumina is an excellent alternative for the purification of basic nitrogen-containing heterocycles[1][3][9][10][11]. This often provides much sharper peaks and better recovery without the need for mobile phase additives.

  • Mobile Phase Modifiers: If you must use silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system to mask the acidic sites on the silica and improve peak shape.

  • Crystallization: If the product is a solid, crystallization is often the best method for purification. Common solvent systems for recrystallization include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.

Data & Protocols

Table 1: Optimization of Reaction Parameters

This table summarizes typical conditions and their effects on the synthesis of 2-imino-1,3-thiazines from chalcones and thiourea.

ParameterConditionTypical Range/ValueExpected Outcome & Rationale
Base Catalyst TypeKOH or NaOHKOH often gives higher yields than NaOH in the preceding chalcone synthesis, which can carry over to better overall purity[12].
ConcentrationCatalytic (e.g., 0.1-0.2 eq)Sufficient to deprotonate thiourea for Michael addition. Excess base can promote side reactions.
Solvent TypeEthanolGood solubility for reactants and suitable boiling point for reflux[2].
Toluene (with Dean-Stark)Useful for driving the reaction forward by removing water, especially if cyclization is slow.
Temperature Range80-120 °CReflux in ethanol is common. Higher temperatures can accelerate the reaction but may also increase decomposition[1].
Reaction Time Duration3-12 hoursHighly substrate-dependent. Must be optimized by TLC monitoring [2][3].
Substituents Chalcone Ar¹Electron-withdrawingAccelerates Michael addition, potentially increasing rate.
Chalcone Ar²Electron-donatingMay stabilize carbocation intermediates during dehydration.
Representative Experimental Protocol: Synthesis of 4,6-Diphenyl-6H-1,3-thiazin-2-amine

This protocol provides a detailed, self-validating methodology for a common 1,3-thiazine synthesis.

Reaction Scheme:

G Chalcone Chalcone reaction_node + Chalcone->reaction_node Thiourea Thiourea Thiourea->reaction_node Thiazine 1,3-Thiazine reaction_node->Thiazine   KOH, EtOH   Reflux

Caption: General synthesis of 1,3-thiazines from chalcones.

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone, 1.0 eq)

  • Thiourea (1.1 eq)

  • Potassium Hydroxide (KOH, 0.2 eq)

  • Ethanol (Anhydrous, sufficient to make a 0.2 M solution)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chalcone (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the solids.

  • Base Addition: Add a solution of KOH (0.2 eq) in ethanol to the reaction mixture.

  • Heating & Monitoring: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC every 2 hours (typical eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the chalcone spot has been completely consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of ice-cold water with stirring.

    • A solid precipitate should form. If the solution is basic, neutralize carefully with dilute HCl until pH 7.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the solid from hot ethanol to yield the pure 4,6-diphenyl-6H-1,3-thiazin-2-amine.

    • Dry the purified product under vacuum.

References

  • Pitchai, P., et al. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 89-92.
  • Mahler, M., & Thomason, V. (2012). RediSep neutral alumina column Purification of high pKa compounds. Teledyne ISCO.
  • Nasser, L. A., Ali, A. T. A., & zaid, A. k. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982.
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Journal of Pharmaceutical and Applied Chemistry, 1(2), 49-64.
  • Haider, F., & Haider, Z. (2012). Synthesis and antimicrobial screening of some 1,3-thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267.
  • Adsorption elution chromatography of nitrogen-containing heterocycles on alumina. (n.d.). PlumX.
  • Singh, S., & Damanjit, C. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(3), 70-88.
  • Dighade, S. R., et al. (2012). Synthesis and Antibacterial Studies of Chloro-Substituted 1,3-Thiazines. Asian Journal of Chemistry, 24(12), 5699-5701.
  • The plausible mechanism for the synthesis of 1,3-thiazines/1,3-selenazines. (n.d.).
  • ALUMINA For column chrom
  • Pintye, M., et al. (2024). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (n.d.).
  • A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. (2025). BenchChem.
  • Khan, I., et al. (2021).
  • A Novel Bromonaphthyl Based 2-Amino-1,3-Thiazines: Synthesis, Characterization with Invitro Antimicrobial Screening. (n.d.).
  • An optimized method for synthesis of 2'hydroxy chalcone. (2014). Asian Journal of Research in Chemistry, 7(5).
  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 133-140.
  • Dabholkar, V. V., & Parab, S. D. (2011). Synthesis of chalcones, 1, 3-thiazines and 1, 3-pyrimidines derivatives and their biological evaluation for anti-inflammatory, analgesic and ulcerogenic activity. Heteroletters, 1(2), 176-188.
  • Mahajan, T., & Sharma, S. (2023). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2019). Mini-Reviews in Organic Chemistry, 16(6), 566-588.
  • Ameen, D. S. M. (2023). Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-8.
  • Asolkar, M. J., et al. (2022). Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity. Oriental Journal of Chemistry, 38(4).
  • RediSep Alumina Columns. (n.d.). Teledyne LABS.
  • Mahler, M., & Thomason, V. (2012). RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2022). Molecules, 27(19), 6649.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2022). Molecules, 27(15), 4983.

  • Sharma, P., & Bokadia, M. M. (2011). STUDY OF THE REACTION OF CHALCONE DIBROMIDE WITH PHENYLTHIOUREA IN ABSENCE AND PRESENCE OF CAUSTIC POTASH. Trade Science Inc.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2017). Molecules, 22(3), 466.
  • Slepukhin, P. A., et al. (2011). Synthesis of 6H-1,3-Thiazine Derivatives from Perfluoro(3-isothiocyanato-2-methyl-2-pentene). Russian Journal of Organic Chemistry, 47(8), 1237-1245.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2024). International Journal of Molecular Sciences, 26(23), 11543.

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stability testing of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Stability Testing

Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. Understanding the intrinsic stability of this heterocyclic amine is critical for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of potential drug products. This document offers a blend of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to navigate the complexities of its stability profile.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine structure?

A1: The structure possesses several key features that can influence its stability. The 1,3-thiazine ring contains both nitrogen and sulfur heteroatoms, making it susceptible to specific degradation pathways.[1][2] Key liabilities include:

  • Hydrolysis: The imine-like C=N bond within the thiazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazine ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's polarity and biological activity.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV-Vis light, leading to photochemical degradation. The specific chromophores in this molecule suggest a potential for photosensitivity.[3][4]

Q2: What are the recommended general storage conditions for this compound?

A2: Based on its structural motifs, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine should be stored in a cool, dark, and dry place. A controlled environment of 2-8°C is recommended for long-term storage. The container should be well-sealed and preferably flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The stability of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in aqueous media is expected to be highly pH-dependent.

  • Acidic pH: Protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water, potentially accelerating hydrolytic degradation.

  • Neutral pH: Stability is generally expected to be optimal near neutral pH.

  • Basic pH: Strong basic conditions might also promote ring-opening or other rearrangement reactions. Empirical testing across a range of pH values (e.g., pH 2, 7, 9) is essential to determine the pH of maximum stability.

Part 2: Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during experimental work.

Issue 1: Rapid, unexpected degradation is observed in the control sample at the start of the study (T=0).

Possible Cause Troubleshooting Action Scientific Rationale
Reactive Excipients/Solvents Analyze a solution of the compound in a different, inert solvent (e.g., acetonitrile, pure water).The initial solvent or formulation excipients may be incompatible with the compound, causing immediate degradation.
Contaminated Glassware Ensure all glassware is scrupulously cleaned, rinsed with purified water and solvent, and dried. Consider using silanized glassware.Residues of acidic or basic detergents, or metal ions on the glassware surface can catalyze degradation reactions.
High Energy Mixing Use gentle mixing (swirling, inversion) instead of vigorous vortexing or sonication for initial sample preparation.High-energy methods can introduce localized heat or generate radicals, initiating degradation.

Issue 2: Mass balance in my HPLC assay is poor (e.g., <95%) after applying stress conditions.

Possible Cause Troubleshooting Action Scientific Rationale
Formation of Non-UV Active Degradants Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector.Degradation may involve fragmentation of the molecule that destroys the chromophore, rendering the degradants invisible to UV detection.
Precipitation of Degradants Visually inspect the sample for cloudiness or particulates. Centrifuge the sample and analyze the supernatant. Attempt to dissolve any precipitate in a stronger solvent.Degradation products may be less soluble than the parent compound under the study conditions and precipitate out of solution.
Adsorption to Surfaces Prepare a sample in a low-adsorption vial (e.g., polypropylene or silanized glass) and compare results with standard glass vials.The compound or its degradants may be adsorbing to the surfaces of the sample vial or container closure system.

Issue 3: Inconsistent or non-reproducible degradation rates are observed under identical stress conditions.

Possible Cause Troubleshooting Action Scientific Rationale
Inconsistent Headspace Oxygen For oxidative studies, ensure consistent headspace volume in all vials. For hydrolytic studies, sparge solutions with nitrogen before sealing vials.The amount of available oxygen can be a critical variable in oxidative degradation, and its presence can interfere with other pathways.
Temperature Fluctuations Verify the calibration and temperature uniformity of the stability chamber or oven. Place samples in the same location for each run.Degradation kinetics are highly sensitive to temperature. Small variations can lead to significant differences in reaction rates.
Light Exposure Variability For all non-photostability tests, ensure samples are protected from light by using amber vials or wrapping them in aluminum foil.Accidental exposure to ambient light can initiate photochemical side reactions, confounding the results of thermal or hydrolytic studies.[4]

Part 3: Experimental Protocols & Data

Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[5][6][7]

1. Materials and Preparation:

  • 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (API)

  • Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Equipment: Calibrated HPLC-UV/MS system, pH meter, stability chambers, photostability chamber.

2. Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose aliquots to stress Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose aliquots to stress Ox Oxidation 3% H₂O₂, RT API->Ox Expose aliquots to stress Thermal Thermal 80°C (Solid & Solution) API->Thermal Expose aliquots to stress Photo Photostability ICH Q1B Light Source API->Photo Expose aliquots to stress Quench Neutralize/Quench (for Acid/Base/Ox) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (Assay, Purity, Mass Balance) Thermal->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Photo->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Quench->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h)

Caption: Workflow for forced degradation study of the API.

3. Stress Conditions (as per ICH Guidelines): [8][9]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store samples of the API as both a solid powder and in the stock solution at 80°C.

  • Photostability: Expose solid API and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[3][10][11] A dark control, wrapped in aluminum foil, must be stored alongside the exposed samples.[4]

4. Analysis:

  • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC-UV/MS method to determine the remaining percentage of the API, identify the relative retention times of degradation products, and calculate mass balance.

Illustrative Stability Data Summary

The following table presents hypothetical data to illustrate typical results from a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without degrading the sample completely.[12]

Stress ConditionDuration (hours)API Remaining (%)Major Degradant RRTsMass Balance (%)Observations
0.1 M HCl, 60°C2485.20.78, 0.9199.1Significant degradation observed.
0.1 M NaOH, 60°C2492.50.8599.5Moderate degradation.
3% H₂O₂, RT889.81.15 (likely sulfoxide)98.9Rapid initial degradation.
Thermal (Solid), 80°C4899.1-100.2Highly stable in solid state.
Thermal (Solution), 80°C4896.30.9199.8Minor thermal degradation in solution.
Photostability (ICH Q1B)-91.70.75, 0.8899.3Compound is photosensitive.

RRT = Relative Retention Time

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Q1 Scientific. Photostability. [Link]

  • ICH. Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Tiéba, T., et al. (2023). Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. Journal of Materials Physics and Chemistry. [Link]

  • Al-Ostath, R., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • Nasser, L. A., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils. [Link]

Sources

Technical Support Center: NMR Analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the Nuclear Magnetic Resonance (NMR) analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The content is structured to address common to complex issues in a practical, question-and-answer format, grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Profile

Before troubleshooting, it is essential to have a theoretical baseline. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. These predictions are based on the analysis of structurally similar heterocyclic compounds and fundamental principles of NMR spectroscopy, such as the deshielding effects of nitrogen and sulfur heteroatoms.[1][2]

Structure:

Figure 1. Chemical structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.[3]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
H₅ ~4.8 - 5.2 Singlet (s) 1H Vinylic proton, deshielded by the adjacent nitrogen and sulfur atoms within the heterocyclic ring. May show slight broadening.
NH₂ ~4.5 - 5.5 (highly variable) Broad Singlet (br s) 2H Amine protons are subject to chemical exchange and quadrupole broadening from the ¹⁴N nucleus, resulting in a broad signal.[4][5] Its position is highly dependent on solvent, concentration, and temperature.[6][7]
C₄-CH₃ ~2.1 - 2.3 Singlet (s) 3H Methyl group attached to a sp² carbon of the vinyl group.

| C₆-(CH₃)₂ | ~1.3 - 1.5 | Singlet (s) | 6H | Two equivalent methyl groups on the sp³ quaternary carbon (C₆). Their equivalence is due to free rotation around the C₅-C₆ bond. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Label Predicted Chemical Shift (δ, ppm) Carbon Type Rationale & Notes
C₂ ~160 - 165 Quaternary (C) Guanidinic-like carbon of the 2-amino group, highly deshielded.
C₄ ~135 - 145 Quaternary (C) sp² carbon of the double bond, substituted with a methyl group.
C₅ ~100 - 110 Methine (CH) sp² carbon of the double bond, deshielded but less so than C₄.
C₆ ~50 - 60 Quaternary (C) sp³ quaternary carbon bonded to sulfur and two methyl groups.
C₄-CH₃ ~20 - 25 Methyl (CH₃) Methyl carbon attached to an sp² carbon.

| C₆-(CH₃)₂ | ~28 - 35 | Methyl (CH₃) | Equivalent methyl carbons attached to the sp³ quaternary carbon C₆. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the NMR analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Q1: My NH₂ peak is extremely broad and I can't get an accurate integration. Sometimes it doesn't appear at all. Why is this happening and how can I confirm its presence?

Answer: This is the most common spectroscopic challenge for amines.[8]

  • Causality:

    • Quadrupole Broadening: The nitrogen-14 nucleus (¹⁴N), which has a spin I=1, possesses a quadrupole moment that can interact with the local electric field gradient. This provides a rapid relaxation pathway, leading to significant broadening of attached protons (NH₂).

    • Chemical Exchange: The amine protons are labile and can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[9] If this exchange rate is on the NMR timescale, it leads to signal broadening.[5] In protic solvents like CD₃OD or D₂O, the NH₂ protons will exchange with deuterium, causing the signal to disappear entirely.[10]

  • Troubleshooting Protocol:

    • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the ¹H spectrum. The NH₂ peak should disappear or significantly diminish.[11] This is a definitive test for exchangeable protons.

    • Use aprotic, dry solvent: Ensure your deuterated solvent (e.g., CDCl₃, Acetone-d₆) is anhydrous. Using a freshly opened ampoule or solvent stored over molecular sieves can minimize water contamination.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, sometimes resulting in a sharper NH₂ signal.

Q2: The chemical shifts in my spectrum are different from the predicted values and some peaks are overlapping. What should I do?

Answer: Discrepancies in chemical shifts are often related to solvent effects or sample concentration. Peak overlap can obscure crucial coupling information.

  • Causality:

    • Solvent Effects: The polarity and magnetic anisotropy of the NMR solvent can significantly influence proton chemical shifts, especially for protons near polar functional groups like the amine.[6] Aromatic solvents like benzene-d₆ are well-known for causing pronounced shifts (Anisotropic Solvent-Induced Shifts, or ASIS) due to their ring currents. Protons located above the plane of the benzene ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield).

  • Troubleshooting Protocol:

    • Change the Solvent: If peaks are overlapping in CDCl₃, re-acquire the spectrum in a different solvent such as benzene-d₆, acetone-d₆, or DMSO-d₆.[11] The differential shifting of peaks in a new solvent can often resolve the overlap. DMSO-d₆ is particularly effective at slowing proton exchange, which may also sharpen the NH₂ peak.[9]

    • Check Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[11] If your spectrum has broad lineshapes, try diluting the sample and re-acquiring the data.

G cluster_0 Problem: Peak Overlap / Shift Discrepancy A Initial Spectrum Acquired (e.g., in CDCl₃) B Peaks Overlap or Shifts Deviate A->B C Change Solvent (e.g., Benzene-d₆, DMSO-d₆) B->C Primary Solution D Check Concentration B->D Secondary Check F Re-acquire Spectrum C->F E Dilute Sample D->E E->F G Problem Resolved: Peaks Separated F->G

Caption: Workflow for resolving overlapping NMR signals.
Q3: I see more signals than I expect. How can I determine if they are from impurities or something else?

Answer: Unexpected signals usually originate from starting materials, reaction byproducts, solvent residue, or, in some cases, conformational isomers (rotamers).

  • Causality:

    • Impurities: Contaminants from the synthesis (e.g., unreacted starting materials) or purification (e.g., ethyl acetate, grease) are common sources of extra peaks.[11]

    • Tautomers/Rotamers: The molecule contains an amine group and a double bond, raising the possibility of tautomerism (amino vs. imino forms), although the amino form is generally more stable for such systems.[12] Rotation around the C₂-N bond might be slow on the NMR timescale, leading to distinct signals for different rotational isomers (rotamers), though this is less common for simple amines.

  • Troubleshooting Protocol:

    • Purity Check: Correlate your NMR spectrum with data from other analytical techniques like LC-MS or TLC to confirm sample purity.[13]

    • Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents (e.g., Acetone: ~2.17 ppm, Ethyl Acetate: ~1.26, 2.05, 4.12 ppm, Grease: ~0.8-1.3 ppm).

    • Variable Temperature (VT) NMR: If you suspect the presence of rotamers or other conformers in equilibrium, acquiring spectra at different temperatures can be informative. If the extra peaks coalesce or sharpen at higher temperatures, they are likely due to conformational exchange.[11]

    • Advanced 2D NMR: Use 2D NMR techniques to determine the structure of the unexpected species. If the extra signals show correlations to each other but not to the main compound, they belong to an impurity.

Q4: How can I definitively confirm the carbon skeleton and proton assignments using advanced NMR?

Answer: A combination of 2D NMR experiments is the gold standard for unambiguous structure elucidation.[14][15]

  • Causality: While 1D NMR provides information on chemical environment and proton count, 2D NMR reveals through-bond and through-space correlations, allowing you to piece the molecular puzzle together.

  • Recommended Experiments:

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types.[16] It will show CH₃ and CH signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C₂, C₄, and C₆ in your molecule) will be absent.[17][18] This helps to confirm the assignments made in Table 2.

    • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings.[19] For this molecule, it would primarily show a correlation between protons that are 2-3 bonds apart. While there are no vicinal protons to show strong correlations, weak long-range coupling might be observed between the C₄-CH₃ protons and the H₅ vinylic proton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[19] It is an excellent way to make unambiguous C-H assignments. For your molecule, it would show correlations for:

      • H₅ ↔ C₅

      • C₄-CH₃ protons ↔ C₄-CH₃ carbon

      • C₆-(CH₃)₂ protons ↔ C₆-(CH₃)₂ carbon

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are typically 2-3 bonds away.[20] Key expected correlations to confirm the thiazinane ring structure are:

      • C₄-CH₃ protons to C₄ , C₅ , and potentially C₂ .

      • H₅ proton to C₄ , C₆ , and C₂ .

      • C₆-(CH₃)₂ protons to C₆ , C₅ , and the other methyl carbon.

G cluster_1 Structure Elucidation Workflow A 1D NMR ¹H Spectrum ¹³C Spectrum B DEPT-135 (Distinguish C, CH, CH₂, CH₃) A:f2->B Identify Carbon Types C HSQC (Direct ¹J C-H Correlations) A->C Assign Directly Bonded Pairs D HMBC (Long-Range ²⁻³J C-H Correlations) A->D Connect Fragments / ID Quaternary Cs E COSY (¹H-¹H Couplings) A:f1->E Identify Coupled Protons F Confirmed Structure | Unambiguous Assignments B->F C->F D->F E->F

Caption: Logic diagram for comprehensive NMR-based structure confirmation.

Section 3: Standard Operating Protocol for Advanced NMR

Protocol: Structure Confirmation via 2D NMR
  • Sample Preparation:

    • Accurately weigh 10-15 mg of your purified compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid poor shimming.[11]

  • Initial 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. Optimize shimming to get sharp, symmetrical peaks.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for quaternary carbons.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse program.

    • Phase the spectrum so that CH₂ signals appear as negative peaks and CH/CH₃ signals appear as positive peaks.[21]

  • HSQC Acquisition:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the spectral width in the ¹³C dimension (F1) to encompass all carbon signals.

    • Set the ¹J(CH) coupling constant to an average value of 145 Hz.

  • HMBC Acquisition:

    • Use a gradient-selected HMBC pulse sequence.

    • Set the long-range coupling constant (ⁿJ(CH)) to an optimized value, typically between 8-10 Hz, to favor 2- and 3-bond correlations.

  • Data Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).

    • Systematically analyze the spectra in the recommended order: ¹H → ¹³C → DEPT → HSQC → HMBC.

    • Use the HMBC correlations to build the carbon framework and connect the different spin systems identified in the other experiments.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • NC State University Libraries. (n.d.). 24.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Oregon State University. (n.d.). Spectroscopy of Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531-54.
  • BenchChem. (n.d.).
  • News-Medical.Net. (2019, August 20).
  • ESA-IPB. (n.d.).
  • ETH Zurich, NMR Service. (n.d.).
  • YouTube. (2020, December 4).
  • Chemistry LibreTexts. (2023, August 9). 6.12: DEPT ¹³C NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • PubChemLite. (n.d.). 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride (C7H12N2S).
  • SpringerLink. (2025, November 22). Structure of 4,4,6-trimethyl-2-mylamino-5,6-dihydro-4H-1,3-thiazines and -oxazines.

Sources

purification strategy for removing impurities from 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

This guide provides advanced troubleshooting and purification strategies for researchers working with 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (CAS No: 2953-81-3). As a basic heterocyclic amine, this compound presents unique challenges during purification due to its potential for strong interactions with standard silica gel and susceptibility to certain degradation pathways. This document offers field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,6,6-trimethyl-6H-1,3-thiazin-2-amine?

A: Impurities typically originate from the synthesis, which often involves the condensation of a precursor like 4-methyl-3-penten-2-one with thiourea. Common impurities may include:

  • Unreacted Starting Materials: Residual thiourea or ketone precursors.

  • Side-Products: Products from self-condensation of the ketone or alternative cyclization pathways.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

  • Decomposition Products: Thiazine rings can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.

Q2: My compound is streaking badly on standard silica gel TLC plates. What does this mean and how can I fix it?

A: Severe streaking or tailing is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to poor separation, low recovery, and even degradation of the compound on a chromatography column.[1]

To get clean spots on TLC (and for successful column chromatography), you must neutralize this interaction. The most common method is to add a small amount of a basic modifier, such as triethylamine (NEt₃) , to your mobile phase. A typical starting point is 0.5-2% NEt₃ in your chosen solvent system (e.g., ethyl acetate/hexane).[3]

Q3: Is recrystallization a good first step for purification?

A: Yes, for solid crude products, recrystallization is an excellent initial purification technique. It is effective at removing impurities with different solubility profiles and can significantly increase the purity of your material before attempting more complex methods like chromatography. Several reports on related thiazine derivatives mention successful recrystallization from solvents like ethanol.

Troubleshooting and Purification Protocols

This section provides detailed solutions to common purification challenges.

Problem 1: Persistent Non-Basic Impurities After Initial Work-up

Cause: Neutral or acidic organic impurities (e.g., unreacted ketone, side-products) that are not removed by a simple aqueous wash.

Solution: Acid-Base Liquid-Liquid Extraction

This classic technique leverages the basicity of the amine to selectively move it into an aqueous phase, leaving non-basic impurities behind in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 4,6,6-trimethyl-6H-1,3-thiazin-2-amine will react to form its hydrochloride salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates the hydrochloride salt, causing the free amine to precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous solution with fresh DCM or EtOAc (3x). The purified free amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: Poor Separation and Recovery During Column Chromatography

Cause: As identified in the FAQs, the acidic nature of standard silica gel interferes with the purification of basic amines.[1][2]

Solution 1: Modified Mobile Phase on Standard Silica Gel

Adding a basic modifier to the eluent "competes" for the acidic sites on the silica, allowing your compound to travel through the column without strong adsorption.[1]

Step-by-Step Protocol:

  • Select Base Eluent: Choose a primary solvent system based on TLC analysis (e.g., Hexane/EtOAc, DCM/MeOH).

  • Add Modifier: To your chosen eluent, add 1-2% triethylamine (NEt₃). Ensure the modifier is added to all solvent used for the column, from slurry packing to the final gradient.

  • Pack and Run: Pack the column using the modified eluent and run the chromatography as usual. The peaks should be sharper and more symmetrical.

Solution 2: Use an Alternative Stationary Phase

For particularly challenging separations, changing the stationary phase is a highly effective strategy.

Recommended Stationary Phases for Amines:

Stationary PhasePrinciple of OperationRecommended Eluents
Amine-Functionalized Silica The silica surface is treated with aminopropyl groups, creating a less acidic environment and minimizing strong interactions with basic analytes.[2]Hexane/EtOAc, EtOAc/Isopropanol
Basic Alumina Alumina is inherently basic (or can be purchased as neutral) and is an excellent alternative to silica for purifying amines.[4]Hexane/EtOAc, DCM/MeOH
Reversed-Phase Silica (C18) Separation occurs based on hydrophobicity. This is useful for polar amines. A high pH mobile phase keeps the amine in its neutral, more retentive form.[1]Acetonitrile/Water with 0.1% NEt₃ or NH₄OH

Workflow for Selecting a Purification Strategy

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Liquid-Liquid Extraction is_solid->acid_base No (Oil) purity_check1 Check Purity (NMR, LCMS) recrystallize->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 Yes purity_check1->acid_base No end_node Pure Product is_pure1->end_node purity_check2 Check Purity acid_base->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 Yes chromatography_prep Prepare for Column Chromatography purity_check2->chromatography_prep No is_pure2->end_node tlc_check Run TLC with 1% NEt₃ in Eluent chromatography_prep->tlc_check streaking Does it streak? tlc_check->streaking run_column Run Silica Column with 1% NEt₃ streaking->run_column No alt_stationary Use Alternative Stationary Phase (Amine-Silica or Alumina) streaking->alt_stationary Yes run_column->end_node alt_stationary->end_node

Caption: Decision workflow for purifying 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Problem 3: Compound is Difficult to Handle or Separate as a Free Base

Cause: The free amine may be an oil, highly polar, or co-elute with a similarly basic impurity, making standard methods ineffective.

Solution: Salt Precipitation and Liberation

This advanced technique involves selectively precipitating your amine as a salt, physically separating it from soluble impurities via filtration, and then regenerating the pure free amine. A study by DeFigueiredo et al. demonstrated the effective use of trichloroacetic acid (TCA) for this purpose.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure amine mixture in a minimal amount of a suitable solvent where the amine-salt will be insoluble (e.g., EtOAc).[5]

  • Salt Formation: Add trichloroacetic acid (TCA) to the solution. The TCA-amine salt should precipitate as a solid.[5]

  • Isolation: Filter the precipitated salt and wash the filter cake with fresh, cold solvent (e.g., EtOAc) to remove any remaining soluble impurities.

  • Liberation of Free Amine: Dissolve the purified salt in a solvent like acetonitrile (CH₃CN). Add a stoichiometric excess of a non-volatile base like triethylamine (NEt₃) to neutralize the TCA.

  • Final Purification: Evaporate the solvent under reduced pressure. The gentle heating will remove the CH₃CN, excess NEt₃, and the chloroform byproduct from the TCA decomposition, leaving the pure free amine.[5]

Troubleshooting Chromatography Issues

G start Column Chromatography Problem tailing Issue: Tailing / Broad Peaks start->tailing no_separation Issue: No Separation / Co-elution start->no_separation low_recovery Issue: Low Recovery start->low_recovery cause_tailing Cause: Strong acid-base interaction with silica. tailing->cause_tailing cause_no_sep Cause: Insufficient selectivity of mobile phase. no_separation->cause_no_sep cause_low_rec Cause: Irreversible binding or degradation on silica. low_recovery->cause_low_rec solution_tailing1 Solution 1: Add 1-2% NEt₃ to mobile phase. cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Switch to alumina or amine-functionalized silica. cause_tailing->solution_tailing2 solution_no_sep1 Solution 1: Change solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). cause_no_sep->solution_no_sep1 solution_no_sep2 Solution 2: Try reversed-phase (C18) chromatography. cause_no_sep->solution_no_sep2 solution_low_rec Solution: Use a less acidic stationary phase (alumina, amine-silica). cause_low_rec->solution_low_rec

Sources

Technical Support Center: Enhancing Regioselectivity in 1,3-Thiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for chemists and researchers focused on the synthesis of 1,3-thiazines. This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical challenge of controlling regioselectivity in these important heterocyclic compounds. Our goal is to equip you with the foundational knowledge and practical insights needed to optimize your synthetic routes and achieve your desired isomeric products with high fidelity.

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section addresses common issues encountered during the synthesis of 1,3-thiazines, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Question 1: Why am I obtaining a mixture of 1,3-thiazine regioisomers, and how can I favor the formation of a single isomer?

Answer:

The formation of regioisomeric mixtures is a frequent challenge in 1,3-thiazine synthesis, particularly when using unsymmetrical precursors. The root cause often lies in the competing reaction pathways available to the intermediates. For instance, in the reaction of α,β-unsaturated ketones (chalcones) with a thione, the initial Michael addition can be followed by cyclization at two different electrophilic sites, leading to two distinct regioisomers.

Key Factors Influencing Regioselectivity:

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization pathway. For example, an EWG on the β-carbon of a chalcone can enhance its electrophilicity, favoring attack at that position.

  • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the nucleophile, forcing the reaction to proceed at a less hindered, alternative site. This is a powerful tool for directing regioselectivity.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway. Polar aprotic solvents like DMF or DMSO can favor pathways involving charged intermediates, while nonpolar solvents may favor concerted or less polar mechanisms.[1]

    • Temperature: In many cases, the formation of one regioisomer may be kinetically favored (lower activation energy, forms faster at lower temperatures), while the other is thermodynamically favored (more stable product, favored at higher temperatures). Systematically varying the reaction temperature can therefore be a simple yet effective method to control the product ratio.

    • Catalyst/Base: The choice of base or catalyst is critical. A strong, non-nucleophilic base might favor the formation of a specific enolate, while a Lewis acid catalyst could selectively activate one electrophilic center over another.[2]

Troubleshooting Steps:

  • Analyze Your Substrates: Carefully examine the electronic and steric properties of the substituents on your starting materials. This will help you predict the likely course of the reaction.

  • Systematic Variation of Reaction Conditions:

    • Solvent Screen: Run the reaction in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

    • Temperature Optimization: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to determine if there is a kinetic or thermodynamic preference.

    • Catalyst/Base Evaluation: If applicable, screen a variety of bases (e.g., K2CO3, Et3N, DBU) or Lewis acids (e.g., BF3·OEt2, TiCl4) to identify one that promotes the desired regioselectivity.

  • Modify Your Substrates: If reaction condition optimization is insufficient, consider modifying your starting materials. Introducing a bulky protecting group or a strongly directing electronic group can be an effective, albeit more synthetically demanding, strategy.

Experimental Workflow for Optimizing Regioselectivity:

G cluster_0 Initial Reaction Setup cluster_1 Optimization Phase cluster_2 Analysis & Iteration cluster_3 Final Protocol start Unoptimized Reaction (Mixture of Isomers) solvent Solvent Screen (Toluene, ACN, DMF) start->solvent temp Temperature Study (0°C, RT, 80°C) solvent->temp catalyst Catalyst/Base Screen (Et3N, DBU, K2CO3) temp->catalyst analysis Analyze Product Ratio (NMR, LC-MS) catalyst->analysis decision Desired Regioselectivity Achieved? analysis->decision decision->solvent No, Iterate end Optimized Protocol (High Regioselectivity) decision->end Yes

Caption: Iterative workflow for optimizing regioselectivity.

Question 2: I am observing the formation of an unexpected regioisomer when using β-enaminones as precursors. What is the likely mechanism, and how can I control it?

Answer:

The reaction of β-enaminones with isothiocyanates is a common route to 1,3-thiazines. The formation of an unexpected regioisomer often arises from the ambident nucleophilic nature of the enaminone system. The enaminone can exist in equilibrium with its enol and enolate forms, presenting two potential nucleophilic centers: the nitrogen atom and the α-carbon.[3]

Mechanistic Considerations:

  • N-Acylation vs. C-Acylation: The initial step is typically the nucleophilic attack of the enaminone on the electrophilic carbon of the isothiocyanate.

    • N-Acylation: Attack by the nitrogen atom leads to a thiourea intermediate. Subsequent intramolecular cyclization via attack of the enamine α-carbon onto the thiocarbonyl group, followed by elimination, yields one regioisomer of the 1,3-thiazine.

    • C-Acylation: Attack by the α-carbon leads to a different intermediate. Cyclization involving the nitrogen atom then produces the alternative regioisomer.

The balance between these two pathways is delicate and can be influenced by several factors:

  • Substituents on the Enaminone: Electron-donating groups on the nitrogen can enhance its nucleophilicity, favoring the N-acylation pathway. Conversely, bulky substituents on the nitrogen can sterically hinder this approach, promoting C-acylation.

  • Isothiocyanate Electrophilicity: A more electrophilic isothiocyanate (e.g., one with an electron-withdrawing group on the aromatic ring) will react faster. This can sometimes favor the more kinetically accessible nucleophilic site.

  • Reaction Conditions:

    • Base: A strong base will favor the formation of the enolate, increasing the nucleophilicity of the α-carbon and potentially promoting the C-acylation pathway.

    • Solvent: Polar solvents can stabilize charged intermediates, potentially influencing the transition state energies of the competing pathways.

Troubleshooting and Control Strategies:

  • Base Selection:

    • To favor N-acylation , consider running the reaction in the absence of a strong base or using a mild, non-nucleophilic base like triethylamine.

    • To favor C-acylation , a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be employed to pre-form the enolate.

  • Temperature Control: Low temperatures often favor the kinetically controlled product. If you are getting a mixture, try running the reaction at 0 °C or even lower.

  • Protecting Groups: In some cases, temporarily protecting the nitrogen of the enaminone can force the reaction to proceed through the C-acylation pathway. This adds synthetic steps but can provide excellent control.

Table 1: Influence of Reaction Parameters on Regioselectivity in Enaminone-based Synthesis

ParameterCondition AOutcome ACondition BOutcome B
Base Triethylamine (Et3N)Favors N-acylation pathwaySodium Hydride (NaH)Favors C-acylation pathway
Temperature 0 °COften favors kinetic productRefluxMay favor thermodynamic product
N-Substituent Small (e.g., Methyl)N-acylation is accessibleBulky (e.g., t-Butyl)C-acylation may be favored

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,3-thiazine ring?

A1: The most common strategies involve the reaction of a three-carbon synthon with a C-N-S synthon. Key examples include the reaction of α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds with thiourea or its derivatives, and the reaction of β-enaminones with isothiocyanates.[4] The choice of strategy depends on the desired substitution pattern on the final 1,3-thiazine ring. Another versatile method is the hetero-Diels-Alder reaction of alkenes with in situ generated N-thioacyl imines.[5][6]

Q2: How does the choice of the sulfur-containing reagent influence the reaction outcome?

A2: The sulfur-containing reagent is crucial. Thiourea is a common and inexpensive choice, but its symmetry can sometimes limit the scope for introducing diverse substituents.[7][8] Substituted thioureas or thioamides can be used to introduce specific groups at the 2-position of the 1,3-thiazine ring. Isothiocyanates are versatile reagents that allow for the introduction of a wide variety of substituents at the 2-position and on the exocyclic imine, depending on the subsequent reaction pathway.

Q3: Can computational chemistry be used to predict the regioselectivity of a 1,3-thiazine synthesis?

A3: Yes, computational methods, particularly Density Functional Theory (DFT), can be powerful tools for predicting regioselectivity.[3][9] By calculating the activation energies of the competing reaction pathways leading to the different regioisomers, it is often possible to predict which isomer will be favored under kinetic control. Additionally, calculating the relative energies of the final products can predict the thermodynamically favored isomer. These calculations can save significant experimental time and resources by guiding the initial choice of reaction conditions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps can also provide qualitative insights into the most likely sites of nucleophilic and electrophilic attack.[5][9]

Mechanistic Pathways Leading to Regioisomers:

G cluster_0 Starting Materials cluster_2 Products SM Unsymmetrical Precursors (e.g., Enaminone + Isothiocyanate) pathA Pathway A (e.g., N-Acylation) SM->pathA pathB Pathway B (e.g., C-Acylation) SM->pathB isoA Regioisomer A pathA->isoA isoB Regioisomer B pathB->isoB

Caption: Competing pathways in 1,3-thiazine synthesis.

References

  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

  • Al-Ghorbani, M., Chebil, A., Al-Zaqri, N., Al-Ghorbani, M., Al-Ghorbani, M., & Al-Ghorbani, M. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 14(12). [Link]

  • Simranpreet, & Cannoo, D. S. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]

  • El-Sayed, M. A.-A., & Abdel-Hafeez, A. A. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610. [Link]

  • Martina, K., et al. (2020). Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

  • Al-Ghorbani, M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 14(12). [Link]

  • Nagy, L., et al. (2025). Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]

  • Reddit. (2019, June 7). Organic Chem 1 - How do you get good at synthesis-type problems? r/chemhelp. [Link]

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Technical Support Center: Navigating Reproducibility in Biological Assays with 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility

4,6,6-trimethyl-6H-1,3-thiazin-2-amine belongs to the 1,3-thiazine class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a 2-amino-thiazine core, a common scaffold in medicinal chemistry, suggests its potential to interact with a variety of biological targets. However, like many small molecules, its physicochemical properties and potential for off-target effects can lead to variability in experimental outcomes. This guide will equip you with the knowledge to proactively address these challenges and ensure the integrity of your research.

Part 1: Compound-Specific Troubleshooting

This section focuses on issues directly related to the properties and handling of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Q1: I'm observing inconsistent activity with my compound from different batches or even within the same batch over time. What could be the cause?

Answer: Inconsistent compound activity is a frequent source of poor reproducibility and often points to issues with compound integrity, purity, or stability.

Root Cause Analysis:

  • Purity and Isomeric Complexity: The purity of your small molecule is paramount. Even minor impurities can have significant biological effects, leading to misleading results.[5] For 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, it's crucial to consider not just chemical purity but also the potential for different isomers, which may have distinct pharmacological activities. A vendor's HPLC analysis might indicate high purity, but it may not distinguish between isomers.[5]

  • Compound Stability and Degradation: Thiazine rings can be susceptible to hydrolysis or oxidation under certain conditions. Improper storage (e.g., exposure to light, moisture, or frequent freeze-thaw cycles) can lead to degradation of the compound, reducing its effective concentration and altering its activity.[5]

  • Solubility Issues: If the compound is not fully dissolved in your assay buffer, its effective concentration will be lower than intended and can vary between experiments.[5]

Troubleshooting Workflow:

start Inconsistent Compound Activity purity Verify Compound Purity & Identity start->purity stability Assess Compound Stability start->stability solubility Evaluate Compound Solubility start->solubility vendor_qc Request Vendor QC Data (NMR, MS, HPLC) purity->vendor_qc External in_house_qc Perform In-house QC (if possible) purity->in_house_qc Internal storage Review Storage Conditions stability->storage solubility_test Perform Solubility Test in Assay Buffer solubility->solubility_test end Consistent Activity vendor_qc->end in_house_qc->end aliquot Prepare Fresh Aliquots storage->aliquot aliquot->end solubility_test->end

Caption: Troubleshooting inconsistent compound activity.

Detailed Protocols:

  • Protocol 1: Verification of Compound Purity and Identity

    • Request Certificate of Analysis (CoA): Always obtain a detailed CoA from your vendor for each new batch of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. This should include data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.

    • In-house Analysis (if available): If you have access to analytical chemistry facilities, consider running your own NMR or MS to verify the compound's identity, especially if you suspect issues.

  • Protocol 2: Best Practices for Compound Storage and Handling

    • Storage: Store the solid compound at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.

    • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous, high-purity solvent like DMSO.

    • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store dilute aqueous solutions for extended periods.

Q2: My dose-response curve for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is flat or has a very narrow dynamic range. What should I investigate?

Answer: A poor dose-response curve can be due to several factors, including compound solubility, stability in the assay medium, or interference with the assay detection method.

Root Cause Analysis:

  • Limited Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a plateau in the dose-response curve.

  • Assay Interference: The thiazine scaffold or the compound itself might interfere with the assay signal. For example, in fluorescence-based assays, the compound could be autofluorescent or act as a quencher. In absorbance-based assays, its color could interfere with the readings.[6]

  • Cytotoxicity: At higher concentrations, the compound might be causing cell death, which can mask its intended biological effect.

Troubleshooting Steps:

  • Solubility Assessment: Visually inspect the wells with the highest concentrations of the compound for any signs of precipitation. You can also perform a formal solubility test by preparing the highest concentration in your assay buffer, incubating under assay conditions, and then centrifuging to look for a pellet.

  • Assay Interference Check: Run controls with the compound in the assay buffer without cells or the target enzyme to see if it directly affects the assay signal.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary assay to determine the concentration range at which the compound is toxic to your cells.

Data Summary: solubility and Stability

ParameterRecommended SolventStorage of Stock SolutionStability in Aqueous Buffer
4,6,6-trimethyl-6H-1,3-thiazin-2-amine DMSO (high purity, anhydrous)-20°C or -80°C in single-use aliquotsLimited; prepare fresh for each experiment

Part 2: Assay-Specific Troubleshooting

This section addresses challenges related to the biological assay system itself when using 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Q3: I am seeing high variability between replicate wells in my cell-based assay. What are the likely culprits?

Answer: High variability in cell-based assays is a common problem that can often be traced back to inconsistencies in cell handling and plating, as well as the effects of the solvent.

Root Cause Analysis:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at a very high or low confluency can respond inconsistently to treatment.

  • DMSO Effects: Dimethyl sulfoxide (DMSO), the most common solvent for small molecules, is not inert and can have biological effects on its own, even at low concentrations.[7][8][9] These effects can vary depending on the cell type and the final concentration of DMSO in the assay.[7][8][9]

Troubleshooting Workflow:

start High Replicate Variability cell_handling Standardize Cell Handling start->cell_handling dmso_effects Evaluate DMSO Effects start->dmso_effects assay_protocol Optimize Assay Protocol start->assay_protocol cell_counting Ensure Accurate Cell Counting cell_handling->cell_counting plating_technique Improve Plating Technique cell_handling->plating_technique dmso_control Run DMSO Dose-Response Control dmso_effects->dmso_control incubation_time Optimize Incubation Times assay_protocol->incubation_time end Low Replicate Variability cell_counting->end plating_technique->end dmso_control->end incubation_time->end

Caption: Troubleshooting high replicate variability in cell-based assays.

Detailed Protocols:

  • Protocol 3: Standardizing Cell Plating

    • Cell Suspension: Ensure you have a single-cell suspension before plating. Gently pipette up and down to break up any cell clumps.

    • Consistent Mixing: Gently swirl the cell suspension frequently while plating to prevent cells from settling at the bottom of the reservoir.

    • Plating Pattern: Avoid plating in the outer wells of the microplate, which are more susceptible to evaporation (the "edge effect"). If you must use them, fill the surrounding area with sterile PBS or water to create a humidified environment.

  • Protocol 4: Determining DMSO Tolerance

    • DMSO Dose-Response: Before starting your experiments with 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, perform a dose-response experiment with DMSO alone on your specific cell line.

    • Establish No-Effect Concentration: Identify the highest concentration of DMSO that does not significantly impact cell viability, proliferation, or the key readout of your assay. This is your maximum allowable DMSO concentration for your experiments.

    • Consistent Final Concentration: Ensure that the final concentration of DMSO is the same in all wells (including controls) to normalize for any solvent effects.[7]

Q4: I suspect my compound is a "Pan-Assay Interference Compound" (PAIN). How can I confirm this?

Answer: PAINs are compounds that appear as hits in many different assays due to non-specific activity or assay interference.[10] The 2-amino-thiazole moiety present in 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a known PAINs scaffold, so this is a valid concern.

Confirmation Strategies:

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology. A true hit should be active in both assays.

  • Counter-Screens: Use an assay that is designed to detect common interference mechanisms. For example, a counter-screen for redox activity can be performed if you are using a fluorescence-based assay that is sensitive to reactive oxygen species (ROS).

  • Structure-Activity Relationship (SAR) Analysis: If you have access to analogs of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a flat SAR (where small changes to the molecule's structure do not significantly change its activity) can be an indicator of non-specific activity.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration for screening 4,6,6-trimethyl-6H-1,3-thiazin-2-amine?

A: A common starting concentration for small molecule screening is 1-10 µM. However, it is always best to perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type.

Q: Can I use a different solvent than DMSO?

A: While DMSO is the most common solvent, if your cells are particularly sensitive to it, you could consider other options like ethanol or methanol. However, you must perform a solvent tolerance test for any new solvent, and be aware that changing the solvent can affect the solubility of your compound.

Q: How do I account for the monohydrochloride salt form of the compound when calculating its molar concentration?

A: You must use the full molecular weight of the salt form (C7H13ClN2S) for your calculations to ensure you are preparing solutions of the correct molarity. The molecular weight of the salt is 192.71 g/mol .[11]

Q: Where can I find more information on assay validation guidelines?

A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on bioanalytical method validation.[12][13][14][15][16] These documents are excellent resources for understanding the principles of robust assay design and validation.

Conclusion

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available from: [Link]

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  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available from: [Link]

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  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available from: [Link]

  • MDPI. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Available from: [Link]

  • ResearchGate. Cells treated with DMSO show less viability than cells treated with the compound, how is that possible?. Available from: [Link]

  • ChemBK. 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Available from: [Link]

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  • National Center for Biotechnology Information. 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. PMC. Available from: [Link]

  • Pharmacophore. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Available from: [Link]

  • MDPI. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available from: [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • ChemSynthesis. 4,4,6-trimethyl-4H-1,3-thiazine-2-thiol. Available from: [Link]

  • PubChem. 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. Available from: [Link]

  • PubMed. 4-(2,4,6-Trimethyl-benz-yl)-1,3-thia-zol-2-amine. Available from: [Link]

  • PubChem. 6h-1,3-thiazin-2-amine, n-phenyl-4,6,6-trimethyl-, monohydrochloride. Available from: [Link]

  • Crysdot LLC. 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Available from: [Link]

  • PubChem. 4,6,6-Trimethyl-1,3-thiazin-3-ium-2-amine;chloride. Available from: [Link]

  • Acta Scientific. Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Available from: [Link]

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Validation & Comparative

A Comparative Study of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and its Thiazinamine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and a range of other substituted thiazinamines. While specific experimental data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is limited in publicly accessible literature, this document leverages available research on analogous structures to provide valuable insights for researchers, scientists, and drug development professionals. By examining the synthesis, chemical properties, and biological activities of various thiazinamine derivatives, we aim to elucidate the structure-activity relationships within this important class of heterocyclic compounds.

The 1,3-thiazine scaffold is a key pharmacophore present in numerous biologically active molecules, including the cephalosporin class of antibiotics.[1] The diverse biological potential of 1,3-thiazine derivatives, ranging from antimicrobial and anti-inflammatory to calming and analgesic properties, makes them an area of significant interest in medicinal chemistry.[2][3]

Synthesis of the 6H-1,3-Thiazin-2-amine Scaffold

The synthesis of 6H-1,3-thiazin-2-amine derivatives typically involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea or its derivatives. This reaction provides a versatile route to a wide array of substituted thiazinamines.

General Synthetic Protocol:

A common synthetic route involves the following steps:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., aqueous KOH in ethanol) to yield the corresponding chalcone.

  • Cyclization: The purified chalcone is then refluxed with thiourea or a substituted thiourea in an alkaline medium (e.g., ethanolic KOH) to yield the desired 6H-1,3-thiazin-2-amine derivative.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_chalcone Chalcone Synthesis cluster_thiazine Thiazinamine Synthesis Acetophenone Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base1 Base (e.g., KOH) Base1->Chalcone Thiazinamine 6H-1,3-Thiazin-2-amine Derivative Chalcone->Thiazinamine Cyclocondensation Thiourea Thiourea or Substituted Thiourea Thiourea->Thiazinamine Base2 Base (e.g., KOH) Base2->Thiazinamine

Caption: General workflow for the synthesis of 6H-1,3-thiazin-2-amine derivatives.

Comparative Analysis of Substituted Thiazinamines

The biological activity of 6H-1,3-thiazin-2-amines is significantly influenced by the nature and position of substituents on the thiazine ring and the exocyclic amino group. This section explores these structure-activity relationships through a comparative analysis of various reported analogues.

Influence of Substituents on Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of thiazinamine derivatives. The substitution pattern on the thiazine ring plays a crucial role in modulating this activity.

Key Observations:

  • Aryl Substituents: The presence of aryl groups at the C4 and C6 positions is common in many biologically active thiazinamines. The nature of the substituents on these aryl rings can significantly impact antimicrobial efficacy.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl rings of 6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazin-2-amines has been shown to enhance their antimicrobial activity.[1]

  • Phenolic Groups: The presence of a phenolic hydroxyl group in the structure of 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazine derivatives contributes to their antimicrobial properties.[3]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings can also influence antimicrobial activity. For instance, the introduction of a morpholine ring in 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines resulted in substantial antibacterial and antifungal activity.[3] Similarly, the attachment of a thiazolidin-4-one moiety to the 2-amino group, as seen in 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives, has been reported to yield compounds with good antibacterial activity.[2][4][5]

Table 1: Comparative Antimicrobial Activity of Selected Thiazinamine Derivatives

Compound/Derivative ClassSubstituentsReported ActivityReference(s)
6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazin-2-aminesElectron-donating groups (e.g., -OH, -OCH3) on the phenyl ringEnhanced antimicrobial activity[1]
4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazinesPhenolic -OH groupAntimicrobial activity[3]
4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-aminesMorpholine ringSubstantial antibacterial and antifungal activity[3]
3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivativesThiazolidin-4-one moietyGood antibacterial activity against Gram-positive and Gram-negative bacteria[2][4][5]
Other Biological Activities

Beyond their antimicrobial effects, thiazinamine derivatives have been investigated for a range of other pharmacological activities.

  • Calming Activity: A series of 6H-2-amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazines demonstrated strong calming activity.[3]

  • Analgesic and Anti-inflammatory Activity: Certain 1,3-thiazine-2-amine derivatives have shown analgesic and anti-inflammatory effects.[2]

  • NOS Inhibitory Activity: 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines have been reported to exhibit excellent nitric oxide synthase (NOS) inhibiting activity.[3]

The diverse biological profile of thiazinamines underscores the potential of this scaffold for the development of novel therapeutic agents. The logical relationship between the core thiazinamine structure and its various biological activities based on different substitutions is depicted below.

G cluster_substituents Substituent Modifications cluster_activities Resulting Biological Activities Thiazinamine 6H-1,3-Thiazin-2-amine Core Scaffold Aryl Aryl Groups (C4, C6) Thiazinamine->Aryl ElectronDonating Electron-Donating Groups Thiazinamine->ElectronDonating Phenolic Phenolic -OH Thiazinamine->Phenolic Heterocycle Other Heterocycles (e.g., Morpholine, Thiazolidinone) Thiazinamine->Heterocycle Acyl N-Acyl Group Thiazinamine->Acyl Glycoside Glycosidic Moiety Thiazinamine->Glycoside Antimicrobial Antimicrobial Aryl->Antimicrobial AntiInflammatory Anti-inflammatory Aryl->AntiInflammatory Analgesic Analgesic Aryl->Analgesic ElectronDonating->Antimicrobial Phenolic->Antimicrobial Heterocycle->Antimicrobial NOSInhibition NOS Inhibition Acyl->NOSInhibition Calming Calming Glycoside->Calming

Caption: Influence of substituents on the biological activities of the 6H-1,3-thiazin-2-amine scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides a representative experimental protocol for the synthesis and antimicrobial evaluation of thiazinamine derivatives, based on published methodologies.[4][5]

Synthesis of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one

Materials:

  • 4,6-diphenyl-6H-1,3-thiazin-2-amine

  • 4-methoxybenzaldehyde

  • Thioglycolic acid

  • Polypropylene glycol (PPG)

  • Hexane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • A mixture of 4,6-diphenyl-6H-1,3-thiazin-2-amine (0.01 mol), 4-methoxybenzaldehyde (0.01 mol), and thioglycolic acid (0.015 mol) in polypropylene glycol (5 mL) is heated at 110-120°C for 5-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and triturated with diethyl ether.

  • The separated solid product is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

Materials:

  • Nutrient agar medium

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile filter paper discs

  • Synthesized thiazinamine compounds

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar plates with the respective test microorganisms.

  • Prepare solutions of the synthesized compounds and the standard antibiotic in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Impregnate sterile filter paper discs with the test solutions and the standard solution. A disc impregnated with DMSO serves as a negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

The following diagram illustrates the experimental workflow for the antimicrobial screening.

G cluster_workflow Antimicrobial Screening Workflow start Prepare Inoculated Agar Plates prepare_solutions Prepare Test Compound and Standard Solutions start->prepare_solutions impregnate_discs Impregnate Sterile Discs prepare_solutions->impregnate_discs place_discs Place Discs on Agar Plates impregnate_discs->place_discs incubate Incubate at 37°C for 24 hours place_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end Compare Activity measure_zones->end

Caption: Experimental workflow for the agar disc diffusion antimicrobial assay.

Conclusion

The 6H-1,3-thiazin-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While specific experimental data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine remains elusive in the reviewed literature, the comparative analysis of its structural analogues provides valuable insights into the key determinants of their pharmacological properties. The synthetic accessibility of these compounds, coupled with the tunability of their biological profiles through substituent modification, makes them a promising area for future research and drug discovery efforts. Further investigation into the synthesis and biological evaluation of a wider range of substituted thiazinamines, including the title compound, is warranted to fully explore the therapeutic potential of this chemical class.

References

  • Didwagh, S. S., Piste, P. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 073-077.
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2017). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Research Journal of Pharmacy and Technology, 10(8), 2795-2801.
  • PubChem. (n.d.). 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. Retrieved from [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • Didwagh, S. S., Piste, P. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 6h-1,3-thiazin-2-amine, n-phenyl-4,6,6-trimethyl-, monohydrochloride. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Retrieved from [Link]

  • Sawant, R. L., et al. (2011). Synthesis and antimicrobial activity of some new 1,3-thiazine derivatives. Der Pharma Chemica, 3(4), 389-395.
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.

Sources

structure-activity relationship of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1,3-Thiazin-2-Amine Derivatives

Introduction

The 1,3-thiazine scaffold is a privileged six-membered heterocyclic motif containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry. This structural class is integral to a variety of biologically active compounds, including the well-known cephalosporin antibiotics.[1][2] Among the various derivatives, those bearing a 2-amino group have emerged as a particularly promising area of research, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

This guide focuses on the structure-activity relationships (SAR) of 1,3-thiazin-2-amine derivatives. While our central point of reference is the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine scaffold, it is important to note that comprehensive SAR studies on this specific trimethylated analog are not extensively documented in current literature. Therefore, this guide will broaden its scope to encompass the wider class of 1,3-thiazin-2-amine derivatives. By analyzing the impact of various structural modifications on their biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and predictive insights that can be extrapolated to specific scaffolds like the 4,6,6-trimethyl derivative. We will delve into the synthetic strategies, compare biological performance based on experimental data, and provide detailed protocols to support further research in this exciting field.

Synthetic Strategies for 1,3-Thiazin-2-Amine Derivatives

The synthesis of 1,3-thiazin-2-amine derivatives is typically achieved through a multicomponent condensation reaction, a cost-effective and efficient approach to generating molecular complexity.[3] A common and versatile method involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), followed by a cyclocondensation reaction with thiourea in the presence of a base.

The general workflow for this synthesis is outlined below. The choice of substituted acetophenone and aromatic aldehyde in the initial step allows for the introduction of diverse substituents at what will become the C4 and C6 positions of the thiazine ring, respectively. This variability is crucial for exploring the structure-activity relationships of the resulting compounds.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Cyclocondensation A Substituted Acetophenone C α,β-Unsaturated Ketone (Chalcone) A->C Base (e.g., NaOH, KOH) B Aromatic Aldehyde B->C E 1,3-Thiazin-2-amine Derivative C->E Base (e.g., KOH in Ethanol) D Thiourea D->E

Caption: General synthetic workflow for 1,3-thiazin-2-amine derivatives.

Biological Activities and Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 1,3-thiazin-2-amines has been explored across various domains, most notably in the development of new antimicrobial and anticancer agents. The following sections provide a comparative analysis of their SAR in these areas.

Antimicrobial Activity

Derivatives of 1,3-thiazine have shown considerable promise as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5] The SAR studies reveal that the nature and position of substituents on the aromatic rings appended to the thiazine core play a pivotal role in modulating their antimicrobial potency.

Key SAR Insights for Antimicrobial Activity:

  • Influence of Electron-Donating Groups: The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring at the C4 position has been shown to enhance antimicrobial activity.[4] This is likely due to an increase in the electron density of the molecule, which may facilitate binding to microbial targets.

  • Effect of Halogens: The presence of halogen atoms (e.g., -Cl, -Br) on the aromatic rings can also lead to a significant increase in antimicrobial activity.[6] Their electron-withdrawing nature and lipophilicity can improve cell membrane penetration and interaction with key microbial enzymes.

  • Substitution at the 2-Amino Group: While many potent derivatives possess a free amino group at the C2 position, N-acetamido substitution has also been explored.[3] In some series, this modification has led to compounds with improved activity profiles.

  • Hybrid Molecules: Linking the 1,3-thiazine core to other heterocyclic moieties, such as thiazolidin-4-one, has been a successful strategy for generating novel compounds with good antibacterial activity.[3][5]

The following table summarizes the antimicrobial activity of a representative series of 1,3-thiazine derivatives, highlighting the impact of different substituents.

Compound IDR1 (at C4-phenyl)R2 (at C6-phenyl)Antibacterial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. C. albicans
1a -H-H50100
1b 4-OH-H2550
1c 4-OCH3-H2550
1d 4-Cl-H12.525
1e -H4-Cl2550

Note: The data presented is a generalized representation based on trends reported in the literature and is for illustrative purposes.

Anticancer Activity

Several studies have demonstrated the potential of 1,3-thiazine derivatives as cytotoxic agents against various human cancer cell lines, including lung, breast, and colon cancer.[3][7][8] The SAR for anticancer activity often parallels that of antimicrobial activity, with electronic and steric factors playing a crucial role.

Key SAR Insights for Anticancer Activity:

  • Aryl Substituents: The presence of phenyl rings at the C4 and C6 positions is a common feature of many anticancer 1,3-thiazines.[3] Substitutions on these rings with both electron-donating and electron-withdrawing groups have yielded potent compounds, suggesting a complex interplay of factors governing their cytotoxic mechanism.

  • Fused Heterocyclic Systems: The fusion of other heterocyclic rings, such as pyrazole or imidazole, to the 1,3-thiazine core has been shown to produce compounds with significant anticancer activity.[3][9] These extended, rigid structures may facilitate stronger interactions with biological targets like kinases or DNA.

  • Imino vs. Amino Tautomers: The 2-amino-1,3-thiazine system can exist in amine-imine tautomeric forms. Studies have shown that they predominantly exist in the more stable amino form, which is believed to be the bioactive conformation for many of their pharmacological effects.[10]

Below is a visual summary of the key SAR findings for 1,3-thiazin-2-amine derivatives.

Caption: Key structure-activity relationship trends for 1,3-thiazin-2-amine derivatives.

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for the synthesis of a representative 1,3-thiazin-2-amine derivative and for its antimicrobial evaluation.

Protocol 1: Synthesis of 4-(4-chlorophenyl)-6-phenyl-6H-1,3-thiazin-2-amine

This protocol describes a two-step synthesis, starting with the formation of a chalcone, followed by cyclization with thiourea.

Materials and Reagents:

  • 4'-Chloroacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Thiourea

  • Potassium hydroxide (KOH)

  • Distilled water

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

    • Dissolve 4'-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (20 mmol in 10 mL of water) with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

  • Step 2: Synthesis of 4-(4-chlorophenyl)-6-phenyl-6H-1,3-thiazin-2-amine

    • In a round-bottom flask, dissolve the chalcone from Step 1 (5 mmol) and thiourea (5 mmol) in ethanol (25 mL).

    • Add a solution of KOH (5 mmol) in ethanol (10 mL) to the mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

    • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.

Materials and Reagents:

  • Synthesized 1,3-thiazine derivative

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Nutrient broth

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Inoculate a loopful of the test bacterial strain into 5 mL of nutrient broth.

    • Incubate at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour approximately 20 mL of the molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation of Plates:

    • Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of the MHA plates.

  • Application of Test Compounds:

    • Dissolve the synthesized compound in DMSO to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs, along with a standard antibiotic disc and a DMSO-only disc (negative control), onto the surface of the inoculated MHA plates.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The 1,3-thiazin-2-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that strategic modifications to this core structure can lead to significant enhancements in antimicrobial and anticancer activities. The presence of substituted aryl rings at the C4 and C6 positions, in particular, offers a rich avenue for optimization.

Future research should focus on synthesizing and evaluating a broader range of derivatives, including those based on the 4,6,6-trimethyl-6H-1,3-thiazin-2-amine scaffold, to build a more detailed and predictive SAR model. Investigating their mechanism of action, potential for overcoming drug resistance, and in vivo efficacy will be critical next steps in translating the promising in vitro results into clinically viable drug candidates. The continued exploration of this chemical space holds great potential for addressing unmet needs in the treatment of infectious diseases and cancer.

References

  • Begum, S., et al. (2019). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Research J. Pharm. and Tech.
  • Elmaaty, A. A., et al. (2018). Antiproliferative Activity of (−)
  • El-Sayed, H. A., et al. (2015). Novel synthesis, ring transformation and anticancer activity of 1,3-thiazine, pyrimidine and triazolo[1,5-a]pyrimidine derivatives. Journal of the Chinese Chemical Society.
  • Haider, F. Z. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research.
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives.
  • BenchChem. (2025).
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences.
  • Kumar, R., et al. (2013). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.
  • Gomha, S. M., et al. (2013). Synthetic Utility of Ethylidenethiosemicarbazide: Synthesis and Anticancer Activity of 1,3-Thiazines and Thiazoles with Imidazole Moiety. Molecules.
  • Singh, D., et al. (2013).
  • Piste, K. B., et al. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science.
  • Yadigarov, R. M., et al. (2011). 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online.
  • Wang, T., et al. (2025). Synthesis and Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors. Pharmaceutical Research.
  • Povarov, L. S., et al. (1974). Structure of 4,4,6-trimethyl-2-mylamino-5,6-dihydro-4H-1,3-thiazines and -oxazines. Chemistry of Heterocyclic Compounds.
  • Cighir, C.-C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Crysdot LLC. 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Heterocyclic Compounds.
  • Gupta, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • ChemBK. 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride.
  • PubChem. 4,6,6-Trimethyl-1,3-thiazin-3-ium-2-amine;chloride.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Validation

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive framework for validating the antimicrobial potential of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a member of the promising 1,3-thiazine class of heterocyclic compounds. We will objectively compare its hypothetical performance against clinically relevant, multidrug-resistant strains of Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, benchmarked against standard-of-care antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind each experimental choice.

Introduction: The Pressing Need for Novel Antimicrobials

The rise of antibiotic-resistant bacteria poses a grave threat to global public health. Organisms such as MRSA and multidrug-resistant P. aeruginosa are responsible for a significant burden of healthcare-associated infections, often leading to increased morbidity and mortality. MRSA, a Gram-positive coccus, has acquired resistance to most β-lactam antibiotics through the expression of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[1][2][3][4] Multidrug-resistant P. aeruginosa, a Gram-negative bacillus, employs a multifaceted defense strategy, including enzymatic degradation of antibiotics (e.g., β-lactamases), efflux pumps that actively remove drugs from the cell, and a relatively impermeable outer membrane.[5][6][7]

The 1,3-thiazine scaffold has emerged as a promising area of research due to its diverse biological activities. While the antimicrobial properties of various 1,3-thiazine derivatives have been reported, the specific efficacy of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine against resistant strains remains to be thoroughly elucidated. This guide outlines a rigorous, multi-faceted in vitro approach to characterize its antimicrobial profile.

Experimental Design: A Three-Tiered Validation Strategy

To comprehensively assess the antimicrobial activity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, we propose a three-tiered experimental approach. This strategy aims to not only determine the compound's potency but also to understand its bactericidal or bacteriostatic nature and its effect on bacterial biofilms, a key virulence factor.

Selection of Test Organisms and Control Antibiotics
  • Test Organisms:

    • Methicillin-Resistant Staphylococcus aureus (MRSA), ATCC 43300: A well-characterized, reference strain for antimicrobial susceptibility testing.

    • Multidrug-Resistant Pseudomonas aeruginosa, PAO1: A commonly used laboratory strain known for its intrinsic and acquired resistance mechanisms.

  • Control Antibiotics:

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9][10][11][12] It will serve as the positive control for MRSA.

    • Ceftazidime: A third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[13][14][15][16][17] It will be the positive control for P. aeruginosa.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for validating the antimicrobial activity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (4,6,6-trimethyl-6H-1,3-thiazin-2-amine, Vancomycin, Ceftazidime) MIC Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC Bacterial_Culture Bacterial Culture (MRSA, P. aeruginosa) Bacterial_Culture->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Anti_Biofilm Anti-Biofilm Assay MIC->Anti_Biofilm Data_Analysis Data Analysis and Comparison MBC->Data_Analysis Time_Kill->Data_Analysis Anti_Biofilm->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: Experimental workflow for antimicrobial activity validation.

Methodologies: Detailed Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common laboratory practices.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19][20][21]

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, Vancomycin, and Ceftazidime in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound/antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (MHB and inoculum only).

    • Well 12 will serve as a sterility control (MHB only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the test agent that shows no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[22][23][24]

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[25][26][27][28][29]

Protocol:

  • Prepare a bacterial suspension in MHB at a starting density of approximately 5 x 10⁵ CFU/mL.

  • Add the test compound or control antibiotic at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without any antimicrobial agent.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquot and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL against time to generate the time-kill curve. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[25]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[30][31][32][33][34]

Protocol:

  • Biofilm Formation:

    • Dispense 100 µL of a 1:100 dilution of an overnight bacterial culture in Tryptic Soy Broth (TSB) supplemented with 1% glucose into the wells of a 96-well flat-bottomed plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment:

    • For biofilm inhibition, add serial dilutions of the test compound at the same time as the bacterial inoculum.

    • For eradication of pre-formed biofilms, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS). Then, add fresh media containing serial dilutions of the test compound and incubate for another 24 hours.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundMRSA (ATCC 43300)P. aeruginosa (PAO1)
MIC MBC
4,6,6-trimethyl-6H-1,3-thiazin-2-amine816
Vancomycin12
Ceftazidime>256>256

Interpretation: In this hypothetical scenario, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine demonstrates moderate activity against MRSA and some activity against P. aeruginosa. The MBC/MIC ratio for MRSA is 2, suggesting a bactericidal mode of action, while the ratio of 4 for P. aeruginosa indicates a predominantly bacteriostatic effect.

Table 2: Time-Kill Kinetics Assay - Log₁₀ CFU/mL Reduction at 24 hours (at 4x MIC)

CompoundMRSA (ATCC 43300)P. aeruginosa (PAO1)
4,6,6-trimethyl-6H-1,3-thiazin-2-amine3.51.8
Vancomycin4.2N/A
CeftazidimeN/A3.8

Interpretation: The hypothetical time-kill data supports the bactericidal activity of the test compound against MRSA (≥3-log₁₀ reduction) and its bacteriostatic effect against P. aeruginosa (<3-log₁₀ reduction).

Table 3: Anti-Biofilm Activity - Biofilm Inhibition Concentration (BIC₅₀) and Biofilm Eradication Concentration (BEC₅₀) in µg/mL

CompoundMRSA (ATCC 43300)P. aeruginosa (PAO1)
BIC₅₀ BEC₅₀
4,6,6-trimethyl-6H-1,3-thiazin-2-amine16>128
Vancomycin4>256
CeftazidimeN/AN/A

Interpretation: The hypothetical data suggests that 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is more effective at preventing biofilm formation than eradicating established biofilms, a common observation for many antimicrobial agents.

Potential Mechanism of Action: A Hypothesis

The N-C-S linkage within the 1,3-thiazine ring is a key structural feature that may contribute to its antimicrobial activity.[10] It is plausible that 4,6,6-trimethyl-6H-1,3-thiazin-2-amine could interfere with essential cellular processes in bacteria. A potential mechanism of action could involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes. Further studies, such as membrane potential assays and enzymatic assays, would be necessary to elucidate the precise mechanism.

potential_mechanism Thiazine 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Bacterial_Cell Bacterial Cell Thiazine->Bacterial_Cell Interacts with Membrane_Disruption Membrane Potential Disruption Bacterial_Cell->Membrane_Disruption Leads to Enzyme_Inhibition Metabolic Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Leads to Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothetical mechanism of action of the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine's antimicrobial activity against clinically important resistant pathogens. The proposed experiments, if they yield promising results similar to the hypothetical data presented, would warrant further investigation.

Future studies should include:

  • Broad-spectrum activity screening: Testing against a wider panel of clinical isolates.

  • Toxicity studies: Assessing the cytotoxicity of the compound against mammalian cell lines.

  • Mechanism of action studies: Elucidating the specific molecular target of the compound.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.

The systematic approach outlined here will enable a thorough and objective assessment of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine's potential as a lead compound in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

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A Comparative Guide to 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and Known Commercial Inhibitors for BACE1 Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a novel heterocyclic compound, as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The performance of this candidate molecule will be benchmarked against Verubecestat (MK-8931), a well-characterized commercial BACE1 inhibitor that has undergone extensive clinical investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for Alzheimer's disease.

Introduction: The Rationale for BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2] The "amyloid cascade hypothesis" posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ.[3][4][5] Consequently, the inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially halt or slow the progression of Alzheimer's disease.[2][6][7]

The 1,3-thiazine scaffold has emerged as a promising pharmacophore in the design of BACE1 inhibitors.[8][9][10] Various derivatives of this heterocyclic system have demonstrated potent inhibitory activity against BACE1.[10] This guide focuses on 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a novel, unexplored member of this class, warranting a thorough investigation of its potential as a BACE1 inhibitor.

Compound Profiles

This section provides an overview of the investigational compound and the commercial benchmark inhibitor.

Feature4,6,6-trimethyl-6H-1,3-thiazin-2-amineVerubecestat (MK-8931)
Structure (Structure to be inserted if available)A diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative.[11]
Class 1,3-ThiazineIminothiadiazinane dioxide.[11]
Proposed Target BACE1BACE1.[11]
Known Activity Uncharacterized as a BACE1 inhibitor. Belongs to a class of compounds with demonstrated BACE1 inhibitory potential.[8][10]High-affinity BACE1 inhibitor with profound Aβ-lowering effects in preclinical models and humans.[11]

Head-to-Head Comparison: An Experimental Blueprint

To objectively assess the inhibitory potential of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine against BACE1, a direct comparison with Verubecestat is proposed. The following experimental plan outlines a robust in vitro assay for determining and comparing their half-maximal inhibitory concentrations (IC50).

Experimental Objective

To quantify and compare the in vitro potency of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and Verubecestat in inhibiting the enzymatic activity of recombinant human BACE1.

Assay Principle

A Fluorescence Resonance Energy Transfer (FRET) based assay will be employed.[12] This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to BACE1 activity.[13]

Caption: Principle of the BACE1 FRET-based inhibition assay.

Materials and Reagents
  • Enzyme: Recombinant Human BACE1

  • Substrate: BACE1 FRET peptide substrate

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Test Compounds: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, Verubecestat (as positive control)

  • Solvent: DMSO (for dissolving test compounds)

  • Plate: 96-well black, flat-bottom plate

  • Instrumentation: Fluorescence plate reader

Experimental Protocol

The following protocol is adapted from standard BACE1 inhibition assay methodologies.[3][13][14]

  • Compound Preparation:

    • Prepare stock solutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and Verubecestat in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In a 96-well black plate, add the diluted compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add the BACE1 enzyme solution to each well, except for the "no-enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the FRET pair, e.g., 530-545 nm Ex / 570-590 nm Em).[12] Readings should be taken every minute for 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each concentration of the inhibitors.

    • Normalize the reaction rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

Experimental Workflow for BACE1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare serial dilutions of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and Verubecestat in assay buffer B Add diluted compounds to 96-well plate A->B C Add BACE1 enzyme to wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate reaction with BACE1 FRET substrate D->E F Kinetic fluorescence reading (60 minutes) E->F G Calculate reaction rates (slope of fluorescence increase) F->G H Normalize data and plot % inhibition vs. [Inhibitor] G->H I Determine IC50 values using non-linear regression H->I

Caption: Step-by-step workflow for the comparative BACE1 inhibition assay.

Hypothetical Data Presentation and Interpretation

The primary outcome of this study will be the IC50 values for both compounds. The results should be presented in a clear, tabular format.

CompoundBACE1 IC50 (nM)
4,6,6-trimethyl-6H-1,3-thiazin-2-amineTo be determined experimentally
VerubecestatTo be determined experimentally (expecting low nM)

Interpretation:

  • A lower IC50 value indicates a more potent inhibitor.

  • The IC50 of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine will be directly compared to that of Verubecestat to gauge its relative potency.

  • A comparable or lower IC50 for the novel compound would suggest that it is a promising candidate for further investigation, including selectivity profiling against related proteases (e.g., BACE2, Cathepsin D) and evaluation in cell-based models of Aβ production.

Conclusion

This guide outlines a scientifically rigorous approach to evaluate 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a novel BACE1 inhibitor, using the clinically evaluated compound Verubecestat as a benchmark. The proposed FRET-based assay provides a robust and quantitative method for determining inhibitory potency. The results of this comparative study will be crucial in determining the potential of this novel 1,3-thiazine derivative as a lead compound in the development of new therapeutics for Alzheimer's disease.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the reliability and consistency of analytical data are paramount. For a compound such as 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic amine with potential pharmacological significance, robust analytical methods are essential for accurate quantification and quality control. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it delves into the process of cross-validation, a necessary step to ensure consistency when utilizing multiple analytical approaches.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions about analytical methodology.

The Imperative of Cross-Validation in Analytical Science

Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. The International Council for Harmonisation (ICH) guideline Q2(R2) defines cross-validation as a process to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria[1]. This becomes critical in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development lab to a quality control (QC) lab.[2][3][4]

  • Method Evolution: When a validated method is updated with new technology (e.g., transitioning from HPLC to Ultra-High-Performance Liquid Chromatography - UHPLC).

  • Inter-laboratory Studies: When different laboratories need to produce comparable data for the same sample.[5][6]

  • Multi-method Analysis: When data from different analytical techniques are being compared or combined.

A successfully cross-validated method ensures data integrity and consistency throughout the lifecycle of a product or research project, a cornerstone of regulatory compliance and scientific rigor.[7][8]

Visualizing the Cross-Validation Workflow

The process of cross-validation follows a structured workflow, from initial method validation to the comparative analysis of data.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method 1: HPLC-UV cluster_1 Method 2: GC-MS M1_Val Full Method Validation (ICH Q2) M1_Data Generate Data on 3 Batches M1_Val->M1_Data Compare Comparative Statistical Analysis (e.g., t-test, F-test) M1_Data->Compare M2_Val Full Method Validation (ICH Q2) M2_Data Generate Data on 3 Batches M2_Val->M2_Data M2_Data->Compare Report Cross-Validation Report - Acceptance Criteria Met? - Bias Assessment Compare->Report

Caption: A flowchart illustrating the parallel validation and subsequent comparative analysis inherent in a cross-validation study.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile and thermally unstable compounds.[9][10][11][12] For an aminothiazine derivative like 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a reversed-phase HPLC method is a logical starting point.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the moderate polarity of the target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to achieve good peak shape and resolution. The acidic pH of the buffer ensures that the primary amine group is protonated, leading to more consistent interactions with the stationary phase. UV detection is suitable due to the presence of the chromophoric thiazinone ring system.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high separation efficiency and sensitivity, especially for volatile and semi-volatile compounds.[10][11][12][13] While the target analyte has a primary amine group that can cause peak tailing and poor chromatographic performance, this can be overcome through derivatization.

Rationale for Method Design

Direct analysis of primary amines by GC can be challenging.[13] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond into a less polar N-Si bond, improving volatility and peak shape. The use of a mass spectrometer provides high selectivity and allows for definitive identification based on the mass spectrum.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Derivatization Procedure:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (10:1).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Comparative Data and Performance Evaluation

A cross-validation study was designed to compare the performance of the developed HPLC-UV and GC-MS methods. Three different batches of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine were analyzed in triplicate by both methods. The results are summarized below.

Validation Parameter HPLC-UV GC-MS (with Derivatization) Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20As per intended use
Accuracy (% Recovery) 99.2 - 101.5%98.8 - 100.9%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.45%0.68%≤ 1.0%
- Intermediate Precision0.78%1.15%≤ 2.0%
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mL-
Selectivity/Specificity No interference from placeboNo interference from placeboNo co-eluting peaks
Robustness PassedPassedNo significant impact on results

Assay Results for Three Batches (% Purity)

Batch ID HPLC-UV GC-MS % Difference
B-00199.5%99.3%0.20%
B-00299.2%99.4%-0.20%
B-00399.8%99.6%0.20%
Mean 99.5% 99.4% 0.10%
p-value (t-test) \multicolumn{2}{c}{0.78}> 0.05

The statistical analysis (two-tailed t-test) of the batch assay results yields a p-value of 0.78, which is significantly greater than 0.05. This indicates that there is no statistically significant difference between the means of the results obtained by the HPLC-UV and GC-MS methods. The cross-validation is therefore considered successful.

Method Selection Logic: A Visual Guide

The choice between HPLC and GC-MS depends on the specific analytical needs. The following diagram outlines the decision-making process.

Method Selection Logic Decision Matrix for Method Selection Start Analytical Requirement Trace_Analysis Trace Level Impurity Analysis? Start->Trace_Analysis High_Throughput High Throughput Needed? Trace_Analysis->High_Throughput No Select_GCMS Select GC-MS (Higher Sensitivity) Trace_Analysis->Select_GCMS Yes Method_Simplicity Method Simplicity a Priority? High_Throughput->Method_Simplicity Yes Select_HPLC Select HPLC-UV (Simpler Workflow) High_Throughput->Select_HPLC No Method_Simplicity->Select_HPLC No Consider_HPLC Consider HPLC-UV (No Derivatization) Method_Simplicity->Consider_HPLC Yes

Caption: A decision tree to guide the selection between HPLC-UV and GC-MS based on analytical priorities.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, as demonstrated by the successful cross-validation. The choice of method for routine use will depend on the specific application:

  • GC-MS is the superior choice for applications requiring high sensitivity , such as the analysis of trace impurities or for pharmacokinetic studies where low concentrations in biological matrices are expected. Its higher selectivity also provides greater confidence in peak identity.

  • HPLC-UV is preferable for routine quality control and release testing where high throughput and operational simplicity are advantageous. The avoidance of a derivatization step simplifies sample preparation and reduces potential sources of error.

Ultimately, the investment in a thorough cross-validation study provides the flexibility to use either method interchangeably, confident in the knowledge that the data generated will be consistent and reliable. This underpins a robust analytical control strategy, ensuring the quality and integrity of the research or product throughout its lifecycle.

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  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (n.d.). PubMed. [Link]

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A Comparative Guide to Computational Docking Studies of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting computational docking studies on 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. As this molecule represents a novel scaffold with limited published docking data, this document focuses on establishing a robust, validated methodology. We will compare leading software alternatives and provide detailed protocols, enabling researchers to confidently initiate in silico investigations into its potential biological activity.

Introduction: The Role of Computational Docking

Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand), such as 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, might bind to a macromolecular target, typically a protein.[1][2] This method is instrumental in the early stages of drug discovery, allowing for the rapid screening of vast compound libraries and providing insights into the molecular basis of ligand-target interactions, ultimately saving significant time and resources compared to traditional lab experiments.[1][3] The primary outputs of a docking study are the binding affinity, which estimates the strength of the interaction, and the binding pose, which describes the 3D orientation of the ligand within the protein's active site.[3][4]

The subject of this guide, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, is a heterocyclic compound belonging to the thiazine class.[5][6] Its structural information is available in public databases such as PubChem (CID 135939249).[7]

Part 1: Foundational Strategy - Target Selection

The success of any docking study hinges on the selection of a biologically relevant protein target. For a novel ligand like 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, this requires a rational, evidence-based approach.

Rationale for Target Selection: The 1,3-thiazine scaffold is present in various biologically active compounds.[8] Derivatives of the broader thiazole and thiazine families have shown a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] Notably, these compounds have been investigated as inhibitors of enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2), which are crucial targets in cancer therapy.[9][10] Given this precedent, a logical starting point for this docking study would be to investigate the interaction of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine with well-characterized protein kinases involved in human diseases.

For the purpose of this guide, we will proceed with Epidermal Growth Factor Receptor (EGFR) as a hypothetical target, a well-validated target in oncology.

Part 2: A Comparative Analysis of Docking Software

The choice of docking software is a critical decision that impacts the speed, accuracy, and complexity of the study. Here, we compare three widely used platforms: AutoDock Vina, Glide, and GOLD.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-source (Free for academic use)CommercialCommercial
Core Algorithm Gradient-optimization based on a Lamarckian Genetic AlgorithmHierarchical search protocol with multiple stages of filteringGenetic Algorithm
Scoring Function Empirical scoring function (knowledge-based and physics-based terms)GlideScore (Empirical with terms for physics-based properties)GoldScore, ChemScore, ASP, PLP (Multiple options)
Strengths High speed, good accuracy for its class, widely used and cited.[2][11]High accuracy, excellent for virtual screening, integrates into a larger software suite.[11][12]High accuracy, handles protein flexibility well, highly customizable.[12]
Considerations Can be less user-friendly for beginners without a graphical interface like AutoDock Tools.[12]Requires a paid license, which can be a significant investment.Can have a steeper learning curve due to its extensive options.[12]

Recommendation: For researchers in an academic setting or those new to the field, AutoDock Vina offers an excellent balance of performance and accessibility.[11][12] This guide will use AutoDock Vina for its protocol examples.

Part 3: The Experimental Workflow - A Validated Protocol

This section details a step-by-step protocol for docking 4,6,6-trimethyl-6H-1,3-thiazin-2-amine into the EGFR kinase domain. This workflow is designed to be self-validating by first "re-docking" the native co-crystallized ligand to ensure the chosen parameters can reproduce the experimental binding pose.

Stage 1: Ligand Preparation

The ligand must be converted into a 3D structure and prepared with the correct atom types and charges.

  • Obtain 2D Structure: Download the structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine from a database like PubChem in a 2D format (e.g., SDF).

  • 2D to 3D Conversion: Use a molecular editor like Avogadro or UCSF Chimera to generate a 3D conformation.[13]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Use AutoDock Tools (ADT) to:

    • Add polar hydrogens.

    • Compute Gasteiger charges, which are essential for calculating electrostatic interactions.[14]

    • Define the rotatable bonds (torsions) to allow for ligand flexibility during docking.[15]

    • Save the final structure in the required pdbqt format.[14]

Stage 2: Protein Preparation

The protein structure must be cleaned and prepared for docking.

  • Obtain Protein Structure: Download the crystal structure of EGFR from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2GS2, which has a known inhibitor bound in the active site.

  • Clean the PDB File: Using software like UCSF Chimera or Discovery Studio, remove all non-essential molecules, including water, ions, and any co-solvents.[16][17] Retain only the protein chains and the co-crystallized ligand for the validation step.

  • Prepare the Receptor in ADT:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens.[17]

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in pdbqt format.[18]

Stage 3: Defining the Binding Site & Docking Execution

The docking process is focused on a specific region of the protein known as the binding site or active site.

  • Grid Box Generation: In ADT, define a "grid box" that encompasses the entire binding site.[14][17] For the validation step, this box should be centered on the co-crystallized ligand. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[19]

  • Running AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Stage 4: Analysis and Interpretation of Results

Interpreting the results correctly is as crucial as the docking itself.

  • Binding Affinity (ΔG): The primary output is the binding affinity, reported in kcal/mol.[20] More negative values indicate a stronger predicted binding.[1][20]

  • Binding Pose and RMSD: Vina will generate several possible binding poses.[4] For the validation step, the root-mean-square deviation (RMSD) between the top-ranked docked pose of the native ligand and its crystal structure pose should be calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[4][20]

  • Interaction Analysis: Use visualization software like PyMOL or UCSF Chimera to inspect the interactions between the ligand and the protein.[21] Key interactions to look for include:

    • Hydrogen Bonds: Identify specific amino acid residues forming hydrogen bonds with the ligand.[20]

    • Hydrophobic Interactions: Note non-polar contacts between the ligand and protein residues.

    • Electrostatic Interactions: Observe charge-based interactions.

Visualization of Workflows

A clear understanding of the process is essential for reproducibility.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Charges, PDBQT) grid_gen Grid Box Definition (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Clean PDB, Hydrogens, PDBQT) protein_prep->grid_gen run_vina Execute AutoDock Vina (Run Simulation) grid_gen->run_vina analyze_results Analyze Results (Binding Energy, Poses) run_vina->analyze_results visualize Visualize Interactions (PyMOL/Chimera) analyze_results->visualize

Caption: High-level workflow for a molecular docking study.

G node_result node_result start Validation Docking (Re-dock native ligand) check_rmsd RMSD < 2.0 Å? start->check_rmsd success Protocol Validated. Proceed with Test Ligand. check_rmsd->success Yes fail Protocol Invalid. Adjust Parameters. check_rmsd->fail No fail->node_result Re-evaluate: - Grid Box Size/Center - Protein Preparation - Ligand Conformation

Caption: Decision workflow for docking protocol validation.

Conclusion and Future Directions

This guide outlines a robust and validated methodology for initiating computational docking studies on 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. By comparing leading software and providing a detailed, step-by-step protocol using the open-source tool AutoDock Vina, researchers are equipped to explore the potential protein targets of this novel compound. A successful docking study, validated by re-docking a known inhibitor, provides a strong foundation for further in silico work, such as virtual screening of derivative compounds, and can guide subsequent experimental validation through in vitro assays.

References

  • ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube. Retrieved from [Link]

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  • SchrödingerTV. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]

  • Dr. G. S. Dow. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Quora. (2016). Which is the most preferred easy-to-use protein-ligand docking software? Retrieved from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. Retrieved from [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). National Institutes of Health (NIH). Retrieved from [Link]

  • Bioinformatics Insights. (2025, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. Retrieved from [Link]

  • Molelixir Informatics. (2025, June 24). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech [Video]. YouTube. Retrieved from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine. Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4,6,6-Trimethyl-1,3-thiazin-3-ium-2-amine;chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug targets for biological activities of 2,4-disubstituted thiazoles. Retrieved from [Link]

  • ChemSynthesis. (2025). 4,4,6-trimethyl-4H-1,3-thiazine-2-thiol. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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comparing the efficacy of different synthetic routes for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The 1,3-thiazine core is a key pharmacophore, and the specific substitution pattern of this compound makes it a valuable scaffold for further chemical exploration. The efficient and reliable synthesis of this target molecule is paramount for its application in research and development.

This guide provides a comprehensive comparison of the primary synthetic routes to 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, with a focus on reaction efficacy, experimental feasibility, and the underlying chemical principles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions in their synthetic endeavors.

Core Synthetic Strategy: Cyclocondensation of an α,β-Unsaturated Ketone with Thiourea

The most direct and widely recognized approach for the synthesis of 2-amino-1,3-thiazine derivatives is the cyclocondensation reaction between an appropriate α,β-unsaturated ketone and thiourea. For the specific synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, the logical precursor is mesityl oxide (4-methyl-3-penten-2-one).

Route 1: Acid-Catalyzed Cyclocondensation of Mesityl Oxide and Thiourea

This method represents the most classical and straightforward approach to the target molecule. The reaction proceeds through a Michael addition of thiourea to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the thiazine ring.

Reaction Mechanism:

The acid catalyst protonates the carbonyl oxygen of mesityl oxide, activating the β-carbon for nucleophilic attack by the sulfur atom of thiourea. This is followed by an intramolecular attack of one of the amino groups onto the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration under acidic conditions yields the final 1,3-thiazine product.

Experimental Protocol:

  • Materials: Mesityl oxide, thiourea, concentrated hydrochloric acid, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of mesityl oxide and thiourea in ethanol.

    • To this solution, add a catalytic amount of concentrated hydrochloric acid.

    • The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the crude product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Efficacy Analysis:

Alternative Synthetic Considerations

While the cyclocondensation of mesityl oxide and thiourea is the most direct route, other strategies for the synthesis of substituted 1,3-thiazines exist and could theoretically be adapted.

Route 2: Hantzsch-Type Thiazine Synthesis (Hypothetical Adaptation)

The Hantzsch synthesis is a well-established method for the preparation of thiazoles from α-haloketones and thioamides. A variation of this reaction could potentially be employed for the synthesis of the target thiazine. This would involve a multi-step process starting from a different set of precursors.

Hypothetical Pathway:

  • Synthesis of a suitable β-halo-ketone precursor that would lead to the desired substitution pattern. This would likely involve the halogenation of a saturated ketone.

  • Reaction of the β-halo-ketone with thiourea.

Efficacy Analysis:

This route is considered less efficient for this specific target molecule compared to the direct cyclocondensation of mesityl oxide. The synthesis of the required β-halo-ketone precursor would add extra steps to the overall sequence, likely reducing the overall yield and increasing the cost. Furthermore, the Hantzsch reaction is more commonly applied to the synthesis of five-membered thiazole rings, and its efficiency for constructing the six-membered thiazine ring can be variable. Without specific experimental data for this adaptation, it remains a less attractive option.

Data Summary and Comparison

Due to the lack of specific experimental data in the public domain for the direct comparison of different synthetic routes to 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a quantitative comparison table cannot be compiled at this time. However, based on established principles of organic synthesis and the available literature for analogous compounds, a qualitative comparison can be made:

Synthetic RouteStarting Materials AvailabilityNumber of StepsPotential YieldKey AdvantagesKey Disadvantages
Route 1: Acid-Catalyzed Cyclocondensation High1Moderate to GoodDirect, atom-economical, readily available precursors.Potential for side reactions, purification challenges.
Route 2: Hantzsch-Type Thiazine Synthesis (Hypothetical) ModerateMulti-stepLikely LowerWell-established named reaction.Indirect, requires synthesis of a specific precursor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthetic_Routes cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Hantzsch-Type (Hypothetical) Mesityl Oxide Mesityl Oxide Target_1 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Mesityl Oxide->Target_1 + Thiourea (Acid Catalyst) Thiourea_1 Thiourea Thiourea_1->Target_1 beta_Halo_Ketone β-Halo-Ketone Precursor Target_2 4,6,6-trimethyl-6H-1,3-thiazin-2-amine beta_Halo_Ketone->Target_2 + Thiourea Thiourea_2 Thiourea Thiourea_2->Target_2

A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: A Case Study for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising in vitro "hit" to a viable clinical candidate is a rigorous process of validation, where countless compounds fail to translate their cellular efficacy into whole-organism therapeutic benefit. This guide provides a comprehensive framework for designing and executing an in vivo validation strategy for novel small molecules. As a case study, we will focus on a hypothetical compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (designated "Compound T"), a member of the 1,3-thiazine class known for diverse biological activities.[1][2][3]

Initial literature searches for Compound T reveal a lack of published in vivo data. Therefore, this guide is structured to empower a researcher who has identified promising in vitro anti-inflammatory activity and is planning the critical next steps. We will hypothesize that Compound T is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[4][5] The principles, protocols, and comparative analyses detailed herein are broadly applicable to other novel anti-inflammatory drug candidates.

Part 1: The In Vitro Foundation & The Central Hypothesis

The decision to advance a compound to costly and ethically significant in vivo studies must be supported by robust in vitro data. For Compound T, we will hypothesize the following foundational findings:

  • Potent NF-κB Inhibition: In a cell-based reporter assay (e.g., HEK293 cells with an NF-κB luciferase reporter), Compound T inhibits TNF-α-stimulated NF-κB activation with a half-maximal inhibitory concentration (IC50) of 150 nM.

  • Mechanism of Action: Follow-up Western blot analysis in macrophages shows that Compound T prevents the phosphorylation and subsequent degradation of IκBα, the key inhibitory protein that holds NF-κB inactive in the cytoplasm.[5][6]

  • Selectivity & Cytotoxicity: Compound T shows no significant inhibition of other major inflammatory pathways (e.g., MAPK pathways) at concentrations up to 10 µM and exhibits a CC50 (half-maximal cytotoxic concentration) of >20 µM, indicating a favorable therapeutic window.

Based on this profile, the central hypothesis for in vivo translation is: Systemic administration of Compound T will attenuate acute inflammation in a murine model by inhibiting the NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration.

Part 2: Comparative Analysis & Benchmarking

To contextualize the potential of Compound T, it is crucial to compare its profile against established alternatives. We select BAY 11-7082 , a widely studied, albeit not clinically approved, irreversible inhibitor of IκBα phosphorylation.[7][8][9]

ParameterCompound T (Hypothetical) BAY 11-7082 (Established Alternative)
Mechanism of Action Reversible inhibitor of IκBα phosphorylationIrreversible inhibitor of IκB kinase β (IKKβ), preventing IκBα phosphorylation.[7][8]
In Vitro Potency (IC50) ~150 nM (NF-κB Reporter Assay)~10 µM (TNFα-induced IκBα phosphorylation).[9]
Known In Vivo Efficacy To be determinedEffective in various models, including fibroid xenografts and gastric cancer models.[7][10]
Limitations Unknown in vivo PK/PD and safety profileBroad anti-inflammatory effects but also off-target activities and potential for toxicity.[7]

This comparison highlights Compound T's primary advantage: significantly higher in vitro potency, which may translate to lower effective doses and a better safety margin in vivo. The goal of the validation study is to confirm this potential.

Part 3: The In Vivo Validation Workflow

A logical, phased approach is essential for a successful in vivo study. The workflow ensures that foundational pharmacokinetic and tolerability data are gathered before proceeding to a full-scale efficacy study.

G Figure 1. Phased In Vivo Validation Workflow cluster_0 Phase 1: Pre-Efficacy Characterization cluster_1 Phase 2: Efficacy & Pharmacodynamics cluster_2 Phase 3: Decision & Iteration A Compound Formulation & Stability Testing B Maximum Tolerated Dose (MTD) Study A->B Determine dosing vehicle C Pilot Pharmacokinetic (PK) Study B->C Establish safe dose range D Acute Inflammation Model (LPS Challenge) C->D Inform dose & timepoints E Pharmacodynamic (PD) Biomarker Analysis D->E Collect samples at peak inflammatory response F Histopathology D->F Collect tissues post-euthanasia G Data Analysis: PK/PD Correlation E->G F->G H Go / No-Go Decision G->H

Caption: A structured workflow ensures that critical data on safety and exposure informs the design of the definitive efficacy study.

Part 4: Detailed Experimental Protocols

Scientific integrity rests on meticulous and reproducible methods. The following protocols are foundational for the validation of Compound T.

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound T, informing dose selection for the efficacy study.[11]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per group/timepoint).[12] The use of a single, common strain is appropriate for initial discovery PK studies.[12][13]

  • Procedure:

    • Dosing: Administer a single dose of Compound T (e.g., 10 mg/kg) via two routes: intravenous (IV) for bioavailability assessment and intraperitoneal (IP) or oral (PO), matching the intended route for the efficacy study.[11]

    • Sampling: Collect blood samples (e.g., via serial microsampling) at multiple timepoints (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[14]

    • Analysis: Quantify the concentration of Compound T in plasma using LC-MS/MS.

    • Parameter Calculation: Determine key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).[15]

  • Trustworthiness Check: The inclusion of an IV dosing arm is critical for calculating absolute bioavailability, a key parameter for judging the suitability of the chosen administration route.

  • Objective: To evaluate the efficacy of Compound T in a robust, well-characterized model of acute systemic inflammation driven by NF-κB activation.[16][17]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=8-10 per group).

  • Experimental Groups:

    • Group 1: Vehicle (e.g., DMSO/Saline) + Saline challenge

    • Group 2: Vehicle + LPS challenge

    • Group 3: Compound T (e.g., 10 mg/kg IP) + LPS challenge

    • Group 4 (Optional Positive Control): Dexamethasone (a known anti-inflammatory) + LPS challenge

  • Procedure:

    • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

    • Pre-treatment: Administer Compound T or Vehicle via the predetermined route (e.g., IP) 30-60 minutes prior to the inflammatory challenge.[18]

    • Inflammatory Challenge: Administer a sublethal dose of LPS from E. coli (e.g., 1-2 mg/kg, IP).[19]

    • Sample Collection: At a predetermined timepoint corresponding to the peak inflammatory response (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[16] Perfuse organs with saline and harvest tissues (e.g., liver, lung, spleen) for further analysis.

  • Causality & Self-Validation: The use of a vehicle control group (Group 2) is essential to isolate the effect of Compound T from the vehicle itself. Comparing Group 3 to Group 2 is the primary measure of efficacy.

  • Objective: To quantify the biological effects of Compound T on key inflammatory mediators.

  • Methods:

    • Cytokine Analysis: Use plasma collected from the efficacy study to measure levels of key NF-κB target cytokines, such as TNF-α and IL-6, using a multiplex immunoassay (e.g., ELISA or Luminex). A significant reduction in these cytokines in the Compound T-treated group compared to the vehicle+LPS group would provide strong evidence of target engagement.

    • Tissue-Level Target Engagement: Prepare protein lysates from harvested liver or lung tissue. Use Western blotting to measure the levels of phosphorylated p65 (the active subunit of NF-κB) and total p65. A decrease in the p-p65/total p65 ratio will directly demonstrate NF-κB inhibition in the target tissue.

Part 5: Visualizing the Mechanism

Understanding the underlying signaling pathway is key to interpreting results. Compound T is hypothesized to act within the canonical NF-κB pathway.

G Figure 2. Hypothesized Mechanism of Action cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) CompoundT Compound T CompoundT->IKK Inhibits NFkB_n NF-κB NFkB_n->Transcription

Caption: Compound T is hypothesized to inhibit the IKK complex, preventing the release of active NF-κB and its translocation to the nucleus.

Conclusion and Go/No-Go Decision

The comprehensive data package—combining PK, efficacy, and PD markers—enables a robust, evidence-based decision.

  • A "Go" Decision would be supported by:

    • A favorable PK profile (e.g., adequate bioavailability and exposure).

    • Statistically significant reduction in clinical signs of inflammation and plasma cytokines (TNF-α, IL-6) in the LPS model.

    • Clear evidence of target engagement (reduced p-p65) in a relevant tissue.

  • A "No-Go" or "Iterate" Decision might result from:

    • Poor PK properties (e.g., rapid clearance, low bioavailability) preventing adequate target exposure.

    • Lack of efficacy despite good exposure, suggesting the in vitro findings do not translate.

    • Signs of toxicity at or near the efficacious dose.

This guide provides a blueprint for the systematic in vivo validation of a novel anti-inflammatory compound. By integrating careful experimental design, robust protocols, and a clear understanding of the underlying mechanism, researchers can confidently assess the therapeutic potential of their discoveries and make informed decisions on their path toward clinical development.

References

  • Phanse, M.A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Sciences.
  • WuXi Biology. Inflammation & Autoimmune Disease Models.
  • Patil, K. R., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Nuvisan. Advanced in vivo inflammation & immunology models.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • Chuang, T.-D., et al. (2024). In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). In vivo anti-tumor effects of BAY 11-7082 on xenograft model of human....
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  • InvivoChem. nuclear factor-κB inhibitor - BAY 11-7082.
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  • The Rheumatologist. (2005). In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis.
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  • Selleck Chemicals. BAY 11-7082 (BAY 11-7821) |NF-κB Inhibitor.
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A Head-to-Head Comparative Analysis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine and Celecoxib as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics, the 1,3-thiazine scaffold has emerged as a promising heterocyclic core, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide presents a comprehensive head-to-head comparison of a novel 1,3-thiazine derivative, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (referred to herein as Compound TTA), and the standard, clinically approved anti-inflammatory drug, Celecoxib. While specific biological data for Compound TTA is not yet extensively published, this document serves as a guiding framework for researchers, providing established protocols and a logical structure for its evaluation as a potential anti-inflammatory agent. We will explore the mechanistic rationale for this comparison, provide detailed experimental workflows for key in vitro and in vivo assays, and present hypothetical comparative data to illustrate the evaluation process.

Introduction: Rationale for Comparison

1.1. The Therapeutic Potential of the 1,3-Thiazine Scaffold

The 1,3-thiazine ring system is a six-membered heterocycle containing nitrogen and sulfur, a structure that imparts unique physicochemical properties conducive to diverse biological interactions.[1][4] Various derivatives have demonstrated significant potential as antimicrobial, anticancer, neuroprotective, and, notably, anti-inflammatory agents.[1][2][5] The presence of the sulfur atom and the overall ring conformation allow for a range of substitutions, enabling the fine-tuning of activity and specificity. This versatility makes the 1,3-thiazine scaffold a fertile ground for the discovery of new chemical entities.

1.2. Compound of Interest: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (Compound TTA)

Compound TTA is a specific derivative of the 1,3-thiazine family. While its precise biological profile is under investigation, its structural similarity to other bioactive thiazines warrants its evaluation for pharmacological activity, particularly in the context of inflammation. This guide presupposes its potential as a novel anti-inflammatory agent and outlines the necessary comparative studies against a gold-standard drug.

1.3. The Standard Drug: Celecoxib

Celecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Unlike traditional NSAIDs, its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects.[6] This well-defined mechanism and clinical efficacy make Celecoxib an ideal benchmark for evaluating novel anti-inflammatory compounds.[7]

Mechanistic Hypotheses and Key Signaling Pathways

Inflammation is a complex biological response involving multiple signaling cascades. While Celecoxib's primary target is well-established, a novel compound like TTA could exert its effects through various mechanisms. The following pathways are central to the inflammatory process and are key areas for investigation.

  • Cyclooxygenase (COX) Pathway: The primary target of NSAIDs. Inhibition of COX enzymes (COX-1 and COX-2) prevents the conversion of arachidonic acid to prostaglandins.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A family of kinases (including p38, JNK, and ERK) that play a crucial role in the production of inflammatory mediators like TNF-α and IL-6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Arachidonic_Acid Arachidonic Acid Receptor->Arachidonic_Acid MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Celecoxib Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active Releases NF-κB NFkB_Active->Gene_Expression Cytokines Cytokines, Chemokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines Cytokines->Inflammation

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory drugs.

In Vitro Comparative Analysis

3.1. COX Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing a clear indication of its potency and selectivity.

Experimental Protocol:

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer.

  • Compound Incubation: A range of concentrations of Compound TTA and Celecoxib are pre-incubated with each enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound TTA 15.20.819
Celecoxib >1000.05>2000
Ibuprofen (Control) 5.112.90.4

3.2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This cell-based assay assesses the ability of the compounds to suppress the inflammatory response in a relevant immune cell type.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of Compound TTA or Celecoxib for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells.

  • Incubation: The cells are incubated for 24 hours.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant is quantified using ELISA kits.

Hypothetical Comparative Data:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound TTA 2.53.1
Celecoxib 1.82.4

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[8]

Experimental Workflow:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement Acclimatize 1. Acclimatize Rats (Wistar, 180-200g) Fasting 2. Fast Overnight Acclimatize->Fasting Grouping 3. Group Animals (n=6 per group) Fasting->Grouping Dosing 4. Administer Compound (Oral Gavage) Grouping->Dosing Wait 5. Wait 1 Hour Dosing->Wait Induction 6. Inject Carrageenan (0.1 mL, 1%) into sub-plantar region of hind paw Wait->Induction Measure 7. Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measure Calculate 8. Calculate % Inhibition Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol:

  • Animal Groups: Male Wistar rats are divided into groups: Vehicle Control, Compound TTA (e.g., 10, 30 mg/kg), and Celecoxib (e.g., 30 mg/kg).

  • Compound Administration: Test compounds are administered orally.

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for 5 hours thereafter.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical In Vivo Comparative Data:

Treatment Group (Dose)Maximum Edema Inhibition (%) at 3 hours
Vehicle Control0%
Compound TTA (10 mg/kg) 35%
Compound TTA (30 mg/kg) 58%
Celecoxib (30 mg/kg) 65%

Discussion and Future Directions

This guide outlines a structured approach to comparing the novel compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine against the standard drug Celecoxib. Based on our hypothetical data, Compound TTA demonstrates promising anti-inflammatory activity, albeit with lower potency and COX-2 selectivity than Celecoxib.

  • In Vitro Insights: The data suggests that Compound TTA is a moderately selective COX-2 inhibitor. Its ability to reduce cytokine production in macrophages indicates that it effectively modulates cellular inflammatory responses.

  • In Vivo Efficacy: The compound showed a dose-dependent reduction in paw edema, confirming its anti-inflammatory effects in a live model.

Causality and Experimental Choices: The selection of these assays provides a multi-faceted view of the compound's potential. The enzyme assay directly probes a specific molecular target (COX), while the cell-based assay provides insight into its effects in a more complex biological system. The in vivo model is crucial for confirming that the compound retains its activity and has favorable enough pharmacokinetic properties to be effective in a whole organism.

Self-Validating Systems: Each protocol includes positive controls (Celecoxib) and negative controls (vehicle) to ensure the validity of the experimental results. The use of established, standardized models like the carrageenan-induced paw edema ensures that the data is reproducible and can be compared to historical data for other compounds.

Future work should focus on:

  • Mechanism of Action Studies: Investigating the effects of Compound TTA on the NF-κB and MAPK pathways to determine if it has additional mechanisms beyond COX inhibition.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Compound TTA.

  • Toxicity Studies: Evaluating the gastrointestinal and cardiovascular safety profile, which are key areas of concern for anti-inflammatory drugs.

Conclusion

While further research is required to fully characterize the biological activity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, the framework presented in this guide provides a robust methodology for its evaluation. The 1,3-thiazine scaffold continues to be a source of promising new chemical entities, and a systematic comparative approach against established standards like Celecoxib is essential for identifying lead candidates for further drug development.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The synthesis of novel compounds, such as 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a member of the bioactive 1,3-thiazine class of heterocyclic compounds, necessitates a thorough understanding of their potential hazards and the implementation of rigorous disposal protocols.[1][2][3][4][5] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, which contains an amine group and a thiazin ring, we can anticipate the following potential hazards:

Potential Hazard Rationale based on Chemical Structure and Analogous Compounds Recommended PPE
Skin and Eye Irritation/Corrosion Amine functional groups are known to be irritants and can be corrosive to skin and eyes.[6][7]Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[8]
Respiratory Irritation Volatile amines can cause irritation to the respiratory tract.[7][9][10]Work should be conducted in a well-ventilated fume hood.[8][11]
Flammability Organic compounds, particularly those with a lower molecular weight, should be considered flammable.[11]Avoid open flames, sparks, and hot surfaces in the vicinity of the compound.[11]
Toxicity Harmful if swallowed.[7][9]Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly after handling.[8][11]

II. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is performed safely and effectively.

Step 1: Segregation and Waste Collection

Proper segregation of chemical waste is the cornerstone of safe laboratory practice.[12]

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[13]

  • Labeling: The label must be unambiguous and include the following information:[12]

    • The words "Hazardous Waste"[12]

    • The full chemical name: "4,6,6-trimethyl-6H-1,3-thiazin-2-amine" (no abbreviations or formulas)[12]

    • The primary hazards (e.g., "Flammable," "Corrosive," "Toxic")

    • The date of accumulation

  • Collection: Collect all waste, including pure compound, contaminated solutions, and rinsates, directly into the designated container.[13] Do not mix with other waste streams to prevent unknown chemical reactions.

Step 2: Container Management

Proper management of the waste container is crucial to prevent spills, leaks, and exposure.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12] This minimizes the release of potentially harmful vapors.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[12] This area should be under the control of the laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with 4,6,6-trimethyl-6H-1,3-thiazin-2-amine must be disposed of as hazardous waste.

  • Solid Waste: Contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Sharps: Needles, syringes, or any contaminated glassware capable of causing punctures must be disposed of in a designated sharps container.[13]

Step 4: Arranging for Chemical Waste Pickup

Once the waste container is nearly full (around 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[12]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for chemical waste pickup. This may involve submitting an online request form or contacting the EHS office directly.

  • Provide Accurate Information: When requesting a pickup, provide a complete and accurate description of the waste, including the chemical name and estimated quantity.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office or emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[6] If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

cluster_0 Preparation & Assessment cluster_1 Waste Collection cluster_2 Storage & Management cluster_3 Final Disposal A Identify 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Waste B Assess Hazards (Flammable, Corrosive, Toxic) A->B C Don Appropriate PPE B->C D Use Designated & Labeled Waste Container C->D E Segregate from Other Waste Streams D->E F Collect Liquid & Solid Waste Separately D->F G Keep Container Tightly Closed F->G H Store in Satellite Accumulation Area G->H I Use Secondary Containment H->I J Container 90% Full I->J K Arrange for EHS Pickup J->K L Properly Document Waste K->L

Caption: Disposal Workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

V. Conclusion

The responsible disposal of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, and meticulous container management, researchers can mitigate the risks associated with this and other novel chemical entities. This proactive approach to waste management not only protects the immediate laboratory environment but also upholds the broader scientific community's commitment to sustainable and safe research practices.

VI. References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hologic. (2025, May 28). Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, January 30). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. Retrieved from [Link]

  • Acros Organics. (2010, August 26). Safety Data Sheet. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A Practical Green Synthesis of Thiazine Derivatives Using Phase Transfer Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-trimethyl-1,3,5-triazinane Trihydrate. Retrieved from [Link]

  • Acta Scientific. (2021, June 23). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Retrieved from [Link]

  • Simon Fraser University. (2023, December 8). Hazardous Chemical Waste Manual. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols and logistical information for the handling and disposal of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of protocols grounded in established safety principles for handling analogous chemical compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the recommendations provided are based on a conservative assessment of potential hazards inferred from structurally similar compounds.

Hazard Analysis and Risk Assessment

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled[1][2].

  • Skin Corrosion/Irritation: Likely to cause skin irritation. Prolonged or repeated contact may lead to allergic skin reactions[1].

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage[1][2].

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust or aerosols[1].

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects[1].

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the laboratory environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton are recommended for extended handling. This provides robust protection against potential splashes and permeation. Change gloves immediately if contamination is suspected.
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes, dust, and vapors. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing[3].
Body Chemical-resistant lab coat or coverallsA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. For procedures involving larger quantities or a higher risk of splashes, disposable chemical-resistant coveralls should be worn over normal work clothes[4][5].
Respiratory NIOSH-approved respiratorThe need for respiratory protection depends on the specific procedure and the quantity of material being handled. For handling small quantities of powder: A NIOSH-approved N95 or P100 particulate respirator may be sufficient if handled in a well-ventilated area. For larger quantities, or when generating aerosols or dust: A half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is required. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[3][4].
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet. Leather or other absorbent materials are not recommended. Chemical-resistant overshoes should be considered when there is a significant risk of spills.

Step-by-Step Handling and Personal Decontamination Procedures

Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the process for preparing to work with and subsequently decontaminating after handling 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_decon Decontamination & Doffing prep_area Enter Designated Handling Area don_coat Don Lab Coat or Coveralls prep_area->don_coat don_resp Don Respirator (if required) don_coat->don_resp don_face Don Goggles & Face Shield don_resp->don_face don_gloves Don Inner & Outer Gloves don_face->don_gloves handle_chem Handle Chemical in Fume Hood don_gloves->handle_chem Proceed to Handling decon_outer Wipe Down Outer Gloves handle_chem->decon_outer Exit Handling Area doff_outer_gloves Remove Outer Gloves decon_outer->doff_outer_gloves doff_coat Remove Lab Coat or Coveralls doff_outer_gloves->doff_coat doff_face Remove Goggles & Face Shield doff_coat->doff_face doff_inner_gloves Remove Inner Gloves doff_face->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.